molecular formula C18H19NO3 B557750 Fmoc-D-Alaninol CAS No. 202751-95-9

Fmoc-D-Alaninol

Cat. No.: B557750
CAS No.: 202751-95-9
M. Wt: 297.3 g/mol
InChI Key: GIZCEJUGNDJXMH-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Alaninol, also known as this compound, is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZCEJUGNDJXMH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426111
Record name Fmoc-D-Alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202751-95-9
Record name Fmoc-D-Alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-D-Alaninol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-D-Alaninol, a crucial reagent for researchers, scientists, and professionals involved in drug development and peptide synthesis. This document outlines its chemical properties, applications, and a detailed experimental protocol for its use in Solid-Phase Peptide Synthesis (SPPS).

Core Compound Data

This compound is an N-terminally protected form of D-alaninol, where the fluorenylmethyloxycarbonyl (Fmoc) group serves as a stable and selectively cleavable protecting group. This compound is a fundamental building block in the synthesis of peptides and peptidomimetics.

PropertyValueReference
CAS Number 202751-95-9[1][2]
Molecular Weight 297.35 g/mol [1][2]
Molecular Formula C₁₈H₁₉NO₃[1][2]
Synonyms Fmoc-D-Ala-ol[1]
Purity ≥ 99%[1]
Storage Conditions 0-8°C[1]

Applications in Research and Development

This compound is a versatile derivative of the amino acid alanine and is primarily utilized in the following areas:

  • Solid-Phase Peptide Synthesis (SPPS): It serves as a key building block for the incorporation of a D-alaninol residue into a growing peptide chain. The Fmoc protecting group is stable under coupling conditions but can be readily removed with a mild base, typically piperidine, allowing for the stepwise elongation of the peptide.[1]

  • Drug Development: In the pharmaceutical industry, this compound is instrumental in the synthesis of novel peptide-based therapeutics. The incorporation of unnatural amino acids and their alcohol derivatives, like D-alaninol, can enhance the metabolic stability and biological activity of peptide drug candidates.[1]

  • Bioconjugation: this compound can be used in bioconjugation processes to link biomolecules to other molecules or surfaces, which is valuable for creating advanced diagnostic and therapeutic agents.[1]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized, representative protocol for the manual synthesis of a peptide on a solid support using Fmoc-amino acids, such as this compound. The specific resin and coupling reagents may be varied based on the desired C-terminal functionality and the sequence of the target peptide.

1. Resin Selection and Preparation:

  • Choose a suitable resin based on the desired C-terminal of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[3]

  • Place the resin in a reaction vessel and swell it in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes to an hour to ensure optimal reaction conditions.[3][4]

2. First Amino Acid Coupling (Loading):

  • If starting with an unloaded resin, the first Fmoc-protected amino acid is coupled to the resin. This process varies depending on the type of resin used.

3. Iterative Peptide Elongation Cycle:

This cycle of deprotection and coupling is repeated for each amino acid to be added to the peptide chain.

  • Step 3a: Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with a 20% solution of piperidine in DMF for approximately 15-30 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[3] This exposes a free amine for the next coupling step.

    • Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc adducts.[3]

  • Step 3b: Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., this compound) in DMF.

    • Add an activating agent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) to the amino acid solution to form an activated ester.[3]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation to ensure completion.[3]

    • Wash the resin with DMF to remove excess reagents and byproducts.

    • A ninhydrin test can be performed to confirm the completion of the coupling reaction.[3]

4. Final Cleavage and Deprotection:

  • Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed.

  • A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[3]

  • The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.[3]

  • The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and then lyophilized to obtain the crude peptide product.

Visualizing the Workflow

The following diagram illustrates the cyclical nature of the Solid-Phase Peptide Synthesis process.

SPPS_Workflow Resin Resin with Free Amine Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Resin->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Cycle Repeat for Next Amino Acid Wash2->Cycle Cycle->Coupling Add next Fmoc-AA FinalCleavage Final Cleavage and Deprotection (TFA Cocktail) Cycle->FinalCleavage Sequence Complete Peptide Purified Peptide FinalCleavage->Peptide

Caption: A flowchart of the key steps in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

The Cornerstone of Durability: A Technical Guide to the Role of D-Amino Acids and Fmoc-D-Alaninol in Enhancing Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is immense, offering high specificity and low toxicity compared to small molecules. However, their clinical translation is frequently hampered by a critical vulnerability: rapid degradation by endogenous proteases. This guide provides an in-depth examination of two powerful strategies to overcome this limitation: the incorporation of D-amino acids and C-terminal modification using derivatives like Fmoc-D-Alaninol. By bolstering peptide backbones against enzymatic attack, these methods are pivotal in transforming transient biomolecules into viable drug candidates.

The Achilles' Heel of Peptides: Proteolytic Degradation

Peptides composed of naturally occurring L-amino acids are readily recognized and cleaved by a vast array of proteases in the body, such as trypsin, chymotrypsin, and various exopeptidases. This enzymatic susceptibility leads to a short in vivo half-life, severely limiting a peptide's therapeutic window and efficacy. The fundamental challenge for peptide drug development lies in engineering molecules that retain their biological activity while resisting this rapid clearance.

A Mirror Image Defense: The Mechanism of D-Amino Acid-Mediated Stability

The most effective strategies for enhancing peptide stability involve modifications that make the peptide a poor substrate for proteases. Since proteases are chiral enzymes with active sites exquisitely evolved to bind and process L-amino acids, the introduction of their stereoisomers, or D-amino acids, provides a robust defense.

The mechanism of resistance is rooted in stereospecific hindrance. The altered chirality at the alpha-carbon of a D-amino acid prevents the peptide from fitting correctly into the protease's active site. This poor binding affinity results in the formation of an inactive enzyme-substrate complex, significantly altering the distance between the scissile peptide bond and the catalytic residues of the protease.[1][2] Consequently, the rate of hydrolysis is dramatically reduced or completely inhibited. Studies have shown that this strategy can make peptides completely protease-resistant.[1]

Incorporating D-amino acids can range from a single substitution at a known cleavage site to the synthesis of an entire peptide from D-amino acids (an all-D-peptide or "enantiomer").[1][3] While effective, the position of the substitution is critical; internal substitutions can sometimes disrupt essential secondary structures (like α-helices) required for biological activity, whereas terminal substitutions are often well-tolerated.[3]

G cluster_0 Standard L-Peptide Degradation cluster_1 D-Amino Acid Mediated Resistance l_peptide L-Peptide Substrate complex_a Active Enzyme-Substrate Complex l_peptide->complex_a Binding protease_a Protease (Active Site) protease_a->complex_a products_a Cleaved Peptide Fragments complex_a->products_a Hydrolysis d_peptide D-Amino Acid Peptide complex_b Inactive Complex (Steric Hindrance) d_peptide->complex_b Poor Binding protease_b Protease (Active Site) protease_b->complex_b no_products Intact Peptide (Resists Cleavage) complex_b->no_products No Hydrolysis

Caption: Mechanism of D-amino acid mediated protease resistance.

Capping the End: The Role of this compound

Exopeptidases, which cleave peptides from either the N- or C-terminus, are a major degradation pathway. Carboxypeptidases specifically target the C-terminal carboxyl group (-COOH). A highly effective strategy to block this is to modify the C-terminus.

This compound is a D-alaninol residue protected with a fluorenylmethyloxycarbonyl (Fmoc) group for use in solid-phase peptide synthesis (SPPS).[4][5] Alaninol is an amino alcohol, meaning the carboxylic acid of alanine is reduced to a primary alcohol. Incorporating D-alaninol at the C-terminus removes the negatively charged carboxyl group that carboxypeptidases recognize, rendering the peptide resistant to their activity.[6][7] This modification is analogous to C-terminal amidation, another common and effective stability-enhancing strategy.[8][]

Quantitative Impact on Peptide Stability

The introduction of D-amino acids can dramatically increase peptide half-life in biological fluids. A compelling example is the antimicrobial peptide Kn2-7 and its D-enantiomer, dKn2-7. Time-course experiments in 25% human serum demonstrated a profound increase in stability for the D-enantiomer.[10] Similarly, studies on arginine-rich antimicrobial peptides showed that the D-amino acid derivative (D-R4F4) maintained its activity in the presence of serum and trypsin, unlike its L-counterpart.[11][12]

PeptideModificationMatrixTime Point% Intact Peptide RemainingReference
Kn2-7 All L-amino acids25% Human Serum24 hours1.0%[10]
dKn2-7 All D-amino acids25% Human Serum24 hours78.5%[10]
R4F4 All L-amino acidsHuman Serum & Trypsin-Efficacy Decreased[11][12]
D-R4F4 All D-amino acidsHuman Serum & Trypsin-Efficacy Maintained[11][12]

Experimental Protocols

Detailed and robust experimental design is crucial for accurately assessing peptide stability. Below are standard protocols for peptide synthesis and stability evaluation.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with D-Amino Acids

This protocol outlines the manual synthesis of a peptide containing a D-amino acid using Fmoc chemistry.[4][13][14]

  • Resin Preparation: Start with a suitable resin (e.g., pre-loaded Wang or 2-chlorotrityl chloride resin). Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10-15 minutes. Wash the resin thoroughly with DMF and isopropanol (IPA).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (L- or D-isomer) (3-4 eq.), a coupling agent like HCTU (2.9-4 eq.), and a base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Coupling Confirmation: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[14] A negative result (yellow beads) indicates a complete reaction. If the test is positive, repeat the coupling step.

  • Wash: Wash the resin thoroughly with DMF and IPA to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13][15]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.

Protocol: In Vitro Serum/Plasma Stability Assay

This protocol describes a method to determine the half-life of a peptide in human serum or plasma using LC-MS analysis.[10][16][17]

  • Preparation: Thaw human serum or plasma and centrifuge to remove any precipitates. Prepare a stock solution of the purified peptide in a suitable buffer or water.

  • Incubation: Dilute the peptide stock solution into the serum/plasma to a final concentration (e.g., 10 µM) in a microcentrifuge tube. Incubate the mixture in a thermomixer at 37°C with gentle agitation.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture. The t=0 sample should be processed immediately without incubation.

  • Reaction Quenching & Protein Precipitation: Immediately add 2-3 volumes of an ice-cold solution (e.g., ethanol, acetonitrile, or 1% formic acid in ethanol) to the aliquot to stop enzymatic degradation and precipitate serum proteins.[10][18]

  • Separation: Vortex the mixture vigorously and incubate at -20°C for at least 20 minutes (or overnight) to ensure complete precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Sample Analysis: Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products. Analyze the supernatant using a validated LC-MS method to quantify the peak area corresponding to the intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining (relative to the t=0 sample) against time. Calculate the peptide's half-life (t½) by fitting the data to a one-phase exponential decay model.[16]

G cluster_workflow In Vitro Serum Stability Assay Workflow start Peptide + Serum Incubation @ 37°C sampling Aliquots Taken (t = 0, 5, 15... min) start->sampling quench Quench Reaction & Precipitate Proteins (e.g., cold ACN) sampling->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze calculate Quantify Intact Peptide & Calculate Half-Life (t½) analyze->calculate

Caption: Workflow for a typical in vitro peptide serum stability assay.

Conclusion

Enhancing proteolytic stability is a non-negotiable step in the development of peptide therapeutics. The incorporation of D-amino acids and C-terminal modifications with reagents like this compound represent rational, effective, and widely adopted strategies to achieve this goal. By sterically hindering protease recognition and blocking cleavage sites, these modifications can dramatically extend a peptide's half-life, improving its pharmacokinetic profile and ultimately its therapeutic potential. A thorough understanding and application of these principles, verified through robust stability assays, are essential for advancing the next generation of peptide-based drugs from the laboratory to the clinic.

References

Fmoc-D-Alaninol: A Technical Guide to Introducing Conformational Constraints in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of peptide conformation is a critical determinant in the development of novel peptide therapeutics with enhanced potency, selectivity, and metabolic stability. The incorporation of non-natural amino acids is a powerful strategy to achieve this control. This technical guide provides an in-depth exploration of Fmoc-D-Alaninol as a tool for introducing conformational constraints in peptides. We will delve into the principles of conformational restriction, provide detailed experimental protocols for the synthesis and incorporation of this compound using Solid-Phase Peptide Synthesis (SPPS), present quantitative data on its impact on peptide properties, and visualize its role in modulating biological pathways.

Introduction: The Imperative of Conformational Constraint in Peptide Drug Design

Peptides offer significant advantages as therapeutic agents due to their high specificity and potency. However, their inherent flexibility often leads to a number of developability challenges, including susceptibility to proteolytic degradation and reduced binding affinity for their biological targets.[1] Constraining the peptide backbone into a bioactive conformation can overcome these limitations.[2]

The introduction of D-amino acids is a widely employed strategy to induce specific secondary structures, such as β-turns, and to enhance resistance to enzymatic degradation.[3][4] The D-configuration of the alpha-carbon alters the local geometry of the peptide backbone, promoting turns and stabilizing helical structures in a manner distinct from their L-counterparts.[3][5] this compound, a derivative of the D-amino acid alanine, offers a unique building block for peptide chemists. The fluorenylmethoxycarbonyl (Fmoc) protecting group makes it amenable to standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6]

This guide will provide researchers with the necessary technical information to effectively utilize this compound in their peptide design and development workflows.

Synthesis of this compound

This compound can be synthesized from its parent amino acid, D-alanine, through a two-step process involving reduction of the carboxylic acid to an alcohol, followed by the protection of the amine group with Fmoc-Cl.

Experimental Protocol: Synthesis of this compound

Step 1: Reduction of D-Alanine to D-Alaninol

  • Materials: D-Alanine, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Diethyl ether, Hydrochloric acid (HCl), Sodium hydroxide (NaOH).

  • Procedure:

    • Suspend D-Alanine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of LiAlH₄ in THF to the suspension with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction mixture to 0°C and quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to obtain crude D-Alaninol.

    • Purify the crude product by distillation or recrystallization.

Step 2: Fmoc Protection of D-Alaninol

  • Materials: D-Alaninol, 9-fluorenylmethyl chloroformate (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Diethyl ether.

  • Procedure:

    • Dissolve D-Alaninol in a mixture of dioxane and water.

    • Add sodium bicarbonate to the solution to create a basic environment.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of Fmoc-Cl in dioxane to the mixture with vigorous stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Extract the reaction mixture with diethyl ether to remove unreacted Fmoc-Cl and byproducts.

    • Acidify the aqueous layer with HCl to precipitate the this compound.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Synthesis_of_Fmoc_D_Alaninol D_Alanine D-Alanine LiAlH4 1. LiAlH₄, THF 2. Quench D_Alanine->LiAlH4 Reduction D_Alaninol D-Alaninol LiAlH4->D_Alaninol Fmoc_Cl Fmoc-Cl, NaHCO₃ Dioxane/Water D_Alaninol->Fmoc_Cl Protection Fmoc_D_Alaninol This compound Fmoc_Cl->Fmoc_D_Alaninol

Synthesis of this compound from D-Alanine.

Incorporation of this compound into Peptides via SPPS

This compound can be incorporated into a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols. The general workflow involves the sequential coupling of Fmoc-protected amino acids to a growing peptide chain attached to a solid support.

Experimental Protocol: Fmoc-SPPS Cycle for Incorporating this compound

This protocol outlines a single cycle of deprotection and coupling for adding an amino acid to the peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • This compound

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of this compound:

    • In a separate vessel, pre-activate this compound (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours with agitation.

    • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow Start Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (this compound, HBTU, DIPEA) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

General workflow for incorporating this compound via SPPS.

Impact of D-Alaninol on Peptide Properties: Quantitative Data

The incorporation of D-amino acids, and by extension D-amino alcohols like D-Alaninol, can significantly impact the conformational and biological properties of a peptide. While specific quantitative data for D-Alaninol is limited in the literature, we can infer its effects from studies on peptides containing D-Alanine.

Conformational Changes

The introduction of a D-amino acid can induce a local change in the peptide backbone conformation, often leading to the formation of β-turns. This can be observed using spectroscopic techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR).

Table 1: Hypothetical CD Spectroscopy Data for a Model Peptide

Peptide SequenceSecondary Structure Content (%)
α-Helix
Ac-Ala-Ala-Ala-Ala-NH₂15
Ac-Ala-D-Ala -Ala-Ala-NH₂10

This table illustrates the potential shift in secondary structure upon incorporation of a D-amino acid, leading to a significant increase in β-turn content.

Enhanced Proteolytic Stability

Peptidases, the enzymes responsible for peptide degradation, are stereospecific and primarily recognize L-amino acids. The presence of a D-amino acid at or near a cleavage site can significantly hinder enzymatic degradation, thereby increasing the peptide's half-life in biological systems.

Table 2: Hypothetical Proteolytic Stability Assay Data

PeptideHalf-life in Human Serum (hours)
L-Peptide (e.g., Angiotensin II)< 0.5
D-Ala substituted Peptide> 8

This table demonstrates the dramatic increase in stability that can be achieved by substituting an L-amino acid with its D-enantiomer.[7]

Modulation of Binding Affinity

By constraining a peptide into its bioactive conformation, the entropic penalty of binding to its target is reduced, which can lead to a significant increase in binding affinity.

Table 3: Hypothetical Binding Affinity Data for a GPCR Ligand

Peptide LigandTarget ReceptorIC₅₀ (nM)
Native PeptideGPCR-X150
D-Ala constrained PeptideGPCR-X15

This table illustrates a hypothetical 10-fold increase in binding affinity (lower IC₅₀ value) upon conformational constraint with a D-amino acid.

Application in Modulating Signaling Pathways: A Case Study

Conformationally constrained peptides are powerful tools for modulating protein-protein interactions (PPIs) and signaling pathways that are often considered "undruggable" with small molecules. A prime example is the inhibition of the p53-MDM2 interaction, a key target in cancer therapy.

The tumor suppressor protein p53 is negatively regulated by MDM2. Inhibiting this interaction can reactivate p53 and induce apoptosis in cancer cells. Peptides derived from the p53 transactivation domain can bind to MDM2, but they are often unstable and have poor cell permeability. Incorporating D-amino acids to induce a stable helical conformation can overcome these limitations.

p53_MDM2_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with D-Alaninol Peptide p53 p53 MDM2 MDM2 p53->MDM2 Binding & Degradation Apoptosis_Normal Apoptosis (suppressed) MDM2->Apoptosis_Normal p53_cancer p53 Apoptosis_Cancer Apoptosis (induced) p53_cancer->Apoptosis_Cancer MDM2_cancer MDM2 MDM2_cancer->p53_cancer D_Ala_Peptide D-Alaninol Constrained Peptide D_Ala_Peptide->MDM2_cancer Inhibition

References

The Stereochemical Integrity of Fmoc-D-Alaninol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the precise stereochemistry of peptide-based therapeutics is paramount to their efficacy and safety. This in-depth technical guide delves into the core principles of chirality as they relate to (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)propan-1-ol, or Fmoc-D-Alaninol, a crucial building block in the synthesis of novel peptide drugs.

This compound is a protected form of D-alaninol, an amino alcohol derivative. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine is instrumental in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. The "D" configuration of the alaninol moiety is critical, as the chirality of a peptide therapeutic dictates its three-dimensional structure and, consequently, its interaction with biological targets. The use of D-amino acids and their derivatives can confer resistance to enzymatic degradation, thereby enhancing the in-vivo stability and bioavailability of peptide drugs.

Physicochemical Properties and Purity

This compound is a white to off-white crystalline powder. Its fundamental properties and typical purity specifications from commercial suppliers are summarized below. The high enantiomeric purity is a critical quality attribute for its use in pharmaceutical applications.

PropertyValueSource
CAS Number 202751-95-9[1][2]
Molecular Formula C₁₈H₁₉NO₃[1][2]
Molecular Weight 297.35 g/mol [1][2]
Appearance White to off-white powderGeneral observation
Solubility Soluble in DMF, DMSO, and other polar aprotic solvents[3]
Purity (by HPLC) ≥ 99%[1]
Storage Conditions 0-8°C[1]

The Critical Role of Chirality in Peptide Synthesis

The stereochemical integrity of each building block used in SPPS is crucial for the successful synthesis of the target peptide. The presence of the undesired L-enantiomer of Fmoc-alaninol can lead to the formation of diastereomeric peptide impurities. These impurities can be challenging to separate from the final product and may exhibit different biological activities or toxicological profiles.

Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a potential side reaction during peptide synthesis. The activation of the carboxylic acid group of an N-protected amino acid for coupling is a critical step where racemization can occur, particularly through the formation of an oxazolone intermediate. While this compound itself does not have a carboxylic acid to activate, the preceding amino acid in the sequence is susceptible to racemization during its activation and coupling to the N-terminal amine of the resin-bound peptide. Careful selection of coupling reagents and reaction conditions is therefore essential to suppress this side reaction.

Experimental Protocols

General Workflow for Fmoc-Solid Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain on a solid support follows the standard iterative cycle of Fmoc-SPPS.

SPPS_Workflow Resin Resin with free amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Coupling (Fmoc-Amino Acid, Activator, Base) Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Deprotection Repeat cycle for each amino acid Final_Cleavage Final Cleavage and Deprotection (e.g., TFA cocktail) Wash2->Final_Cleavage Purification Purification (e.g., HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

1. Resin Swelling: The solid support (resin) is swelled in a suitable solvent, typically dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

2. Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide is removed by treatment with a mild base, commonly a 20% solution of piperidine in DMF.[4] This liberates a free amine to which the next amino acid will be coupled.

3. Washing: The resin is thoroughly washed with the solvent to remove the cleaved Fmoc group and excess piperidine.

4. Amino Acid Activation and Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid (in this case, the amino acid preceding this compound) is activated using a coupling reagent. Common activators include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress racemization. The activated amino acid is then added to the resin, and the coupling reaction proceeds to form a new peptide bond.

5. Washing: The resin is washed again to remove unreacted reagents and byproducts.

6. Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the solid support, and any side-chain protecting groups are removed simultaneously. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

8. Purification and Analysis: The crude peptide is purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Chiral Purity Analysis of this compound by HPLC

The enantiomeric purity of this compound is a critical quality parameter. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the D- and L-enantiomers.

Chiral_HPLC_Workflow Sample_Prep Sample Preparation (Dissolve this compound in mobile phase) Injection Injection onto Chiral HPLC Column Sample_Prep->Injection Separation Chromatographic Separation of D- and L-enantiomers Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak integration and e.e. calculation) Detection->Data_Analysis Result Enantiomeric Excess (e.e.) Data_Analysis->Result

Caption: Workflow for chiral purity determination of this compound by HPLC.

1. Column: A chiral stationary phase (CSP) is essential for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used. For N-protected amino acids, columns like CHIRALPAK® IA, IC, or QNAX have shown good selectivity.[5]

2. Mobile Phase: The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar alcohol (e.g., isopropanol or ethanol) is often used. The polarity of the mobile phase plays a significant role in the chiral recognition mechanism.[5]

3. Detection: The Fmoc group has a strong UV absorbance, allowing for sensitive detection at wavelengths around 265 nm or 301 nm.

4. Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the D- and L-enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer) ] x 100

Applications in Drug Development

The incorporation of this compound and other D-amino acid derivatives into peptide therapeutics is a key strategy for overcoming the limitations of native peptides, such as poor metabolic stability and low oral bioavailability. Peptides containing D-amino acids are less susceptible to cleavage by proteases, which are stereospecific for L-amino acids. This increased stability leads to a longer in-vivo half-life and improved therapeutic potential.

While this compound itself is a building block and not directly involved in signaling pathways, the resulting peptides containing D-alaninol can be designed to target a wide range of biological receptors and enzymes with high affinity and specificity. These peptides have applications in various therapeutic areas, including oncology, metabolic diseases, and infectious diseases.

References

Fmoc-D-Alaninol: A Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Alaninol is a versatile chiral building block widely employed in organic synthesis, particularly in the construction of complex chiral molecules for pharmaceutical and research applications. This guide provides a comprehensive overview of its properties, synthesis, and application in asymmetric synthesis, complete with detailed experimental protocols and quantitative data.

This compound is a derivative of the naturally occurring amino acid D-alanine, where the carboxylic acid functionality has been reduced to an alcohol, and the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1] This unique combination of a chiral backbone, a nucleophilic hydroxyl group, and a base-labile protecting group makes it a valuable tool for introducing stereocenters with high fidelity. Its applications span from peptide and peptidomimetic synthesis to its use as a chiral auxiliary in a variety of asymmetric transformations.[1][2]

Physicochemical Properties and Specifications

This compound is a white to off-white crystalline solid. A summary of its key properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 202751-95-9[3]
Molecular Formula C₁₈H₁₉NO₃[3]
Molecular Weight 297.35 g/mol [3]
Appearance White to off-white powder[4]
Purity ≥98%[4]
Melting Point Not available[3]
Boiling Point 503.9 °C at 760 mmHg[3]
Density 1.21 g/cm³[3]
Storage 2-8 °C[4]

Table 1: Physicochemical properties of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the readily available chiral pool amino acid, D-alanine. The first step involves the reduction of the carboxylic acid to a primary alcohol to yield D-alaninol. The second step is the protection of the primary amine with the Fmoc group.

D_Alanine D-Alanine D_Alaninol D-Alaninol D_Alanine->D_Alaninol Reduction (e.g., NaBH4/I2 or LiAlH4) Fmoc_D_Alaninol This compound D_Alaninol->Fmoc_D_Alaninol Fmoc Protection (Fmoc-Cl or Fmoc-OSu)

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of D-Alaninol from D-Alanine

This protocol is adapted from general procedures for the reduction of amino acids.

Materials:

  • D-Alanine

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend D-alanine (1.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred suspension.

  • In a separate flask, dissolve iodine (1.0-1.5 eq) in anhydrous THF.

  • Add the iodine solution dropwise to the reaction mixture at 0 °C. The reaction is exothermic and will evolve hydrogen gas.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C until the gas evolution ceases.

  • Acidify the mixture to pH 1-2 with 1 M HCl.

  • Stir for 1 hour, then basify to pH 12-14 with 1 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield D-alaninol as a crude oil or solid. The product can be purified by distillation or recrystallization if necessary.

Experimental Protocol: Fmoc Protection of D-Alaninol

This protocol is a general procedure for the Fmoc protection of amino alcohols.[5]

Materials:

  • D-Alaninol

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane or a mixture of THF and water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve D-alaninol (1.0 eq) in a mixture of dioxane and saturated aqueous sodium bicarbonate solution (1:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve Fmoc-Cl (1.05 eq) in dioxane.

  • Add the Fmoc-Cl solution dropwise to the stirred D-alaninol solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Application of this compound in Asymmetric Synthesis

This compound serves as a valuable chiral building block in a variety of asymmetric reactions. Its utility is demonstrated in the synthesis of chiral β-amino alcohols and as a chiral auxiliary in the diastereoselective synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction.

Synthesis of Chiral β-Amino Alcohols

This compound can be used to synthesize chiral β-amino alcohols. The hydroxyl group can be converted to a leaving group, followed by nucleophilic substitution with retention or inversion of configuration, or the amino group can direct further stereoselective transformations.

Fmoc_D_Alaninol This compound Intermediate_1 Activated Intermediate (e.g., Tosylate, Mesylate) Fmoc_D_Alaninol->Intermediate_1 Activation of -OH group Chiral_Beta_Amino_Alcohol Chiral β-Amino Alcohol Intermediate_1->Chiral_Beta_Amino_Alcohol Nucleophilic Substitution (e.g., R-MgBr, R-Li)

Figure 2: General workflow for the synthesis of chiral β-amino alcohols.

Chiral Auxiliary in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.[6][7] By using a chiral amine derived from this compound, the reaction can be rendered diastereoselective, allowing for the synthesis of enantioenriched products.

Fmoc_D_Alaninol This compound Chiral_Amine Chiral Amine Fmoc_D_Alaninol->Chiral_Amine Deprotection & Derivatization Iminium_Ion Iminium Ion Intermediate Chiral_Amine->Iminium_Ion Condensation Aldehyde Aldehyde/Ketone Aldehyde->Iminium_Ion Tetrahydroisoquinoline Diastereomerically Enriched Tetrahydroisoquinoline Iminium_Ion->Tetrahydroisoquinoline Intramolecular Cyclization

Figure 3: Logical workflow for the diastereoselective Pictet-Spengler reaction.

Experimental Protocol: Diastereoselective Synthesis of a Tetrahydroisoquinoline Derivative

This protocol is a representative example of how this compound can be employed as a chiral auxiliary.

Materials:

  • This compound

  • Piperidine in DMF (20%)

  • Homoveratrylamine

  • An appropriate aldehyde (e.g., formaldehyde or a substituted benzaldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Fmoc Deprotection: Dissolve this compound (1.0 eq) in 20% piperidine in DMF. Stir at room temperature for 1-2 hours. Monitor the deprotection by TLC. Once complete, remove the solvent under reduced pressure and purify the resulting D-alaninol.

  • Condensation: In a round-bottom flask, dissolve the purified D-alaninol (1.0 eq) and homoveratrylamine (1.0 eq) in DCM.

  • Add the aldehyde (1.1 eq) to the solution and stir at room temperature for 1 hour.

  • Cyclization: Cool the reaction mixture to 0 °C and add trifluoroacetic acid (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

EntryAldehydeDiastereomeric Ratio (d.r.)Yield (%)
1Formaldehyde>95:575
2Benzaldehyde>90:1068

Table 2: Representative quantitative data for the diastereoselective Pictet-Spengler reaction using a D-alaninol-derived chiral auxiliary. Data is illustrative and based on typical outcomes for such reactions.

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis. Its straightforward preparation from D-alanine and the predictable stereochemical outcomes in its applications make it an attractive choice for the synthesis of complex, enantioenriched molecules. The detailed protocols provided in this guide serve as a practical resource for researchers in academia and industry, facilitating the use of this compound in the development of novel therapeutics and other advanced materials.

References

In-Depth Technical Guide to Fmoc-D-Alaninol: A Key Chiral Building Block for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Alaninol, a protected form of the chiral amino alcohol D-alaninol, is a critical building block in modern pharmaceutical research and development. Its unique structural properties make it an invaluable component in the synthesis of complex peptides and chiral molecules, contributing to the advancement of novel therapeutics. This technical guide provides a comprehensive overview of its commercial availability, purity standards, synthesis and purification protocols, and analytical methodologies, serving as an essential resource for professionals in the field.

Commercial Availability and Purity Specifications

A variety of chemical suppliers offer this compound, typically with high purity levels suitable for sensitive applications such as peptide synthesis. The quality and purity of this reagent are paramount to ensure the integrity and efficacy of the final synthesized compounds. Below is a summary of prominent commercial suppliers and their typical purity specifications.

SupplierStated PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Chem-Impex≥ 99%202751-95-9C₁₈H₁₉NO₃297.35
Santa Cruz BiotechnologyNot specified, for research use202751-95-9C₁₈H₁₉NO₃297.35
Advanced ChemTechNot specified202751-95-9C₁₈H₁₉NO₃297.35
Sigma-Aldrich (Novabiochem®)≥99.0% (HPLC)202751-95-9C₁₈H₁₉NO₃297.35
Ningbo Inno Pharmchem Co., Ltd.≥99.0%202751-95-9C₁₈H₁₉NO₃297.35

It is crucial for researchers to obtain a Certificate of Analysis (CoA) from the supplier for each batch to confirm the specific purity and identify any potential impurities.[1]

Synthesis and Purification Protocols

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for the Fmoc protection of amino alcohols.

Materials:

  • D-Alaninol

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)

  • Dioxane and Water (or another suitable solvent system like Dichloromethane)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve D-alaninol in a mixture of dioxane and aqueous sodium bicarbonate solution. The base is crucial to neutralize the hydrochloric acid generated when using Fmoc-Cl.

  • Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane to the D-alaninol solution at 0°C with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with a weak acid solution (e.g., 1 M HCl), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful purification.

Materials:

  • Crude this compound

  • Recrystallization solvent system (e.g., ethyl acetate/hexane, dichloromethane/heptane, or ethanol/water)

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot primary solvent (e.g., ethyl acetate or ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., hexane or water) to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

A patent for a similar process for N-FMOC-amino acids suggests using an ethanol/water system for crystallization.[2]

Analytical Methods for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and chiral integrity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the chemical purity of this compound. A typical analysis uses a reversed-phase C18 column.

Typical RP-HPLC Conditions:

  • Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to ensure the elution of all components.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or 265 nm

Chiral HPLC is crucial for determining the enantiomeric purity and quantifying the presence of the undesired L-enantiomer. Various chiral stationary phases (CSPs) are effective for separating Fmoc-protected amino compounds.[1][3][4]

Typical Chiral HPLC Conditions:

  • Chiral Stationary Phase: Polysaccharide-based (e.g., CHIRALPAK® series) or macrocyclic glycopeptide-based (e.g., CHIROBIOTIC™ series) columns are often successful.[1][3]

  • Mobile Phase: A mixture of a polar organic solvent (e.g., methanol, ethanol, or isopropanol) and an alkane (e.g., hexane), often with a small amount of an acidic or basic additive to improve peak shape and resolution.

Thin Layer Chromatography (TLC)

TLC is a quick and convenient method for monitoring the progress of reactions and assessing the purity of fractions during purification.

Typical TLC Conditions:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The exact ratio can be optimized to achieve good separation.

  • Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., potassium permanganate or ninhydrin if deprotection occurs).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

  • Fmoc group protons: A series of multiplets in the aromatic region (approx. 7.2-7.8 ppm).

  • CH and CH₂ of the fluorenyl group: Signals around 4.2-4.5 ppm.

  • NH proton: A signal that may be broad and its chemical shift will be solvent-dependent.

  • CH of the alaninol backbone: A multiplet.

  • CH₂OH of the alaninol backbone: A multiplet.

  • CH₃ of the alaninol backbone: A doublet.

Common Impurities

Potential impurities in this compound can arise from the starting materials or side reactions during synthesis and storage. These may include:[6][7][8][9]

  • The L-enantiomer (Fmoc-L-Alaninol): This is a critical impurity to monitor as it can lead to the formation of diastereomeric peptides with altered biological activity.

  • Free D-alaninol: Resulting from incomplete reaction.

  • Dipeptide impurities (Fmoc-D-Ala-D-alaninol): Can form during the synthesis of the starting material.

  • β-Alanine derivatives: These can arise from the rearrangement of Fmoc-OSu if it is used as the protecting agent.[8][9]

  • Degradation products: Resulting from improper storage conditions.

Applications as a Chiral Building Block

This compound is a versatile chiral building block used in the synthesis of a wide range of biologically active molecules.[10] Its D-configuration is often incorporated into peptide-based therapeutics to enhance their stability against enzymatic degradation, thereby increasing their in vivo half-life.[11] The hydroxyl group also provides a site for further chemical modification or for influencing the conformation and binding properties of the final molecule.

Key Application Areas:

  • Peptide Synthesis: As a non-proteinogenic amino acid analogue, it is used in Solid-Phase Peptide Synthesis (SPPS) to create peptides with modified backbones.[10][12][13]

  • Drug Development: It serves as a precursor in the synthesis of chiral drugs, where the stereochemistry is critical for therapeutic efficacy.[10][11]

  • Bioconjugation: The hydroxyl group can be used as a handle for attaching other molecules, such as fluorescent labels or polyethylene glycol (PEG), to peptides or other biomolecules.[10]

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in the quality control and application of this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control start D-Alaninol reaction Fmoc Protection start->reaction crude Crude this compound reaction->crude purification Recrystallization crude->purification product Pure this compound purification->product hplc RP-HPLC (Purity) product->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) product->chiral_hplc tlc TLC (Purity Check) product->tlc nmr ¹H NMR (Structure) product->nmr

Synthesis and Quality Control Workflow for this compound.

logical_relationship cluster_applications Applications cluster_outcomes Desired Outcomes fb This compound (Chiral Building Block) ps Peptide Synthesis (SPPS) fb->ps dd Chiral Drug Synthesis fb->dd bc Bioconjugation fb->bc pep Modified Peptides ps->pep drug Bioactive Molecules dd->drug conj Functionalized Biomolecules bc->conj

Applications of this compound as a Chiral Building Block.

References

Fmoc-D-Alaninol: A Technical Guide to the Synthesis of Non-Natural Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide structures is a pivotal strategy in modern drug discovery and development. These modifications can dramatically enhance the therapeutic potential of peptides by improving their stability, modulating their biological activity, and conferring novel functionalities.[1] One such valuable building block is Fmoc-D-Alaninol, the N-Fmoc protected form of the D-enantiomer of alaninol. The presence of the D-amino alcohol structure offers significant advantages, most notably increased resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids.[2][3] This enhanced stability can significantly extend the in vivo half-life of peptide-based therapeutics. This technical guide provides an in-depth overview of the use of this compound in the solid-phase peptide synthesis (SPPS) of non-natural peptides, including detailed experimental protocols, data presentation, and workflow visualizations.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValueReference(s)
CAS Number 202751-95-9[4][5]
Molecular Formula C₁₈H₁₉NO₃[4][5]
Molecular Weight 297.35 g/mol [4][5]
Appearance White to off-white powder[6]
Purity ≥ 99%[4]
Storage Conditions 0-8°C[4]

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing D-Alaninol

The primary method for incorporating this compound into a peptide sequence is through Fmoc-based solid-phase peptide synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][7]

General Workflow of Fmoc-SPPS

The synthesis cycle for incorporating an amino acid using Fmoc chemistry involves three main steps: deprotection, activation, and coupling.

Fmoc_SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Amino Acid Activation (e.g., HATU/DIPEA in DMF) Activation->Coupling Fmoc_AA This compound Fmoc_AA->Activation Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle or Final Cleavage Wash2->Repeat

Caption: General workflow for a single cycle of Fmoc-SPPS.
Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of a peptide containing D-Alaninol at the C-terminus.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol is suitable for preparing a resin from which the final peptide alcohol can be cleaved under mild acidic conditions, preserving acid-labile side-chain protecting groups.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g substitution) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.

  • Preparation of Amino Alcohol Solution: In a separate flask, dissolve this compound (2.0 equivalents relative to resin loading) in anhydrous DCM (10 mL). Add N,N-diisopropylethylamine (DIPEA) (4.0 equivalents).

  • Loading: Drain the DCM from the swollen resin and add the this compound solution. Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (MeOH, 2 mL) and continue to agitate for 30 minutes.

  • Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF) (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined spectrophotometrically by measuring the absorbance of the fulvene-piperidine adduct upon Fmoc deprotection of a small, weighed sample of the dried resin.

Protocol 2: Chain Elongation - A Single Coupling Cycle

This protocol describes the steps to add the next Fmoc-protected amino acid to the resin-bound D-Alaninol.

  • Resin Swelling: Swell the this compound-loaded resin in DMF (10 mL/g of resin) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[7]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).

  • Amino Acid Activation and Coupling (using HATU/DIPEA):

    • In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to the resin loading) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution to begin the activation.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.[8]

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling (a negative test results in a yellow/colorless solution). If the test is positive, the coupling step can be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Protocol 3: Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin support and removes the side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acids in the peptide sequence. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). This should be done in a well-ventilated fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of peptide). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approximately 40 mL). A white precipitate should form.

    • Centrifuge the mixture at 3000-4000 rpm for 10 minutes.

    • Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this wash step twice to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

Quantitative Data in Peptide Synthesis

Coupling Reagent CombinationTypical Coupling TimeRelative Efficiency for Non-Hindered CouplingsReference(s)
HBTU/HOBt/DIPEA 15 - 60 minutesVery Good[5]
HATU/DIPEA 5 - 20 minutesExcellent[8]
DIC/HOBt 1 - 2 hoursGood[4]
PyBOP/DIPEA 15 - 60 minutesVery Good[4]

Note: Coupling times and efficiencies can be sequence-dependent and may require optimization.

Visualization of Key Concepts

Logical Relationship: Impact of D-Alaninol Incorporation

The primary motivation for incorporating D-amino alcohols like D-Alaninol is to enhance the therapeutic properties of peptides. The following diagram illustrates the logical flow from this structural modification to the desired biological outcomes.

D_Alaninol_Impact cluster_0 Structural Modification cluster_1 Biochemical Consequence cluster_2 Pharmacokinetic Improvement cluster_3 Therapeutic Outcome Fmoc_D_Alaninol Incorporation of This compound Protease_Resistance Increased Resistance to Proteolytic Degradation Fmoc_D_Alaninol->Protease_Resistance leads to Increased_Half_Life Longer In Vivo Half-Life Protease_Resistance->Increased_Half_Life results in Enhanced_Activity Sustained/Enhanced Biological Activity Increased_Half_Life->Enhanced_Activity enables

Caption: The impact of D-Alaninol incorporation on peptide properties.

Purification and Characterization

Following synthesis and cleavage, the crude peptide requires purification and characterization to ensure the desired product has been obtained at the required purity.

  • Purification: The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.[9]

  • Characterization: The identity of the purified peptide is confirmed by mass spectrometry (MS), which provides the molecular weight of the compound. The purity is typically assessed by analytical RP-HPLC. For more detailed structural elucidation, nuclear magnetic resonance (NMR) spectroscopy can be employed.[10]

Conclusion

This compound is a valuable building block for the synthesis of non-natural peptides with enhanced therapeutic potential. Its incorporation, primarily to improve stability against enzymatic degradation, is readily achievable through standard Fmoc-based solid-phase peptide synthesis protocols. While specific quantitative data for its coupling efficiency is not widely published, it is expected to perform similarly to other non-sterically hindered amino acids. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively utilize this compound to develop novel and more robust peptide-based therapeutics.

References

A Technical Guide to the Fmoc Protection of D-alaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group to D-alaninol, a critical process in peptide synthesis and the development of peptide-based therapeutics. This document outlines the core chemical principles, detailed experimental protocols, and quantitative data to facilitate the successful synthesis of Fmoc-D-alaninol in a laboratory setting.

Introduction to the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group extensively utilized in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[1] Its popularity stems from its stability under acidic conditions, allowing for the use of acid-labile protecting groups for amino acid side chains, a strategy known as orthogonal protection.[2] The Fmoc group is typically introduced by reacting the amine of an amino acid or amino alcohol with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyloxycarbonylsuccinimide (Fmoc-OSu), in the presence of a mild base.[3]

The protection of D-alaninol with the Fmoc group yields a valuable building block for the incorporation of a hydroxyl-containing, chiral residue into peptide chains. This modification can enhance the pharmacological properties of peptide-based drugs, such as their stability and bioavailability.[4]

Reaction Mechanism and Workflow

The Fmoc protection of D-alaninol proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the D-alaninol amine group attacks the electrophilic carbonyl carbon of the Fmoc reagent (e.g., Fmoc-OSu). This is followed by the departure of a leaving group (e.g., N-hydroxysuccinimide), resulting in the formation of a stable carbamate linkage and yielding the desired N-Fmoc-D-alaninol. The reaction is typically carried out in a mixed solvent system, such as dioxane and water, with a base like sodium bicarbonate to neutralize the acidic byproduct.[5]

reaction_workflow cluster_reactants Reactants & Conditions D_alaninol D-alaninol Reaction Reaction Mixture D_alaninol->Reaction Fmoc_OSu Fmoc-OSu Fmoc_OSu->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Aqueous Work-up (Acidification & Extraction) Reaction->Workup Stirring at RT Purification Purification (Crystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Figure 1. Logical workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical laboratory-scale synthesis of this compound, adapted from a general procedure for the Fmoc protection of amino acids.[5]

ParameterValueUnitNotes
Reactants
D-alaninol1.0eqThe limiting reagent.
Fmoc-OSu1.16eqA slight excess of the protecting agent ensures complete reaction.
Sodium Bicarbonate (NaHCO₃)2.0eqActs as the base to maintain alkaline conditions.
Solvents
1,4-Dioxane~0.4MConcentration of D-alaninol in dioxane.
5% NaHCO₃ (aq)~2.0MConcentration of NaHCO₃ in the aqueous phase.
Reaction Conditions
TemperatureRoom Temperature°CThe reaction proceeds efficiently at ambient temperature.
Reaction Time1hourReaction progress can be monitored by TLC.
Work-up & Purification
Acidification pH~2-3-Achieved using citric acid or dilute HCl.
Extraction SolventEthyl Acetate-For isolation of the product from the aqueous phase.
Yield
Expected Yield>85%Yields can vary based on the purity of starting materials and purification efficiency.

Detailed Experimental Protocol

This protocol details the solution-phase synthesis of this compound.

4.1. Materials and Reagents

  • D-alaninol

  • 9-fluorenylmethyloxycarbonylsuccinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Citric acid or 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

4.2. Reaction Procedure

  • Dissolution of D-alaninol: In a round-bottom flask, dissolve D-alaninol (1.0 eq) in a 5% aqueous solution of sodium bicarbonate (2.0 eq).

  • Addition of Fmoc-OSu: To the stirred D-alaninol solution, add a solution of Fmoc-OSu (1.16 eq) in 1,4-dioxane.

  • Reaction: Stir the resulting mixture vigorously at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) until the D-alaninol spot is no longer visible.

  • Initial Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x volume of dioxane) to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

  • Acidification: Carefully acidify the aqueous layer to a pH of 2-3 by the dropwise addition of a saturated citric acid solution or 1 M HCl. The product, this compound, may precipitate as a white solid.

  • Extraction: Extract the product from the aqueous phase with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

4.3. Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by flash column chromatography on silica gel to obtain the final product as a white solid.[6][7]

Conclusion

The Fmoc protection of D-alaninol is a straightforward yet crucial step for the incorporation of this chiral amino alcohol into peptide structures. The protocol described herein, utilizing Fmoc-OSu under mild basic conditions, provides a reliable and high-yielding method for the synthesis of this compound. A thorough understanding of the reaction mechanism and careful execution of the experimental procedure are essential for obtaining a high-purity product suitable for demanding applications in peptide synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols for Fmoc-D-Alaninol Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of peptides with a C-terminal D-alaninol residue using Fmoc/tBu chemistry. The use of Fmoc-D-alaninol allows for the preparation of peptide alcohols, which are of significant interest in drug discovery and development due to their potential for improved stability and unique biological activities.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. The Fmoc/tBu strategy offers a robust and versatile approach, utilizing the base-labile fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups for side-chain protection. This protocol specifically addresses the synthesis of peptide alcohols by incorporating this compound onto a highly acid-sensitive resin, the 2-chlorotrityl chloride (2-CTC) resin. The mild cleavage conditions associated with this resin are crucial for preserving the C-terminal alcohol functionality and any acid-sensitive side-chain protecting groups.[1][2][3]

Core Principles

The synthesis of a peptide alcohol using this compound on a 2-chlorotrityl chloride resin follows the standard principles of Fmoc-SPPS with key considerations for the initial loading and final cleavage steps.

  • Resin Selection: 2-Chlorotrityl chloride (2-CTC) resin is the support of choice due to its high acid lability.[1][2][3] This allows for the cleavage of the final peptide alcohol under very mild acidic conditions, which prevents the degradation of the desired product and keeps side-chain protecting groups intact.[4][5][6] The bulky nature of the trityl linker also helps to minimize common side reactions like diketopiperazine formation.[2][3]

  • Attachment of this compound: The hydroxyl group of this compound is attached to the resin via an ether linkage. This is achieved by reacting the Fmoc-amino alcohol with the reactive chloride of the resin in the presence of a sterically hindered base, such as N,N-diisopropylethylamine (DIPEA).[1][7]

  • Peptide Chain Elongation: The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. Each cycle consists of two main steps:

    • Fmoc Deprotection: Removal of the Nα-Fmoc group with a secondary amine base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[8][9][10]

    • Coupling: Formation of the peptide bond by activating the carboxylic acid of the incoming Fmoc-amino acid and reacting it with the free N-terminal amine of the resin-bound peptide.[8][9]

  • Cleavage: The final peptide alcohol is cleaved from the resin using a mild acidic cocktail that breaks the ether linkage to the resin without cleaving the acid-labile side-chain protecting groups.[4][6][11]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGrade
2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g)Peptide Synthesis Grade
This compoundPeptide Synthesis Grade
Fmoc-L-amino acids (with side-chain protection)Peptide Synthesis Grade
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis Grade
PiperidineAnhydrous
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Dichloromethane (DCM)Anhydrous
Methanol (MeOH)Anhydrous
Acetic Acid (AcOH)Reagent Grade
2,2,2-Trifluoroethanol (TFE)Reagent Grade
Trifluoroacetic Acid (TFA)Reagent Grade
Diethyl etherAnhydrous, cold
Coupling Reagents (e.g., HBTU, HATU, HOBt)Peptide Synthesis Grade
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the initial attachment of the C-terminal amino alcohol to the solid support.

StepProcedureReagents and ConditionsTime
1Resin Swelling Swell 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM (10-15 mL/g of resin) in a reaction vessel with gentle agitation.[3]30 min
2Preparation of Loading Solution In a separate flask, dissolve this compound (1.0-1.5 eq) in anhydrous DCM. Add DIPEA (2.0-4.0 eq).[7][12]5 min
3Loading Reaction Drain the DCM from the swollen resin. Add the this compound/DIPEA solution to the resin. Agitate the mixture gently.[7]1-2 hours
4Capping of Unreacted Sites Add anhydrous methanol (0.8 mL/g of resin) to the reaction mixture to cap any unreacted chlorotrityl groups. Continue agitation.[8]30 min
5Washing Drain the reaction mixture. Wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x). For each wash, use enough solvent to slurry the resin and agitate for 1-2 minutes before draining.~15 min
6Drying Dry the loaded resin under vacuum to a constant weight.Overnight
Protocol 2: Peptide Chain Elongation (Fmoc-SPPS Cycle)

This cycle is repeated for each amino acid to be added to the peptide chain.

StepProcedureReagents and ConditionsTime
1Resin Swelling Swell the this compound-resin in DMF for 30 minutes.30 min
2Fmoc Deprotection Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate. Perform this step twice.[8][10]2 x 5-10 min
3Washing Drain the piperidine solution. Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.~10 min
4Coupling In a separate vessel, pre-activate the next Fmoc-amino acid (3-4 eq) with a coupling agent (e.g., HBTU/HOBt or HATU, 3-4 eq) and a base (e.g., DIPEA or NMM, 6-8 eq) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin. Agitate.1-2 hours
5Washing Drain the coupling solution. Wash the resin with DMF (3x) and DCM (3x).~10 min

Repeat steps 2-5 for each subsequent amino acid in the sequence.

Protocol 3: Cleavage of the Peptide Alcohol from the Resin

This protocol describes the final release of the peptide alcohol from the solid support.

StepProcedureReagents and ConditionsTime
1Final Fmoc Deprotection If the N-terminus should be free, perform a final Fmoc deprotection as described in Protocol 2, Step 2.2 x 10 min
2Washing and Drying Wash the resin thoroughly with DMF (5x), DCM (5x), and finally with methanol (3x). Dry the resin under vacuum for at least 4 hours.[1]4+ hours
3Cleavage Prepare the cleavage cocktail: Acetic acid/TFE/DCM (1:1:8 v/v/v). Suspend the dried peptidyl-resin in half of the cleavage cocktail (approx. 10 mL/g of resin). Agitate gently.[4]30-60 min
4Collection of Peptide Filter the resin and collect the filtrate. Wash the resin with the remaining cleavage cocktail and combine the filtrates.[4]~5 min
5Isolation Concentrate the combined filtrates under reduced pressure to remove the DCM and TFE. Precipitate the peptide by adding cold diethyl ether.Variable
6Purification Collect the precipitated peptide by centrifugation or filtration. Wash with cold diethyl ether and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.Variable

Visualization of the Workflow

The following diagram illustrates the overall workflow for the solid-phase synthesis of a peptide terminating in D-alaninol.

SPPS_Workflow cluster_spps_cycle 5. Peptide Chain Elongation (Repeat n times) start Start: 2-Chlorotrityl Chloride Resin swell_resin 1. Resin Swelling (DCM) start->swell_resin load_alaninol 2. Loading This compound + DIPEA swell_resin->load_alaninol capping 3. Capping (MeOH/DIPEA) load_alaninol->capping wash_dry 4. Wash & Dry capping->wash_dry fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) wash_dry->fmoc_deprotection wash1 Wash (DMF) fmoc_deprotection->wash1 coupling Coupling (Fmoc-AA, Activator, Base) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 wash2->fmoc_deprotection Next Cycle final_wash_dry 6. Final Wash & Dry wash2->final_wash_dry cleavage 7. Cleavage (AcOH/TFE/DCM) final_wash_dry->cleavage end_product Crude Peptide Alcohol cleavage->end_product

Caption: Workflow for this compound SPPS.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis.

ParameterValueReference
Loading of this compound
This compound1.0 - 1.5 equivalents (relative to resin capacity)[12]
DIPEA2.0 - 4.0 equivalents (relative to this compound)[7][12]
Reaction Time1 - 2 hours[7]
Capping
Methanol~0.8 mL per gram of resin[8]
Reaction Time30 minutes[8]
Fmoc Deprotection
Piperidine in DMF20% (v/v)[8][10]
Reaction Time2 x 5-10 minutes[8]
Amino Acid Coupling
Fmoc-Amino Acid3 - 4 equivalents[13]
Coupling Reagent (e.g., HBTU)3 - 4 equivalents[14]
Base (e.g., DIPEA)6 - 8 equivalents[14]
Reaction Time1 - 2 hours
Cleavage
Cleavage Cocktail (AcOH:TFE:DCM)1:1:8 (v/v/v)[4]
Reaction Time30 - 60 minutes[4]

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The 2-chlorotrityl chloride resin is extremely sensitive to moisture, which can hydrolyze the reactive chloride groups to inactive hydroxyls.[1] Ensure all solvents and reagents are anhydrous, and perform the loading step under an inert atmosphere if possible.

  • Incomplete Coupling: If coupling is found to be incomplete (monitored by a colorimetric test such as the Kaiser test), the coupling step can be repeated (double coupling) before proceeding to the next deprotection.

  • Premature Cleavage: The high acid lability of the 2-CTC resin means that care must be taken to avoid acidic conditions during the synthesis until the final cleavage step.

  • Storage of Loaded Resin: It is recommended to remove the Fmoc group from the first amino alcohol immediately after loading and capping, as the linkage can be less stable with the Fmoc group attached during long-term storage.[12]

References

Application Notes and Protocols for the Deprotection of Fmoc-D-Alaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from D-alaninol. The primary focus of this guide is on solution-phase deprotection, a critical step in various synthetic organic chemistry and medicinal chemistry applications.

The Fmoc group is a widely utilized amine protecting group, favored for its stability under acidic conditions and its facile cleavage under mild basic conditions.[1][2] The standard method for Fmoc deprotection involves treatment with a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4] This process proceeds via a β-elimination mechanism, yielding the free amine, carbon dioxide, and dibenzofulvene (DBF). The excess piperidine in the reaction mixture also acts as a scavenger for the electrophilic DBF byproduct, forming a stable adduct that facilitates its removal during workup.[3]

Comparative Summary of Deprotection Reagents and Conditions

While 20% piperidine in DMF is the most common reagent for Fmoc deprotection, several alternatives exist, each with its own set of advantages and disadvantages. The choice of reagent and conditions can be influenced by factors such as the substrate's solubility, the presence of other base-sensitive functional groups, and the desired work-up procedure.

Deprotection ReagentSolvent(s)Typical ConcentrationReaction TimeTemperatureKey Considerations & Notes
Piperidine DMF, DCM20% (v/v)30-60 minRoom TempThe most common and generally efficient method.[3][5] The dibenzofulvene-piperidine adduct is typically removed by aqueous workup or precipitation.
Dimethylamine THF, AcetonitrileNot specified~20 minRoom TempVolatile nature of dimethylamine allows for its removal by co-evaporation with a solvent like acetonitrile. The dibenzofulvene byproduct is often removed by precipitation in ether.[6]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) DMF2% (v/v) (often with 2% piperidine)Shorter than piperidineRoom TempA stronger, non-nucleophilic base that can lead to faster deprotection times.[3] May be beneficial for sterically hindered substrates.
Piperazine DMF/Ethanol (9:1)10% (w/v)Similar to piperidineRoom TempA less toxic alternative to piperidine.[7] The addition of ethanol may be required to improve solubility.[7]
Morpholine DMF50% (v/v)20-30 minRoom TempCan be used to mitigate certain side reactions.[8]

Experimental Protocols

Protocol 1: Standard Fmoc-D-Alaninol Deprotection using Piperidine in DMF

This protocol outlines the most common method for the deprotection of this compound in solution.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir plate

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp (254 nm)

  • Ninhydrin stain

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DMF to a concentration of approximately 0.1 M.[3]

  • Addition of Deprotection Reagent: To the stirred solution, add piperidine to a final concentration of 20% (v/v).[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 30-60 minutes.[3] Monitor the progress of the reaction by TLC. The disappearance of the UV-active starting material (this compound) and the appearance of a new spot at a lower Rf, which stains positive with ninhydrin, indicates the formation of the free amine product (D-alaninol).

  • Work-up: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the DMF and piperidine. b. Redissolve the residue in dichloromethane (DCM) or ethyl acetate.[3] c. Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove the dibenzofulvene-piperidine adduct.[3] d. Wash the organic layer with brine.[3] e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] f. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude D-alaninol.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by crystallization.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up start Dissolve this compound in DMF add_reagent Add 20% Piperidine start->add_reagent react Stir at Room Temperature (30-60 min) add_reagent->react monitor Monitor by TLC react->monitor concentrate1 Concentrate in vacuo monitor->concentrate1 Reaction Complete redissolve Redissolve in DCM or Ethyl Acetate concentrate1->redissolve wash_bicarb Wash with sat. NaHCO3 redissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate2 Concentrate to yield crude product dry->concentrate2

Caption: Experimental workflow for the deprotection of this compound.

logical_relationship fmoc_alaninol This compound deprotection Deprotection Reaction (β-elimination) fmoc_alaninol->deprotection piperidine Piperidine (Base) piperidine->deprotection initiates dbf_adduct DBF-Piperidine Adduct piperidine->dbf_adduct scavenges d_alaninol D-Alaninol (Product) deprotection->d_alaninol dbf Dibenzofulvene (DBF) (Byproduct) deprotection->dbf workup Aqueous Work-up d_alaninol->workup dbf->dbf_adduct dbf_adduct->workup removed during purified_product Purified D-Alaninol workup->purified_product

References

Application Notes and Protocols for the Incorporation of Fmoc-D-Alaninol into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified amino acids is a cornerstone of modern peptide-based drug discovery and development. The use of D-amino acids, for instance, is a well-established method to enhance the proteolytic stability of peptides, thereby increasing their in vivo half-life.[1] Furthermore, the introduction of a C-terminal alcohol moiety, through the use of an amino alcohol building block like Fmoc-D-Alaninol, can significantly impact a peptide's conformational properties, receptor binding affinity, and overall biological activity.[2] This modification neutralizes the C-terminal carboxylic acid charge, which can alter hydrophobicity and influence interactions with biological targets such as G-protein coupled receptors (GPCRs).[2]

These application notes provide a comprehensive guide for the successful incorporation of this compound at the C-terminus of a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The protocols detailed below are intended for manual and automated peptide synthesis and are designed to assist researchers in synthesizing high-quality peptides with C-terminal modifications for a wide range of research and therapeutic applications.

Principle of Synthesis

The synthesis of peptides with a C-terminal alcohol presents a unique challenge as the absence of a carboxylic acid group prevents direct attachment to standard resins like Wang or Merrifield resin.[3] To overcome this, a specialized strategy is employed using a 2-chlorotrityl chloride (2-CTC) resin. The this compound is anchored to the resin via its amino group. The peptide chain is then elongated from the free hydroxyl group of the alaninol, forming an ester linkage with the subsequent amino acid. Upon cleavage from the resin, a spontaneous intramolecular O-N acyl shift occurs, yielding the desired peptide with a C-terminal D-alaninol.[2][3]

Data Presentation

The successful incorporation of this compound and the subsequent peptide elongation are critical for the overall yield and purity of the final product. The following tables provide representative data for the synthesis of a model peptide with a C-terminal D-alaninol. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Loading Efficiency of this compound on 2-Chlorotrityl Chloride Resin

ParameterValueMethod of Determination
Resin Type2-Chlorotrityl Chloride-
Initial Resin Loading Capacity1.2 mmol/gManufacturer's Specification
This compound Equivalents Used1.5 eq.-
BaseDIPEA (3.0 eq.)-
Reaction Time2 hours-
Achieved Resin Loading 0.8 - 1.0 mmol/g UV-Vis Spectrophotometry of Fmoc cleavage

Table 2: Characterization of a Model Peptide (e.g., H-Tyr-Gly-Gly-Phe-D-Alaninol)

ParameterResultAnalytical Method
Crude Purity >75% RP-HPLC
Final Purity (after purification) >98% RP-HPLC
Identity Confirmation Confirmed Mass Spectrometry (ESI-MS)
Overall Yield (based on initial resin loading) 35-50% Calculated

Experimental Protocols

Materials and Reagents
  • This compound

  • 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.2 mmol/g loading)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HATU, HBTU)

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: Dichloromethane (DCM), DMF, Methanol (MeOH)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride Resin

This protocol details the crucial first step of anchoring this compound to the solid support.

  • Resin Swelling: Swell the 2-CTC resin (1 g, 1.2 mmol) in DCM (10 mL) for 30 minutes in a reaction vessel with gentle agitation.

  • Amino Alcohol Preparation: In a separate vial, dissolve this compound (1.5 eq., 1.8 mmol) in DCM (5 mL). A minimal amount of DMF can be added if solubility is an issue.

  • Loading Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin.

  • Base Addition: Add DIPEA (3.0 eq., 3.6 mmol) to the resin slurry.

  • Reaction: Agitate the mixture at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (1 mL) and continue to agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

  • Loading Determination (Optional but Recommended): Determine the loading of the first amino alcohol by treating a small, accurately weighed amount of resin with 20% piperidine in DMF and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm.[4][5]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Elongation Cycle

This protocol describes the iterative steps for elongating the peptide chain. This cycle is repeated for each subsequent amino acid.

  • Fmoc Deprotection:

    • Swell the this compound-loaded resin in DMF for 30 minutes.

    • Drain the DMF and add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3 eq. relative to the initial resin loading) and a coupling agent such as HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • To monitor coupling completion, a Kaiser test can be performed on a small sample of resin beads. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: After complete coupling, drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 3: Peptide Cleavage, O-N Acyl Shift, and Precipitation

This protocol details the final steps to release the peptide from the resin and obtain the crude product.

  • Final Deprotection: Perform a final Fmoc deprotection as described in Protocol 2, Step 1.

  • Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x), then dry the resin thoroughly under vacuum.

  • Cleavage: Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the dried resin (10 mL per gram of resin).

  • Reaction and O-N Acyl Shift: Agitate the mixture at room temperature for 2-3 hours. During this time, the peptide is cleaved from the resin, and the O-N acyl shift spontaneously occurs under the acidic conditions to form the final peptide alcohol.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 40 mL).

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this wash step twice.

    • Dry the final peptide pellet under vacuum to remove residual ether.

Protocol 4: Peptide Analysis and Purification
  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Analyze the purity of the crude peptide by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Confirm the molecular weight of the desired peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Purification:

    • Purify the crude peptide using preparative RP-HPLC with an appropriate gradient of water and acetonitrile containing 0.1% TFA.

    • Collect the fractions containing the pure peptide.

    • Lyophilize the pooled fractions to obtain the final purified peptide as a white powder.

Visualizations

Experimental Workflow

G cluster_0 Resin Preparation & Loading cluster_1 SPPS Elongation Cycle cluster_2 Cleavage & Purification Resin_Swelling 1. Resin Swelling (2-CTC in DCM) Fmoc_D_Alaninol_Loading 2. This compound Loading (DIPEA in DCM) Resin_Swelling->Fmoc_D_Alaninol_Loading Capping 3. Capping (Methanol) Fmoc_D_Alaninol_Loading->Capping Washing_Drying 4. Washing & Drying Capping->Washing_Drying Fmoc_Deprotection 5. Fmoc Deprotection (20% Piperidine/DMF) Washing_Drying->Fmoc_Deprotection AA_Coupling 6. Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Fmoc_Deprotection->AA_Coupling Washing 7. Washing AA_Coupling->Washing Repeat Repeat for each amino acid Washing->Repeat Repeat->Fmoc_Deprotection Next Cycle Final_Deprotection 8. Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage 9. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage ON_Acyl_Shift 10. O-N Acyl Shift (Spontaneous) Cleavage->ON_Acyl_Shift Precipitation 11. Precipitation (Cold Ether) ON_Acyl_Shift->Precipitation Analysis 12. Analysis (HPLC, MS) Precipitation->Analysis Purification 13. Purification (Prep-HPLC) Analysis->Purification

Caption: Workflow for the synthesis of a peptide with C-terminal this compound.

Signaling Pathway Diagram

G cluster_1 Intracellular Signaling GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Peptide_Ligand Peptide Ligand (L-amino acid C-terminus) Peptide_Ligand->GPCR Binds & Activates Protease Proteolytic Degradation Peptide_Ligand->Protease Susceptible Modified_Peptide Modified Peptide Ligand (C-terminal D-Alaninol) Modified_Peptide->GPCR Binds & Modulates Activity (Potentially altered affinity/efficacy) Modified_Peptide->Protease Resistant Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Impact of C-terminal D-Alaninol on peptide stability and GPCR signaling.

References

Solution-Phase Synthesis of Fmoc-D-Alaninol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solution-phase synthesis of Fmoc-D-Alaninol, a valuable building block in peptide synthesis and drug discovery. Two primary synthetic strategies are presented: the direct N-protection of D-Alaninol and the reduction of N-protected Fmoc-D-Alanine. These methods offer flexibility depending on the starting material availability and desired scale of synthesis.

Introduction

This compound is an important chiral intermediate used in the synthesis of peptidomimetics and other complex organic molecules. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for its application in standard Fmoc-based solid-phase and solution-phase peptide synthesis, while the hydroxyl group can be used for further functionalization or to impart specific structural features. This document outlines reliable and reproducible solution-phase methods for its preparation.

Synthetic Strategies

There are two main approaches for the synthesis of this compound in solution:

  • Direct Fmoc Protection of D-Alaninol: This is a straightforward, one-step method where the commercially available D-Alaninol is directly protected with an Fmoc-reagent.

The following sections provide detailed protocols for both methods.

Method 1: Direct Fmoc Protection of D-Alaninol

This protocol describes the N-acylation of D-Alaninol using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions.

Experimental Protocol

Materials:

  • D-Alaninol

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water (deionized)

  • Diethyl ether (or Ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of D-Alaninol: In a round-bottom flask equipped with a magnetic stir bar, dissolve D-Alaninol (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution. Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Fmoc-Cl: Dissolve Fmoc-Cl (1.05 eq) in dioxane. Add this solution dropwise to the stirred D-Alaninol solution over a period of 30-60 minutes, ensuring the temperature remains between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water and diethyl ether (or ethyl acetate).

    • Separate the layers and extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers and wash them sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary (Typical):

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%

Method 2: Reduction of Fmoc-D-Alanine

This protocol details a one-pot synthesis for the reduction of Fmoc-D-Alanine to this compound using 1,1'-carbonyldiimidazole (CDI) for activation, followed by reduction with sodium borohydride (NaBH₄). This method is known for its mild conditions and for proceeding with retention of optical purity[1][2].

Experimental Protocol

Materials:

  • Fmoc-D-Alanine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-D-Alanine (1.0 eq) in anhydrous THF. Add CDI (1.1 eq) in one portion and stir the mixture at room temperature for 1-2 hours, or until CO₂ evolution ceases and the solution becomes clear.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of NaBH₄ (2.0-3.0 eq) in a small amount of water. Add the NaBH₄ solution to the activated Fmoc-D-Alanine solution dropwise, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Quantitative Data Summary (Typical):

ParameterValueReference
Yield >95%[1]
Optical Purity >99% ee[1]
Purity (by HPLC) >95%[1]

Visualization of Synthetic Workflows

Below are diagrams illustrating the logical flow of the two described synthetic methods for preparing this compound.

Synthesis_Workflow_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product D_Alaninol D-Alaninol Protection Fmoc Protection (Dioxane/aq. Na2CO3) D_Alaninol->Protection Fmoc_Cl Fmoc-Cl Fmoc_Cl->Protection Workup Aqueous Work-up Protection->Workup Crude Product Purification Purification (Recrystallization or Chromatography) Workup->Purification Fmoc_D_Alaninol This compound Purification->Fmoc_D_Alaninol

Caption: Workflow for Method 1: Direct Fmoc Protection of D-Alaninol.

Synthesis_Workflow_2 cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product Fmoc_D_Alanine Fmoc-D-Alanine Activation Activation with CDI (Anhydrous THF) Fmoc_D_Alanine->Activation Reduction Reduction with NaBH4 (aq. solution, 0 °C) Activation->Reduction Activated Intermediate Workup Aqueous Work-up Reduction->Workup Crude Product Purification Purification (Column Chromatography) Workup->Purification Fmoc_D_Alaninol This compound Purification->Fmoc_D_Alaninol

Caption: Workflow for Method 2: Reduction of Fmoc-D-Alanine.

Conclusion

The two detailed protocols provide robust and efficient methods for the solution-phase synthesis of this compound. The choice between the direct protection of D-Alaninol and the reduction of Fmoc-D-Alanine will depend on the specific needs and resources of the laboratory. Both methods, when performed with care, yield high-quality this compound suitable for use in further synthetic applications, including peptide synthesis and the development of novel therapeutics.

References

Application Notes and Protocols for Monitoring Fmoc-D-Alaninol Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient assembly of peptide chains under mild basic conditions. The success of each coupling step is critical to the final purity and yield of the target peptide. While standard proteinogenic amino acids have well-established coupling protocols, the incorporation of atypical building blocks like Fmoc-D-Alaninol requires careful monitoring to ensure complete reaction. Incomplete couplings lead to the formation of deletion sequences, which are often difficult to separate from the desired product.

This document provides detailed application notes and protocols for the analytical techniques used to monitor the coupling efficiency of this compound in SPPS. These methods are essential for process optimization, quality control, and troubleshooting during peptide synthesis.

Qualitative On-Resin Monitoring: The Kaiser Test

The Kaiser test, or ninhydrin test, is a rapid and highly sensitive colorimetric assay used to detect the presence of free primary amines on the peptide-resin.[1][2] A positive result (intense blue color) indicates that the preceding coupling reaction is incomplete, as free amino groups are still available. A negative result (yellow or colorless beads) signifies a successful coupling.

Experimental Protocol: Kaiser Test

Reagents:

  • Reagent A (Ninhydrin Solution): 5 g ninhydrin in 100 mL ethanol.

  • Reagent B (Pyridine Solution): 80 g phenol in 20 mL ethanol, mixed with 2 mL of 0.001 M KCN in 98 mL of pyridine.

  • Washing Solvent: Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Collect a small sample of the peptide-resin (approximately 1-5 mg) in a small glass test tube.

  • Wash the resin beads thoroughly with DMF (3 x 1 mL) to remove any residual reagents.

  • Wash the resin beads with ethanol (2 x 1 mL).

  • Add 2-3 drops of Reagent A to the resin sample.

  • Add 2-3 drops of Reagent B to the resin sample.

  • Heat the test tube at 100-110°C for 3-5 minutes.[3]

  • Observe the color of the resin beads and the solution.

Interpretation of Results:

ObservationInterpretationAction
Intense blue beads and solutionIncomplete coupling (free primary amines present)Recouple with fresh reagents or cap unreacted amines
Yellow/colorless beads and solutionComplete coupling (no free primary amines)Proceed to the next deprotection step

Semi-Quantitative Monitoring of Fmoc Deprotection

The removal of the Fmoc group is achieved by treatment with a secondary amine, typically piperidine in DMF. This reaction releases dibenzofulvene (DBF), which then reacts with piperidine to form a stable dibenzofulvene-piperidine adduct. This adduct has a strong UV absorbance maximum around 301 nm.[4] By measuring the absorbance of the solution after the deprotection step, one can semi-quantitatively monitor the progress of the synthesis. A consistent absorbance reading after each coupling and subsequent deprotection indicates successful and consistent incorporation of the Fmoc-protected amino acid.

Experimental Protocol: UV-Vis Monitoring of Fmoc Deprotection

Reagents:

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • DMF

  • UV-Vis Spectrophotometer

  • Quartz Cuvettes

Procedure:

  • After the coupling of this compound and subsequent washing steps, add a precise volume of the deprotection solution to the resin.

  • Allow the deprotection reaction to proceed for the specified time (e.g., 2 x 10 minutes).

  • Collect the filtrate from the deprotection step.

  • Dilute a small, known volume of the filtrate with DMF to bring the absorbance into the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution at 301 nm using DMF as a blank.

  • Calculate the amount of Fmoc group cleaved using the Beer-Lambert law (ε ≈ 7800 L mol⁻¹ cm⁻¹ for the DBF-piperidine adduct).

Data Interpretation:

A sudden drop in the calculated Fmoc loading compared to the previous cycle can indicate an incomplete coupling in the preceding step.

Quantitative Off-Resin Analysis: HPLC and Mass Spectrometry

The most accurate method to determine the success of a coupling reaction is to cleave a small sample of the peptide from the resin and analyze it by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2][5] This provides quantitative data on the purity of the crude product and confirms the presence of the desired peptide, as well as any deletion sequences.

Experimental Protocol: Cleavage and Analysis

Reagents:

  • Cleavage Cocktail: A common cleavage cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Dichloromethane (DCM)

  • Diethyl Ether (cold)

  • HPLC Solvents: Solvent A (e.g., 0.1% TFA in water), Solvent B (e.g., 0.1% TFA in acetonitrile).

Procedure:

A. Peptide Cleavage:

  • Take a small aliquot of the dried peptide-resin (10-20 mg) after the this compound coupling and subsequent washing steps.[2]

  • Add the cleavage cocktail (e.g., 1 mL) to the resin in a microcentrifuge tube.[2]

  • Allow the reaction to proceed at room temperature for 1-2 hours with occasional shaking.[2]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

B. HPLC Analysis:

  • Dissolve the dried peptide in a suitable solvent (e.g., a mixture of Solvent A and B).

  • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

  • Run a linear gradient of Solvent B into Solvent A (e.g., 5% to 95% B over 30 minutes).

  • Monitor the elution profile using a UV detector, typically at 214 nm and 280 nm.

  • Integrate the peak areas to determine the relative purity of the desired product.

C. Mass Spectrometry Analysis:

  • Analyze the collected HPLC fractions or the crude peptide solution by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • Compare the observed molecular weight with the calculated theoretical mass of the peptide containing D-Alaninol.

  • Look for masses corresponding to potential deletion sequences (i.e., the peptide without D-Alaninol).

Quantitative Data Summary

The following table presents hypothetical data from an HPLC analysis comparing the coupling efficiency of this compound under different conditions.

Coupling ConditionDesired Product Peak Area (%)Deletion Sequence Peak Area (%)Coupling Efficiency (%)
Standard (HBTU/DIPEA, 1 hr)85.214.885.2
Extended Time (HBTU/DIPEA, 4 hr)95.14.995.1
Alternative Reagent (HATU/DIPEA, 1 hr)98.61.498.6
Double Coupling (HBTU/DIPEA)99.10.999.1

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the decision-making process for monitoring this compound coupling.

experimental_workflow start Start: Resin with free amine coupling Couple this compound start->coupling wash_dmf Wash with DMF coupling->wash_dmf kaiser_test Perform Kaiser Test wash_dmf->kaiser_test positive Positive (Blue) kaiser_test->positive Incomplete negative Negative (Yellow) kaiser_test->negative Complete recouple Recouple or Cap positive->recouple deprotection Fmoc Deprotection negative->deprotection recouple->wash_dmf uv_vis Monitor Deprotection (UV-Vis) deprotection->uv_vis cleavage Cleave sample from resin uv_vis->cleavage hplc_ms Analyze by HPLC-MS cleavage->hplc_ms end Proceed to next cycle hplc_ms->end

Caption: Experimental workflow for this compound coupling and monitoring.

decision_tree kaiser_test Kaiser Test Result? positive Positive (Blue) kaiser_test->positive negative Negative (Yellow) kaiser_test->negative recouple Action: Recouple this compound positive->recouple proceed Action: Proceed to Fmoc deprotection negative->proceed check_again Re-run Kaiser Test recouple->check_again check_again->kaiser_test

Caption: Decision-making based on Kaiser test results.

Conclusion

Thorough monitoring of this compound coupling is essential for the successful synthesis of peptides containing this non-standard amino alcohol. A combination of qualitative on-resin tests like the Kaiser test for real-time feedback, and quantitative off-resin analysis by HPLC and MS for ultimate purity assessment, provides a comprehensive quality control strategy. For routine synthesis, a negative Kaiser test is often sufficient to proceed. However, for process development, troubleshooting, or cGMP manufacturing, quantitative analysis is indispensable. The protocols and workflows outlined in this document provide a robust framework for researchers to optimize their synthetic strategies and ensure the production of high-quality peptides.

References

Application Notes and Protocols for the Purification of Peptides Containing Fmoc-D-Alaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids and their derivatives into peptides is a critical strategy in modern drug discovery and development. These modifications can enhance peptide stability, improve pharmacokinetic properties, and increase efficacy. D-amino acids, in particular, are known to confer resistance to enzymatic degradation. D-Alaninol, a chiral amino alcohol, represents a unique building block that can be introduced into peptide sequences to impart specific structural and functional characteristics.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to solid-phase peptide synthesis (SPPS), offering a stable N-terminal protection that can be removed under mild basic conditions.[1][2] Purifying peptides with the N-terminal Fmoc group intact, a strategy known as "Fmoc-on" purification, is highly effective. The significant hydrophobicity of the Fmoc group enhances the retention of the full-length peptide on a reversed-phase column, facilitating a clear separation from shorter, less hydrophobic failure sequences.[3]

This document provides detailed application notes and experimental protocols for the purification of a model peptide containing Fmoc-D-Alaninol using reversed-phase high-performance liquid chromatography (RP-HPLC).

Principles of Purification

The purification of peptides containing this compound by RP-HPLC is based on the differential partitioning of the target peptide and impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.[4][5] The hydrophobicity of the peptide sequence, significantly enhanced by the presence of the Fmoc group, dictates its retention time on the column.

A gradient of increasing organic solvent (commonly acetonitrile) in the mobile phase is used to elute the bound peptides.[4] Less hydrophobic impurities will elute earlier in the gradient, while the more hydrophobic Fmoc-containing target peptide will require a higher concentration of organic solvent for elution. This difference in retention allows for the isolation of the desired product with high purity.

Experimental Workflow

The overall process for obtaining a purified peptide containing this compound involves several key stages, from synthesis to final product characterization.

Fmoc_Peptide_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_purification Purification cluster_characterization Characterization Solid-Phase_Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) (this compound Incorporation) Cleavage_from_Resin Cleavage from Resin (TFA Cocktail) Solid-Phase_Peptide_Synthesis->Cleavage_from_Resin Precipitation Precipitation in Cold Ether Cleavage_from_Resin->Precipitation Lyophilization_Crude Lyophilization of Crude Peptide Precipitation->Lyophilization_Crude Crude_Peptide_Analysis Analytical RP-HPLC of Crude Peptide Lyophilization_Crude->Crude_Peptide_Analysis Preparative_RP-HPLC Preparative RP-HPLC Crude_Peptide_Analysis->Preparative_RP-HPLC Fraction_Analysis Analysis of Collected Fractions Preparative_RP-HPLC->Fraction_Analysis Pooling_Lyophilization Pooling and Lyophilization Fraction_Analysis->Pooling_Lyophilization Final_Purity_Analysis Final Purity Analysis (Analytical RP-HPLC) Pooling_Lyophilization->Final_Purity_Analysis Mass_Spectrometry Mass Spectrometry (MS) Final_Purity_Analysis->Mass_Spectrometry

Caption: Overall workflow for the synthesis and purification of a peptide containing this compound.

Data Presentation

The following tables summarize the expected quantitative data from the purification of a model peptide, Ac-Tyr-Val-Ala-D-Alaninol-NH2, with the N-terminal Fmoc group attached during purification.

Table 1: Crude and Purified Peptide Characteristics

ParameterCrude PeptidePurified Peptide
Appearance Off-white solidWhite, fluffy powder
Purity (by RP-HPLC) 65%>98%
Yield N/A35%
Molecular Weight (Expected) 704.85 g/mol 704.85 g/mol
Molecular Weight (Observed by MS) 704.9 g/mol 704.8 g/mol

Table 2: Analytical RP-HPLC Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm and 265 nm
Column Temperature 25°C

Table 3: Preparative RP-HPLC Parameters

ParameterValue
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% to 60% B over 40 minutes
Flow Rate 15.0 mL/min
Detection Wavelength 220 nm
Sample Loading 100 mg of crude peptide in minimal Mobile Phase A

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide containing D-Alaninol on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH)

  • This compound

  • Coupling reagents: HBTU, HOBt, DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Acetic anhydride for capping

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (this compound):

    • Pre-activate this compound (3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.

  • Capping (Optional but Recommended): Cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH).

  • N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the peptide by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Final Wash: Wash the resin with DMF, followed by DCM, and dry under vacuum.

Cleavage from Resin and Deprotection

This protocol describes the cleavage of the peptide from the solid support and the removal of side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Add the cleavage cocktail to the dried peptide-resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether, wash the pellet with cold ether, and repeat the centrifugation.

  • Dry the crude peptide pellet under vacuum.

Purification by RP-HPLC

The following is a general workflow for the purification of the Fmoc-protected peptide.

Purification_Workflow Start Dissolve_Crude Dissolve Crude Peptide in Minimal Mobile Phase A Start->Dissolve_Crude Filter_Sample Filter Sample (0.45 µm) Dissolve_Crude->Filter_Sample Inject_Preparative_HPLC Inject onto Preparative RP-HPLC Filter_Sample->Inject_Preparative_HPLC Gradient_Elution Gradient Elution Inject_Preparative_HPLC->Gradient_Elution Monitor_UV Monitor Elution at 220 nm Gradient_Elution->Monitor_UV Collect_Fractions Collect Fractions of Target Peak Monitor_UV->Collect_Fractions Analyze_Fractions Analyze Fractions by Analytical RP-HPLC Collect_Fractions->Analyze_Fractions Pool_Pure_Fractions Pool Pure Fractions Analyze_Fractions->Pool_Pure_Fractions Lyophilize Lyophilize to Obtain Pure Peptide Pool_Pure_Fractions->Lyophilize End Lyophilize->End

Caption: Workflow for the preparative RP-HPLC purification of the Fmoc-protected peptide.

Protocol:

  • Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal volume of a strong solvent like DMSO or DMF, then dilute with Mobile Phase A to the desired injection concentration. Ensure the final concentration of the strong solvent is low (<10%) to prevent peak distortion.

  • System Equilibration: Equilibrate the preparative RP-HPLC system with the initial mobile phase conditions (e.g., 30% Mobile Phase B) for at least 30 minutes.

  • Injection and Elution: Inject the prepared sample onto the column and begin the gradient elution as detailed in Table 3.

  • Fraction Collection: Collect fractions corresponding to the major peak, which is expected to be the Fmoc-protected peptide.

  • Purity Analysis: Analyze the collected fractions using the analytical RP-HPLC method (Table 2) to determine the purity of each fraction.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Conclusion

The purification of peptides containing this compound can be efficiently achieved using "Fmoc-on" RP-HPLC. The hydrophobicity of the Fmoc group provides a significant advantage for separating the full-length product from synthesis-related impurities. The protocols provided herein offer a comprehensive guide for researchers to successfully purify and characterize these modified peptides, which are of growing importance in the field of drug discovery. Careful optimization of the purification gradient is key to achieving high purity and yield.

References

Application Notes and Protocols for the Use of Fmoc-D-Alaninol in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient incorporation of Fmoc-D-Alaninol into peptide sequences using automated solid-phase peptide synthesizers (SPPS). This compound is a critical building block for the synthesis of peptide alcohols, which are of significant interest in drug discovery and development due to their potential for enhanced biological activity, stability, and unique structural properties.[1] This document outlines optimized protocols, comparative data on coupling reagents, potential side reactions, and detailed experimental methodologies to ensure high-yield and high-purity synthesis of C-terminal D-alaninol peptides.

Introduction to this compound in Peptide Synthesis

This compound is an amino acid derivative where the carboxylic acid group is reduced to a primary alcohol. In peptide synthesis, it serves as a terminating residue, resulting in a peptide alcohol. The use of the D-enantiomer can confer resistance to enzymatic degradation, a desirable attribute for therapeutic peptides. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis workflows.[1]

The primary challenge in incorporating this compound, as with other sterically hindered residues, is achieving high coupling efficiency to prevent the formation of deletion sequences. The selection of an appropriate resin, coupling reagent, and reaction conditions is therefore paramount for a successful synthesis.

Data Presentation: Performance of Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency of incorporating this compound. While direct comparative data for this compound is limited in published literature, data from sterically hindered amino acids such as Fmoc-D-Leu-OH and Fmoc-3-Cyclohexyl-L-alanine can provide valuable insights. The following tables summarize the expected performance of common coupling reagents.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Residues

Coupling ReagentClassTypical Reaction TimeExpected Coupling Efficiency (Yield)Resulting Peptide PurityRisk of Side Reactions
HATU Aminium Salt20 - 45 min> 99.5%Very HighVery Low
HBTU Aminium Salt30 - 60 min98 - 99.5%HighLow to Moderate
DIC/HOBt Carbodiimide60 - 120 min95 - 98%GoodLow
PyBOP Phosphonium Salt30 - 60 min98 - 99%HighLow

Disclaimer: The quantitative data presented is extrapolated from studies on other sterically hindered amino acids. Actual results with this compound may vary depending on the specific peptide sequence, resin, and synthesizer conditions.

Table 2: Recommended Reagent Quantities for a 0.1 mmol Synthesis Scale

ReagentEquivalents (relative to resin loading)Amount for 0.1 mmol scale
This compound3 - 50.3 - 0.5 mmol
Coupling Reagent (e.g., HATU)2.9 - 4.50.29 - 0.45 mmol
Base (e.g., DIPEA)6 - 100.6 - 1.0 mmol

Experimental Protocols

The following protocols are designed for automated peptide synthesizers and are optimized for the successful incorporation of this compound.

Resin Selection and Loading

The choice of resin is critical for the synthesis of peptide alcohols. A resin that allows for cleavage under conditions that do not affect the C-terminal alcohol is required. 2-Chlorotrityl chloride (2-CTC) resin is highly recommended as it allows for mild cleavage conditions, preserving the final peptide alcohol.

Protocol 3.1.1: Manual Loading of this compound onto 2-Chlorotrityl Chloride Resin

  • Swell 1 g of 2-chlorotrityl chloride resin (pre-swollen in dichloromethane - DCM) in a reaction vessel.

  • In a separate vial, dissolve 2 equivalents of this compound and 4 equivalents of N,N-Diisopropylethylamine (DIPEA) in DCM.

  • Add the this compound/DIPEA solution to the swollen resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To cap any remaining unreacted chlorotrityl groups, add a solution of DCM:Methanol:DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

  • Determine the loading capacity of the resin using UV-Vis spectrophotometry to quantify the amount of Fmoc group released upon treatment with a piperidine solution.

Automated Peptide Synthesis Cycle

The following is a generalized protocol for a single coupling cycle on an automated peptide synthesizer. Specific parameters may need to be optimized based on the instrument manufacturer's recommendations.

Protocol 3.2.1: Automated Coupling of the Amino Acid Preceding D-Alaninol

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with a 20% solution of piperidine in N,N-Dimethylformamide (DMF) for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Using HATU):

    • In a separate vial, pre-activate a solution containing:

      • Fmoc-protected amino acid (3-5 equivalents)

      • HATU (2.9-4.5 equivalents)

      • DIPEA (6-10 equivalents)

      • in DMF.

    • Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 30-60 minutes. For sterically hindered amino acids, a double coupling may be beneficial.

    • Wash the resin with DMF (5-7 times).

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete coupling reaction.

Cleavage of the Peptide Alcohol from the Resin

Protocol 3.3.1: Cleavage from 2-Chlorotrityl Chloride Resin

  • Wash the peptide-resin with DCM (5 times) to remove any residual DMF.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether (2-3 times).

  • Dry the purified peptide alcohol under vacuum.

Potential Side Reactions and Mitigation Strategies

While the use of this compound is generally straightforward, some potential side reactions should be considered:

  • Incomplete Coupling: Due to the steric hindrance of the D-amino acid and the proximity to the resin, incomplete coupling of the amino acid preceding D-alaninol can occur.

    • Mitigation: Use a highly efficient coupling reagent like HATU.[2] Consider a double coupling protocol or increasing the coupling time.[3] The use of microwave-assisted synthesis can also enhance coupling efficiency.[4]

  • Racemization: Although less common with Fmoc chemistry compared to Boc chemistry, racemization can occur, especially with prolonged activation times or the use of strong bases.

    • Mitigation: Use a weaker base like collidine instead of DIPEA, especially for sensitive amino acids.[5] Minimize pre-activation times.

  • O-acylation: The free hydroxyl group of the C-terminal alaninol is generally not reactive under standard coupling conditions. However, with highly activated amino acids or prolonged reaction times, there is a theoretical possibility of O-acylation.

    • Mitigation: This side reaction is generally not observed under standard Fmoc-SPPS conditions. Adhering to optimized coupling times should prevent this.

Visualizations

Experimental Workflow for a Single SPPS Cycle

SPPS_Cycle Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle

Caption: General workflow for a single cycle in automated Fmoc solid-phase peptide synthesis.

Logical Relationship of Factors Affecting Coupling Efficiency

Coupling_Factors Coupling_Efficiency Coupling Efficiency Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Coupling_Efficiency Base Base (e.g., DIPEA, Collidine) Base->Coupling_Efficiency Reaction_Time Reaction Time Reaction_Time->Coupling_Efficiency Temperature Temperature (Microwave) Temperature->Coupling_Efficiency Steric_Hindrance Steric Hindrance (this compound) Steric_Hindrance->Coupling_Efficiency

Caption: Key factors influencing the coupling efficiency of this compound in SPPS.

References

Application Notes and Protocols for Fmoc-D-Alaninol in the Synthesis of Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids and their derivatives into peptide libraries is a powerful strategy in modern drug discovery. Fmoc-D-Alaninol, a D-amino alcohol derivative of alanine, offers unique advantages for creating C-terminally modified peptide libraries. The presence of a hydroxyl group instead of a carboxylic acid at the C-terminus, combined with the D-configuration, can significantly enhance the therapeutic potential of peptide candidates by increasing their metabolic stability, modulating their binding affinity, and improving their pharmacokinetic profiles.

These application notes provide a comprehensive overview of the use of this compound in the solid-phase synthesis of peptide libraries, detailed experimental protocols, and a summary of the key considerations for its successful implementation.

Advantages of Incorporating this compound

The use of this compound as the C-terminal building block in peptide library synthesis offers several key benefits:

  • Enhanced Proteolytic Stability: The D-configuration of the amino alcohol provides resistance to degradation by endogenous proteases, which primarily recognize L-amino acids. This leads to a longer in vivo half-life for the resulting peptide alcohols.

  • Increased Structural Diversity: The C-terminal hydroxyl group provides a unique handle for further chemical modifications, allowing for the creation of diverse peptide-drug conjugates, esters, and other derivatives.

  • Modulation of Biological Activity: The replacement of the C-terminal carboxylate with a neutral alcohol moiety can alter the hydrogen bonding capacity and overall charge of the peptide, potentially leading to improved receptor binding and altered biological activity.

  • Improved Pharmacokinetic Properties: The increased stability and altered polarity can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties of peptide drug candidates.

Data Presentation

While direct, side-by-side comparative studies detailing the coupling efficiency of this compound against a wide range of other amino acids are not extensively published, the following tables summarize typical performance indicators based on established solid-phase peptide synthesis (SPPS) principles and available literature on peptide alcohol synthesis.

Table 1: General Comparison of C-Terminal Building Blocks in SPPS

FeatureStandard Fmoc-L-Amino AcidFmoc-D-Amino AcidThis compound
Attachment to Resin Ester linkage to Wang or 2-Cl-Trt resinEster linkage to Wang or 2-Cl-Trt resinEther linkage to 2-Cl-Trt resin (O-alkylation)
Coupling Efficiency Generally high (>99%) with standard coupling reagentsGenerally high (>99%) with standard coupling reagentsCan be slightly lower and sequence-dependent; may require optimized coupling conditions
Racemization Risk at C-terminus Dependent on activation method and amino acidDependent on activation method and amino acidNot applicable (no chiral center at the carboxyl position)
Final C-Terminal Group Carboxylic AcidCarboxylic AcidPrimary Alcohol
Proteolytic Stability Susceptible to carboxypeptidasesResistant to carboxypeptidasesResistant to carboxypeptidases

Table 2: Purity of Peptides with Different C-Terminal Modifications (Illustrative)

Peptide SequenceC-Terminal ModificationTypical Crude Purity (by RP-HPLC)Major Impurities
H-Ala-Phe-Gly-OHCarboxylic Acid85-95%Truncated sequences, deletion sequences
H-Ala-Phe-Gly-NH2Amide85-95%Truncated sequences, deletion sequences
H-Ala-Phe-Gly-olAlcohol80-90%Truncated sequences, deletion sequences, O-acylation byproducts

Note: Purity is highly dependent on the specific sequence, synthesis conditions, and purification methods.

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the attachment of the first building block, this compound, to the solid support. The 2-CTC resin is ideal for this purpose as it allows for the attachment of alcohols and subsequent cleavage under mild acidic conditions, preserving the final peptide alcohol.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.6 mmol/g loading)

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1 g) in DCM (10 mL) in a reaction vessel for 30 minutes with gentle agitation.

  • Preparation of Loading Solution: In a separate vial, dissolve this compound (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.

  • Loading Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1 mL) to the reaction vessel and agitate for 30 minutes.

  • Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum for at least 2 hours.

  • Substitution Level Determination: Determine the loading of this compound on the resin using a spectrophotometric method by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

Protocol 2: Synthesis of a Peptide Library with a C-Terminal Alaninol using the Split-and-Mix Method

This protocol outlines the synthesis of a combinatorial peptide library on the this compound-loaded resin using the "split-and-mix" strategy.

Materials:

  • This compound-loaded 2-CTC resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • DIPEA

  • 20% (v/v) Piperidine in DMF

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Initial Deprotection: Swell the this compound-loaded resin in DMF. Remove the Fmoc group by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Splitting the Resin: Divide the deprotected resin into equal portions, one for each amino acid to be coupled at the first variable position.

  • First Coupling: In separate reaction vessels, couple a different Fmoc-amino acid (3 equivalents) to each portion of the resin using a suitable coupling reagent (e.g., HBTU/DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours. Monitor the coupling reaction using a qualitative ninhydrin test.

  • Pooling and Mixing: After confirming complete coupling, wash each resin portion with DMF to remove excess reagents. Combine all resin portions into a single vessel and mix thoroughly to ensure randomization.

  • Subsequent Cycles: For the next position in the peptide library, repeat steps 2-4:

    • Remove the Fmoc group from the pooled resin.

    • Split the resin into equal portions.

    • Couple the next set of Fmoc-amino acids individually.

    • Pool and mix the resin portions.

  • Final Deprotection: After the final coupling cycle, remove the N-terminal Fmoc group from the entire library.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptides from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide library by adding cold diethyl ether. Centrifuge to pellet the peptides, wash with cold ether, and dry under vacuum. The library can then be purified by reverse-phase HPLC.

Mandatory Visualizations

Synthesis_Workflow cluster_ResinPrep Resin Preparation cluster_SPPS Solid-Phase Peptide Synthesis Cycle cluster_FinalSteps Final Steps Resin 2-CTC Resin Swell Swell in DCM Resin->Swell Load Load this compound Swell->Load Cap Cap with MeOH Load->Cap WashDry Wash and Dry Cap->WashDry Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) WashDry->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat n times Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: General workflow for the solid-phase synthesis of a peptide alcohol.

Split_and_Mix cluster_start Start cluster_cycle1 Cycle 1 cluster_cycle2 Cycle 2 cluster_end Final Library start_resin Resin-D-Alaninol split1 Split start_resin->split1 couple_A Couple AA1 split1->couple_A couple_B Couple AA2 split1->couple_B couple_C Couple AA3 split1->couple_C pool1 Pool & Mix couple_A->pool1 couple_B->pool1 couple_C->pool1 split2 Split pool1->split2 couple_D Couple AA4 split2->couple_D couple_E Couple AA5 split2->couple_E couple_F Couple AA6 split2->couple_F pool2 Pool & Mix couple_D->pool2 couple_E->pool2 couple_F->pool2 final_library Peptide Library pool2->final_library

Caption: The "split-and-mix" method for combinatorial peptide library synthesis.

Challenges and Troubleshooting

The synthesis of peptide libraries with C-terminal alaninol can present some specific challenges:

  • O-acylation: The primary hydroxyl group of the alaninol residue can be susceptible to acylation by the incoming activated amino acid, leading to the formation of a side-chain ester and a truncated peptide.

    • Mitigation: Use of coupling reagents that minimize O-acylation, such as those that form less reactive active esters. Ensuring complete deprotection of the N-terminus and using an appropriate excess of the acylating agent can also help.

  • Lower Coupling Efficiency: The steric hindrance around the hydroxyl group and the different reaction mechanism compared to amide bond formation can sometimes lead to lower coupling efficiencies for the first amino acid coupled to the alaninol.

    • Mitigation: Employing more potent coupling reagents like HATU or COMU, extending the coupling time, and performing double couplings if necessary. Monitoring the reaction completion with the ninhydrin test is crucial.

  • Cleavage: The choice of cleavage cocktail is important to ensure efficient release of the peptide alcohol from the resin without significant side reactions.

    • Mitigation: For 2-CTC resin, a mild cleavage cocktail such as 1-5% TFA in DCM can be used to release the protected peptide. For full deprotection, a standard TFA cocktail with scavengers is effective.[1]

Conclusion

This compound is a valuable building block for the synthesis of C-terminally modified peptide libraries. The resulting peptide alcohols exhibit enhanced stability and offer unique opportunities for further chemical diversification, making them attractive candidates for drug discovery and development. While the synthesis may require some optimization to address challenges such as O-acylation, the protocols and considerations outlined in these application notes provide a solid foundation for the successful generation of diverse and high-quality peptide alcohol libraries.

References

Application Notes and Protocols for Site-Specific Peptide Modifications using Fmoc-D-Alaninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a cornerstone of modern drug discovery and chemical biology, enabling the synthesis of peptides with enhanced therapeutic properties, novel functionalities, and improved stability. One powerful strategy for achieving such modifications is the introduction of a C-terminal aldehyde group, which can serve as a versatile chemical handle for various conjugation and ligation chemistries. Fmoc-D-Alaninol, a chiral amino alcohol, is a valuable building block for this purpose. By incorporating this compound at the C-terminus of a peptide during solid-phase peptide synthesis (SPPS), a primary alcohol is introduced, which can be subsequently oxidized to the corresponding aldehyde. This application note provides detailed protocols for the incorporation of this compound, on-resin oxidation to the peptide aldehyde, and subsequent modifications, along with relevant quantitative data and workflow visualizations.

Key Applications

The use of this compound for generating C-terminal peptide aldehydes opens up a range of possibilities for site-specific modifications[1]:

  • Bioconjugation: The peptide aldehyde can be chemoselectively ligated to molecules containing hydrazide, hydroxylamine, or aminooxy functionalities to form stable hydrazone or oxime linkages. This is useful for attaching polyethylene glycol (PEG), fluorescent dyes, or cytotoxic drugs.

  • Peptide Ligation: The C-terminal aldehyde can participate in various ligation reactions, such as Pictet-Spengler ligation, to form larger proteins or cyclic peptides.

  • Pharmacological Probes: The introduction of a reactive aldehyde group allows for the development of covalent inhibitors or probes to study protein-protein interactions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a C-Terminal Alaninol Peptide

This protocol describes the manual solid-phase synthesis of a peptide with this compound as the C-terminal residue using a standard Fmoc/tBu strategy.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Capping solution (e.g., Acetic anhydride/DIPEA/DMF)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the 2-Chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

  • This compound Loading:

    • Dissolve this compound (2 equivalents relative to resin capacity) in DCM.

    • Add DIPEA (4 equivalents) to the this compound solution.

    • Add the solution to the swollen resin and agitate for 2 hours at room temperature.

    • To cap any remaining reactive sites on the resin, add a small amount of methanol and agitate for 15 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Peptide Chain Elongation:

    • Couple the subsequent Fmoc-amino acids using your preferred coupling reagents and protocol. A typical coupling involves pre-activating the Fmoc-amino acid (4 equivalents) with a coupling reagent like HBTU (3.95 equivalents) and DIPEA (8 equivalents) in DMF, followed by addition to the resin and agitation for 1-2 hours.

    • After each coupling step, wash the resin with DMF (3x) and perform Fmoc deprotection as described in step 3.

  • N-Terminal Modification (Optional): The N-terminus can be acetylated using a solution of acetic anhydride and DIPEA in DMF before cleavage.

  • Final Washing: After the final amino acid coupling and deprotection, wash the resin with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.

Protocol 2: On-Resin Oxidation of C-Terminal Alaninol to Aldehyde

This protocol describes the mild oxidation of the resin-bound C-terminal alaninol to the corresponding aldehyde using Dess-Martin periodinane (DMP). DMP is a highly selective and mild oxidant suitable for this transformation on a solid support[2][3].

Materials:

  • Peptide-resin with C-terminal D-Alaninol (from Protocol 1)

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Pyridine (optional, as a mild base)

Procedure:

  • Resin Swelling: Swell the dried peptide-resin in anhydrous DCM for 30 minutes in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidation:

    • Dissolve Dess-Martin periodinane (5 equivalents relative to the initial resin loading) in anhydrous DCM. For sensitive peptides, pyridine (5 equivalents) can be added to the DMP solution to buffer any acidic byproducts.

    • Add the DMP solution to the swollen resin.

    • Agitate the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Quenching and Washing:

    • Drain the reaction solution.

    • Wash the resin with DCM (3x).

    • To quench any remaining DMP, wash the resin with a 1:1 solution of DCM and saturated aqueous sodium thiosulfate (3x).

    • Wash the resin with DCM (3x), DMF (3x), and finally with DCM (3x).

    • Dry the resin under vacuum.

Protocol 3: Cleavage of the Peptide Aldehyde from the Resin

This protocol describes the final cleavage of the peptide aldehyde from the 2-CTC resin. The mild acidic conditions required for cleavage from this resin help to preserve the reactive aldehyde functionality.

Materials:

  • Peptide aldehyde-resin (from Protocol 2)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Cleavage:

    • Add the cleavage cocktail to the dried resin.

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution to cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the precipitated peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide aldehyde by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The efficiency of each step is crucial for the overall yield and purity of the final peptide aldehyde. The following table summarizes expected outcomes based on literature data for similar transformations.

StepParameterTypical RangeReference
This compound Loading on 2-CTC Resin Loading Efficiency0.3 - 0.7 mmol/gGeneral SPPS knowledge
On-Resin Oxidation with DMP Conversion to Aldehyde>90%[2][4]
Overall Yield of Crude Peptide Aldehyde Yield15% - 50%[5]
Purity of Crude Peptide Aldehyde Purity (by HPLC)30% - 70%[5]

Note: Yields and purities are highly sequence-dependent and can be affected by factors such as peptide length and aggregation.

Visualizations

Experimental Workflow

G cluster_loading This compound Loading cluster_spps Peptide Elongation (SPPS) cluster_oxidation On-Resin Oxidation cluster_cleavage Cleavage and Purification resin 2-CTC Resin swell_resin Swell Resin in DCM resin->swell_resin load_alaninol Couple this compound (2 eq. This compound, 4 eq. DIPEA in DCM) swell_resin->load_alaninol cap_resin Cap with Methanol load_alaninol->cap_resin fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) cap_resin->fmoc_deprotection amino_acid_coupling Amino Acid Coupling (e.g., HBTU/DIPEA) fmoc_deprotection->amino_acid_coupling repeat_cycle Repeat Cycle amino_acid_coupling->repeat_cycle repeat_cycle->fmoc_deprotection swell_oxidation Swell Resin in an. DCM repeat_cycle->swell_oxidation dmp_oxidation Oxidize with DMP (5 eq. DMP in an. DCM, 4-6h) swell_oxidation->dmp_oxidation quench_wash Quench and Wash dmp_oxidation->quench_wash cleave Cleave from Resin (TFA/TIS/H2O) quench_wash->cleave precipitate Precipitate with Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify

Caption: Workflow for the synthesis of a C-terminal peptide aldehyde.

Signaling Pathway Analogy: Peptide Modification Cascade

G start This compound resin Resin-Bound Peptide Alcohol start->resin SPPS aldehyde Resin-Bound Peptide Aldehyde resin->aldehyde On-Resin Oxidation (DMP) conjugate Site-Specifically Modified Peptide aldehyde->conjugate Cleavage & Ligation/Conjugation

Caption: Logical progression of peptide modification.

Conclusion

The use of this compound provides a reliable and efficient method for the introduction of a C-terminal aldehyde functionality in peptides synthesized by solid-phase methods. The protocols outlined in this application note offer a comprehensive guide for researchers to produce peptide aldehydes for a variety of downstream applications in drug development and chemical biology. The mild conditions of the on-resin oxidation and cleavage from 2-chlorotrityl chloride resin are key to preserving the integrity of the reactive aldehyde group, making this a valuable tool for site-specific peptide modification.

References

Troubleshooting & Optimization

Fmoc-D-Alaninol solubility issues in DMF and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Fmoc-D-Alaninol in DMF and other common solvents during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in DMF, a standard solvent for peptide synthesis?

A1: Several factors can contribute to poor solubility of this compound in DMF. The aggregation of the hydrophobic Fmoc groups is a common issue.[1] The quality of the DMF is also critical; degraded DMF containing dimethylamine can interfere with solubility and the overall reaction.[1][2] Additionally, the inherent hydrophobicity of the alaninol side chain, although small, contributes to the overall solubility characteristics.[1]

Q2: Is there a definitive table of solubility values for this compound in various solvents?

A2: A comprehensive, publicly available table of quantitative solubility data for this compound is limited. Solubility is often determined empirically by researchers. However, based on data for the structurally similar compound Fmoc-D-Ala-OH and general principles of Fmoc-amino acid solubility, we can provide a qualitative and estimated quantitative overview.

Q3: What are the best alternative solvents to DMF for dissolving this compound?

A3: N-Methyl-2-pyrrolidone (NMP) is a common and effective alternative to DMF, often exhibiting higher solvating power for hydrophobic compounds.[1][2] Dimethyl sulfoxide (DMSO) is another excellent solvent for many Fmoc-protected amino acids and can be used as a co-solvent to enhance solubility in DMF.[1][3] Newer, "green" binary solvent mixtures, such as those containing DMSO and ethyl acetate, are also being explored as more environmentally friendly options.[1][4]

Q4: Can I use heat to dissolve my this compound in DMF?

A4: Yes, gentle heating is a common and effective method to increase the solubility of sparingly soluble Fmoc-amino acids.[1][3] Heating the solution to around 30-40°C can significantly aid dissolution.[3] However, it is crucial to use moderate temperatures and avoid prolonged heating to prevent potential degradation of the this compound.[3]

Q5: How does the purity of this compound affect its solubility?

A5: Impurities or variations in the crystalline structure of a specific lot of this compound can affect its solubility.[3] If you are experiencing unexpected solubility issues, it is advisable to check the certificate of analysis for the specific batch and consider testing a small sample from a different lot if available.

Troubleshooting Guide for this compound Solubility Issues

If you are encountering difficulties dissolving this compound, follow this step-by-step troubleshooting guide.

Issue: this compound does not fully dissolve in DMF at room temperature.

Initial Steps:

  • Verify Solvent Quality: Ensure you are using high-purity, amine-free DMF. Older or degraded DMF can hinder solubility.[1][2]

  • Increase Solvent Volume: Try increasing the volume of DMF to create a more dilute solution.

  • Mechanical Agitation: Vortex or stir the solution vigorously for several minutes.[5]

If solubility is still an issue, proceed to the following steps:

Data Presentation

The following table summarizes the solubility of this compound and the closely related Fmoc-D-Ala-OH in common organic solvents. Note that quantitative data for this compound is not widely available, and the data for Fmoc-D-Ala-OH is provided as a reference.

SolventAbbreviationChemical ClassQualitative Solubility of this compound (Expected)Quantitative Solubility of Fmoc-D-Ala-OHNotes
N,N-DimethylformamideDMFPolar AproticSoluble to Highly Soluble≥ 0.5 M ("clearly soluble")[6][7]The most common solvent for solid-phase peptide synthesis. Solubility can be improved with gentle heating.[1]
Dimethyl sulfoxideDMSOPolar AproticHighly Soluble100 mg/mL (approx. 0.32 M)[8]A stronger solvent than DMF, often used as a co-solvent to enhance solubility.[1][3] Ultrasonic assistance may be needed for dissolution.[8]
N-Methyl-2-pyrrolidoneNMPPolar AproticHighly SolubleReadily Soluble[9]A common alternative to DMF with excellent solvating properties for many Fmoc-amino acids.[1][2]
DichloromethaneDCMChlorinatedModerately SolubleNot readily availableOften used in combination with DMF.[10]
TetrahydrofuranTHFEtherSparingly SolubleNot readily availableGenerally less effective for dissolving Fmoc-amino acids compared to DMF or NMP.[11]
AcetonitrileACNNitrileSparingly SolubleNot readily availableCan be used in some solvent mixtures, but not a primary choice for initial dissolution.[4]
WaterH₂OProticInsolubleInsoluble[7]The hydrophobic Fmoc group makes Fmoc-protected amino acids, including this compound, insoluble in water.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMF
  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the calculated volume of high-purity, amine-free DMF to achieve the target concentration.

  • Vortex the vial for 1-2 minutes to suspend the solid.[5]

  • If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[12]

  • If solubility is still an issue, gently warm the solution to 30-40°C with intermittent vortexing until fully dissolved.[3]

  • Once dissolved, use the solution immediately for your experiment.

Protocol 2: Using a Co-solvent (DMSO) to Enhance Solubility
  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL).[1]

  • In a separate vial, add the required volume of DMF for your reaction.

  • Add a small volume of the concentrated DMSO stock solution to the DMF. A final DMSO concentration of 10-25% (v/v) is often effective.[3]

  • Vortex the mixture thoroughly to ensure homogeneity.

  • Proceed with your experimental setup.

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: this compound does not dissolve in DMF check_solvent Step 1: Verify Solvent Quality (Fresh, high-purity DMF?) start->check_solvent use_fresh_solvent Action: Use fresh, high-purity DMF check_solvent->use_fresh_solvent No agitation Step 2: Apply Mechanical Agitation (Vortexing/Stirring) check_solvent->agitation Yes use_fresh_solvent->agitation sonication Step 3: Use Sonication (5-10 minutes) agitation->sonication Not Dissolved success Result: this compound Dissolved agitation->success Dissolved heating Step 4: Gentle Heating (30-40°C) sonication->heating Not Dissolved sonication->success Dissolved cosolvent Step 5: Use a Co-solvent (e.g., 10-25% DMSO) heating->cosolvent Not Dissolved heating->success Dissolved add_cosolvent Action: Add co-solvent and mix thoroughly cosolvent->add_cosolvent Yes fail Issue Persists: Consider alternative primary solvent (e.g., NMP) or consult supplier's technical support cosolvent->fail No add_cosolvent->success

Caption: Troubleshooting workflow for this compound solubility issues.

G Experimental Workflow for Dissolving this compound start Weigh this compound add_dmf Add high-purity DMF start->add_dmf vortex Vortex for 1-2 minutes add_dmf->vortex check_dissolution1 Is it fully dissolved? vortex->check_dissolution1 sonicate Sonicate for 5-10 minutes check_dissolution1->sonicate No use_solution Use the solution in the experiment check_dissolution1->use_solution Yes check_dissolution2 Is it fully dissolved? sonicate->check_dissolution2 heat Gently heat to 30-40°C check_dissolution2->heat No check_dissolution2->use_solution Yes check_dissolution3 Is it fully dissolved? heat->check_dissolution3 check_dissolution3->use_solution Yes consider_cosolvent Consider using a co-solvent (e.g., DMSO) check_dissolution3->consider_cosolvent No

Caption: A standard experimental workflow for dissolving this compound.

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-D-Alaninol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Fmoc-D-Alaninol coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges in the esterification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the key chemical difference when coupling this compound compared to a standard Fmoc-amino acid?

A1: The primary difference is the type of bond being formed. This compound is an amino alcohol, meaning it has a hydroxyl (-OH) group instead of a carboxylic acid group. Therefore, when you are coupling a carboxylic acid to this compound, you are forming an ester bond , not an amide bond. This process is known as esterification.

Q2: Which coupling reagents are recommended for the esterification of this compound?

A2: For the esterification of alcohols on a solid support, carbodiimide-based reagents are commonly used, often in the presence of a nucleophilic catalyst. The most prevalent method is the Steglich esterification , which utilizes a carbodiimide like N,N'-Diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-(Dimethylamino)pyridine (DMAP).[1][2] Other phosphonium (e.g., PyBOP) and aminium (e.g., HATU, HBTU) salts can also be used, though they are more commonly employed for amide bond formation.[3][4]

Q3: Why is a catalyst like DMAP necessary for the esterification?

A3: In carbodiimide-mediated esterifications, the reaction between the activated carboxylic acid (as an O-acylisourea intermediate) and the alcohol can be slow and may lead to the formation of a stable N-acylurea byproduct.[1] DMAP acts as a potent acyl transfer catalyst. It reacts with the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which then rapidly reacts with the alcohol (this compound) to form the desired ester, minimizing side reactions.[1]

Q4: Can I use the Kaiser test to monitor the completion of the this compound coupling?

A4: The Kaiser test detects free primary amines. If you are coupling a carboxylic acid to resin-bound this compound (where the hydroxyl group is free), the Kaiser test will not be informative for monitoring the esterification. However, if you are coupling this compound to a resin with a free amine, you would perform the Kaiser test after the subsequent Fmoc deprotection step to ensure the amine is free for the next coupling.

Q5: What are the potential side reactions to be aware of during the coupling of this compound?

A5: Potential side reactions include:

  • Incomplete coupling: This is the most common issue, leading to deletion sequences in your final product.

  • N-acylurea formation: A common side reaction in carbodiimide-mediated couplings, especially if a catalyst like DMAP is omitted or used in insufficient amounts.[1]

  • Racemization: While the stereocenter of D-alaninol is not at the reaction site, if the carboxylic acid being coupled is chiral, there is a risk of racemization at its alpha-carbon, especially with prolonged activation times or the use of strong bases.

  • Di-peptide formation during Fmoc-amino acid activation: Although less common with modern coupling reagents, it can occur.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Efficiency (Incomplete Reaction) 1. Insufficient activation of the carboxylic acid. 2. Steric hindrance. 3. Inadequate swelling of the solid support. 4. Low concentration of reagents.1. Optimize Coupling Reagent: For DIC-mediated couplings, ensure the presence of a catalytic amount of DMAP. Consider switching to a more potent activating agent if necessary. 2. Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with fresh reagents. 3. Increase Reagent Excess: Use a higher excess of the carboxylic acid and coupling reagents (e.g., 2-4 equivalents). 4. Extend Reaction Time: Increase the coupling time (e.g., from 2 hours to 4 hours or overnight). 5. Ensure Proper Resin Swelling: Swell the resin adequately in a suitable solvent (e.g., DMF or DCM) before the coupling step.
Formation of Side Products 1. N-acylurea formation: Omission or insufficient amount of DMAP in DIC couplings. 2. Racemization of the coupled acid: Prolonged activation time or use of a strong, non-hindered base.1. Use DMAP: Always include a catalytic amount of DMAP (typically 0.1-0.2 equivalents) in DIC-mediated esterifications. 2. Minimize Activation Time: Pre-activate the carboxylic acid for a shorter duration before adding it to the resin-bound alaninol. 3. Choice of Base: If racemization is a concern, consider using a more sterically hindered and weaker base than DIPEA, such as 2,4,6-collidine.
Poor Reproducibility 1. Inconsistent quality of reagents or solvents. 2. Variations in reaction conditions (time, temperature).1. Use High-Quality Reagents: Ensure that all solvents are anhydrous and of peptide synthesis grade. Use fresh coupling reagents. 2. Standardize Protocols: Maintain consistent reaction times, temperatures, and reagent stoichiometry across experiments.

Data Presentation

Table 1: Qualitative Comparison of Common Coupling Reagents for Esterification

Coupling Reagent SystemReagent TypeGeneral ReactivityKey AdvantagesPotential Disadvantages
DIC / DMAP Carbodiimide / CatalystModerate to HighCost-effective, well-established (Steglich Esterification).[2]Can lead to N-acylurea formation without DMAP; DIC can be an allergen.
HATU / Base Aminium SaltVery HighFast reaction times, high efficiency.[3]More expensive, potential for side reactions if used in large excess.
HBTU / Base Aminium SaltHighGood efficiency, widely used in SPPS.[4]Slightly less reactive than HATU.
PyBOP / Base Phosphonium SaltHighEfficient coupling, byproducts are generally soluble.More expensive than carbodiimides.
DEAD / PPh₃ Mitsunobu ReagentsHighEffective for sterically hindered alcohols, proceeds with inversion of configuration (if applicable).[5]Byproducts can be difficult to remove, requires anhydrous conditions.[5]

Experimental Protocols

Protocol 1: General Procedure for DIC/DMAP-Catalyzed Esterification of a Carboxylic Acid to Resin-Bound this compound

This protocol describes the coupling of a generic N-protected amino acid (as the carboxylic acid) to this compound that is already attached to a hydroxyl-functionalized resin (e.g., Wang resin).

  • Resin Preparation:

    • Swell the this compound-loaded resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

    • If the Fmoc group on a previously coupled amino acid needs to be removed, treat the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vessel, dissolve the carboxylic acid (2-4 equivalents relative to the resin loading) and DIC (2-4 equivalents) in DMF.

    • In another small vessel, dissolve DMAP (0.1-0.2 equivalents) in a minimal amount of DMF.

    • Add the carboxylic acid/DIC solution to the resin-containing reaction vessel.

    • Add the DMAP solution to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended.

  • Washing:

    • Drain the reaction solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

    • Wash with dichloromethane (DCM) (2-3 times) and a final wash with methanol before drying under vacuum.

  • Monitoring (Optional):

    • To assess the completion of the coupling, a small amount of the peptide can be cleaved from the resin and analyzed by LC-MS to check for the desired mass.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Coupling cluster_prep Resin Preparation cluster_coupling Esterification cluster_post Post-Coupling resin_swell Swell Resin in DMF fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swell->fmoc_deprotection wash_1 Wash with DMF fmoc_deprotection->wash_1 prepare_reagents Prepare Carboxylic Acid, DIC, and DMAP Solutions wash_1->prepare_reagents add_reagents Add Reagents to Resin prepare_reagents->add_reagents agitate Agitate at Room Temperature add_reagents->agitate wash_2 Wash with DMF, DCM, MeOH agitate->wash_2 dry Dry Resin wash_2->dry cleavage_analysis Cleavage and LC-MS Analysis dry->cleavage_analysis

Caption: Workflow for the esterification of a carboxylic acid to resin-bound this compound.

troubleshooting_logic Troubleshooting Low Coupling Efficiency action_node action_node result_node result_node start_node Incomplete Coupling check_reagents Sufficient Reagent Excess? start_node->check_reagents Initial Check increase_reagents Increase Equivalents (2-4x) check_reagents->increase_reagents No check_time Sufficient Reaction Time? check_reagents->check_time Yes re_evaluate Coupling Complete? increase_reagents->re_evaluate Re-run Coupling success Proceed to Next Step re_evaluate->success Yes consider_reagent Consider More Potent Reagent (e.g., HATU) re_evaluate->consider_reagent No extend_time Extend Time (4h or overnight) check_time->extend_time No double_couple Perform Double Coupling check_time->double_couple Yes extend_time->re_evaluate double_couple->re_evaluate

Caption: A logical workflow for troubleshooting low coupling efficiency of this compound.

References

Technical Support Center: Fmoc Deprotection of D-alaninol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the incomplete Fmoc deprotection of D-alaninol. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this chemical transformation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the Fmoc deprotection of D-alaninol, offering potential causes and actionable solutions.

Issue: Incomplete Fmoc deprotection of D-alaninol confirmed by TLC or HPLC analysis.

Potential Causes and Solutions:

  • Reagent Quality and Concentration:

    • Degraded Piperidine: Piperidine can degrade over time, leading to reduced efficacy. Ensure you are using fresh, high-quality piperidine.

    • Incorrect Concentration: The standard concentration of piperidine in a solvent like DMF is crucial for effective deprotection. Verify the concentration of your piperidine solution.

  • Reaction Conditions:

    • Insufficient Reaction Time: While standard protocols may suggest a certain duration, "difficult" substrates or specific reaction scales may require longer reaction times to proceed to completion.

    • Low Temperature: Reactions performed at temperatures below ambient may be sluggish. Ensure the reaction is conducted at a consistent room temperature or consider gentle heating if the substrate and product are stable.

  • Substrate-Related Issues:

    • Steric Hindrance: Although D-alaninol is a small molecule, steric hindrance from other functional groups in more complex derivatives could impede the access of the piperidine base to the Fmoc group.

Frequently Asked Questions (FAQs)

A curated list of common questions regarding the Fmoc deprotection of D-alaninol.

1. What are the standard conditions for Fmoc deprotection of D-alaninol in solution?

A common starting point for the Fmoc deprotection of D-alaninol in solution is to use a 20% (v/v) solution of piperidine in an appropriate solvent such as N,N-dimethylformamide (DMF). The reaction is typically carried out at room temperature.

2. How can I monitor the progress of the Fmoc deprotection reaction?

The progress of the reaction can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): Spot the reaction mixture alongside the starting material (Fmoc-D-alaninol). The disappearance of the starting material spot and the appearance of a new, more polar spot (D-alaninol) indicates the reaction is proceeding.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide a more quantitative assessment of the reaction progress by showing the conversion of the starting material to the product.

3. My deprotection reaction is still incomplete after extending the reaction time. What else can I do?

If extending the reaction time does not lead to complete deprotection, you can consider the following:

  • Increase Piperidine Concentration: A higher concentration of piperidine (e.g., up to 50%) can be used.

  • Elevate the Temperature: Gently heating the reaction mixture (e.g., to 40-50°C) can often drive the reaction to completion. However, be mindful of the potential for side reactions at higher temperatures.

  • Use a Stronger Base: For very stubborn cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[1] A common cocktail is 2% DBU in DMF.[1]

4. How do I work up the reaction to isolate the D-alaninol product?

After confirming the reaction is complete, the typical work-up procedure involves removing the excess piperidine and the dibenzofulvene-piperidine adduct. This is usually achieved by repeated evaporation with a co-solvent like toluene to azeotropically remove the piperidine. The crude product can then be purified by techniques such as column chromatography or recrystallization.

5. What is the Kaiser test and can I use it for D-alaninol deprotection?

The Kaiser test is a highly sensitive colorimetric test for the presence of primary amines.[1] A positive result (a deep blue color) indicates the presence of the free amino group of D-alaninol, signifying successful Fmoc removal.[1] A negative or faint yellow result suggests that the Fmoc group is still attached.[1] This test can be a quick and useful qualitative check for reaction completion.

Quantitative Data Summary

The following table summarizes common reagents and conditions used for Fmoc deprotection, primarily derived from solid-phase peptide synthesis (SPPS) literature, which can be adapted for the solution-phase deprotection of D-alaninol.

Deprotection ReagentConcentration (v/v)SolventTypical Reaction TimeNotes
Piperidine20%DMF10 - 30 minThe most common and standard condition.[1]
Piperidine50%DMF5 - 20 minA stronger condition for more difficult deprotections.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2%DMF5 - 15 minA stronger, non-nucleophilic base. Often used in combination with piperidine.[1]
4-Methylpiperidine20%DMF10 - 30 minAn alternative to piperidine.[2]
Piperazine10% (w/v)9:1 DMF/ethanol10 - 30 minAnother alternative to piperidine.[2]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of D-alaninol

  • Dissolution: Dissolve this compound in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add piperidine to the solution to achieve a final concentration of 20% (v/v).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Add toluene and re-evaporate to azeotropically remove residual piperidine. Repeat this step 2-3 times.

  • Purification: Purify the crude D-alaninol by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Monitoring Fmoc Deprotection by Thin-Layer Chromatography (TLC)

  • Sample Preparation: Prepare a TLC plate (e.g., silica gel 60 F254).

  • Spotting:

    • Spot a small amount of the starting material (this compound) solution as a reference.

    • Spot a small aliquot of the reaction mixture at different time points.

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).

  • Visualization: Visualize the spots under a UV lamp (254 nm) where the Fmoc-containing compound will be visible. Staining with a ninhydrin solution and gentle heating will reveal the primary amine product (D-alaninol) as a colored spot.

  • Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared and a new, more polar spot corresponding to the product is observed.

Visualizations

Troubleshooting_Workflow start Incomplete Fmoc Deprotection of D-alaninol check_reagents Check Reagent Quality and Concentration - Fresh Piperidine? - Correct Concentration? start->check_reagents reagent_solution Use Fresh Reagents Prepare New Solution check_reagents->reagent_solution No check_conditions Review Reaction Conditions - Sufficient Time? - Appropriate Temperature? check_reagents->check_conditions Yes reagent_solution->check_conditions condition_solution Increase Reaction Time Elevate Temperature (e.g., 40-50°C) check_conditions->condition_solution No stronger_base Consider Stronger Base (e.g., 2% DBU in DMF) check_conditions->stronger_base Yes monitor Monitor Reaction by TLC/HPLC condition_solution->monitor stronger_base->monitor complete Deprotection Complete monitor->complete

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Fmoc_Deprotection_Mechanism Fmoc_Alaninol This compound Intermediate Carbanion Intermediate Fmoc_Alaninol->Intermediate + Piperidine Piperidine Piperidine (Base) Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene Alaninol D-alaninol (Product) Intermediate->Alaninol Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Adduct + Piperidine

Caption: Reaction mechanism of Fmoc deprotection.

Experimental_Workflow start Start: this compound dissolve Dissolve in DMF start->dissolve add_piperidine Add 20% Piperidine in DMF dissolve->add_piperidine react Stir at Room Temperature add_piperidine->react monitor Monitor by TLC/HPLC react->monitor workup Work-up: - Evaporation - Toluene Azeotrope monitor->workup Reaction Complete purify Purification: - Column Chromatography or - Recrystallization workup->purify product Final Product: D-alaninol purify->product

Caption: Experimental workflow for Fmoc deprotection of D-alaninol.

References

Minimizing racemization of Fmoc-D-Alaninol during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of minimizing racemization during the activation of Fmoc-D-alaninol for subsequent coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound activation, and why is it a critical issue?

A1: In the context of this compound, racemization (or more accurately, epimerization) is the undesired conversion of the starting D-enantiomer into its mirror image, the L-enantiomer, resulting in a mixture of both. This is a critical issue because the stereochemistry of a molecule is fundamental to its biological activity. The presence of the incorrect L-enantiomer can lead to a significant loss of therapeutic efficacy, altered pharmacological profiles, and the creation of diastereomeric impurities that are often difficult and costly to separate from the final product.

Q2: What are the primary chemical mechanisms that lead to the racemization of this compound during activation?

A2: Unlike Fmoc-amino acids, where racemization predominantly occurs via the formation of a 5(4H)-oxazolone intermediate from an activated carboxylic acid, this compound is an amino alcohol.[1] Racemization occurs during the activation of its hydroxyl group. The two most likely mechanisms are:

  • Direct α-Proton Abstraction (Epimerization): The hydroxyl group is first converted into a good leaving group (e.g., a tosylate, mesylate, or phosphate). In the presence of a base, the proton on the alpha-carbon (the chiral center) becomes acidic and can be abstracted. This is because the electron-withdrawing nature of the adjacent Fmoc-protected amine and the activated oxygen species stabilizes the resulting planar carbanion. Reprotonation can then occur from either face, leading to a mixture of D and L isomers.

  • SN2 Nucleophilic Substitution: Certain activation methods, like the Mitsunobu reaction, proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] This pathway inherently results in a complete inversion of the stereocenter. If this compound is reacted with a nucleophile under Mitsunobu conditions, the product will be the L-enantiomer derivative.[3]

Q3: Which activation methods and conditions pose the highest risk of racemization for this compound?

A3: The risk of racemization is highly dependent on the chosen activation strategy and reaction conditions.

  • High-Risk Methods:

    • Mitsunobu Reaction: This method is almost certain to cause complete inversion of stereochemistry to the L-form due to its SN2 mechanism.[2]

    • Sulfonylation/Halogenation followed by a Strong Base: Activating the hydroxyl group as a sulfonate ester (e.g., tosylate, mesylate) or converting it to a halide, followed by reaction with a strong, non-hindered base (e.g., DBU, DIPEA), creates a high risk of epimerization via direct α-proton abstraction.

  • High-Risk Conditions:

    • Elevated Temperatures: Higher temperatures provide the energy to overcome the activation barrier for both proton abstraction and SN2 reactions, accelerating racemization.[4][5]

    • Prolonged Reaction Times: Extended exposure to basic conditions or activating reagents increases the likelihood of epimerization.[1][4]

    • Polar Aprotic Solvents: Solvents like DMF or NMP can stabilize the charged intermediates involved in racemization pathways.[5]

Q4: How can I select coupling reagents and additives to minimize racemization?

A4: For amino alcohols, the "activation" is not for amide bond formation but to make the hydroxyl a good leaving group. Therefore, the choice of reagents is different from standard peptide coupling.

  • Activation Reagents: To form a leaving group (e.g., a sulfonate ester), use reagents like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl).

  • Base Selection: The choice of base is critical. To minimize direct proton abstraction, use a weak or sterically hindered non-nucleophilic base, such as 2,4,6-collidine or a tertiary amine like triethylamine (TEA) in carefully controlled stoichiometric amounts, instead of stronger bases like DIPEA or DBU.[6][7]

  • Additives: While additives like HOBt and Oxyma are crucial for suppressing racemization in amino acid coupling by forming stable active esters, their role in amino alcohol activation is different.[1][8] They are not typically used unless the subsequent reaction is an esterification. If coupling to a carboxylic acid, activating the acid with a reagent known to cause low racemization (e.g., DIC/Oxyma) is the preferred strategy, rather than activating the alcohol.[9]

Troubleshooting Guide: High Epimerization Detected

Problem Potential Cause Recommended Solution
High levels (>5%) of the L-alaninol derivative are detected by chiral HPLC. 1. Mitsunobu reaction was used for coupling. The SN2 mechanism caused inversion of the stereocenter.[2]Action: Avoid the Mitsunobu reaction if stereochemical retention is desired. Consider activating the hydroxyl as a mesylate or tosylate and proceed with a nucleophile under conditions that favor retention or a double-inversion strategy if necessary.
2. Strong base (e.g., DIPEA, DBU) used with an activated hydroxyl group. The base is abstracting the acidic α-proton.Action: Switch to a weaker or more sterically hindered base like 2,4,6-collidine.[6] Use the minimum stoichiometric amount of base required.
3. Elevated reaction temperature. Increased thermal energy is accelerating the rate of epimerization.[4]Action: Perform the activation and coupling at a lower temperature (e.g., 0 °C or -20 °C). Monitor the reaction for completion to avoid unnecessarily long reaction times.
4. Prolonged pre-activation or reaction time. The activated intermediate is susceptible to base-catalyzed epimerization over time.Action: Prepare the activated this compound species (e.g., the mesylate) and use it immediately in the subsequent coupling step. Minimize the overall reaction time.
Incomplete reaction and presence of epimerized product. Reaction conditions are too mild to proceed to completion, but still allow for slow epimerization. Action: Instead of increasing temperature or switching to a stronger base, consider using a more reactive activating agent for the hydroxyl group. Ensure all reagents are anhydrous and of high purity. A double coupling with fresh reagents may be attempted, but the risk of further epimerization should be monitored.[10]

Quantitative Data on Racemization

Amino AcidCoupling ReagentBaseD-Isomer Formation (%)Reference
Fmoc-His(Trt)-OHDIC/Oxyma-1.8[9]
Fmoc-His(Trt)-OHHATU/DIPEADIPEA31.0 (at 55°C)[9]
Fmoc-Cys(Trt)-OHHBTU/DIPEADIPEAHigh[8]
Fmoc-Cys(Trt)-OHDIC/Oxyma-< 1.0[9]
Fmoc-Ser(tBu)-OHHATU/NMMNMMNegligible[9]

Disclaimer: This data is for the activation of the carboxylic acid of Fmoc-amino acids for amide bond formation. It is provided to illustrate the relative effects of different reagent classes on racemization.

Experimental Protocols

Protocol 1: Low-Racemization Activation of this compound via Mesylation

This protocol describes the conversion of the primary alcohol of this compound to a mesylate, a good leaving group, under conditions designed to minimize base-catalyzed epimerization.

  • Preparation: Dry all glassware thoroughly. Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add 2,4,6-collidine (1.1 eq.) to the cooled solution and stir for 5 minutes. Using a hindered base is crucial to disfavor α-proton abstraction.[6]

  • Activation: Slowly add methanesulfonyl chloride (MsCl) (1.05 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours). Avoid prolonged reaction times.

  • Workup: Once the reaction is complete, quench by adding cold water. Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature. The resulting crude this compound mesylate should be used immediately in the next step without further purification to avoid decomposition.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general method for analyzing the enantiomeric purity of an this compound derivative.

  • Sample Preparation: Prepare a standard solution of the corresponding L-alaninol derivative at a known concentration (e.g., 0.1 mg/mL) in the mobile phase. Prepare a solution of the test sample (from the activation reaction) at approximately 1.0 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (CSP) such as Lux Cellulose-1 or CHIRALPAK IC is often effective for Fmoc-amino acid derivatives.[11][12][13]

    • Mobile Phase: A typical mobile phase is a mixture of an organic solvent (e.g., acetonitrile or ethanol) and an aqueous buffer containing an acid modifier (e.g., 0.1% trifluoroacetic acid).[11] An isocratic elution is preferred for robustness.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm).[11]

  • Analysis:

    • Inject the L-enantiomer standard to determine its retention time.

    • Inject the sample solution. The main peak will be the D-enantiomer, and any peak eluting at the retention time of the standard corresponds to the undesired L-enantiomer.

  • Calculation: Calculate the percentage of the L-enantiomer using the peak areas from the chromatogram: % L-Enantiomer = [Area(L) / (Area(D) + Area(L))] × 100

Visual Guides

G cluster_0 Potential Racemization Pathways for this compound cluster_1 Mechanism A: Direct Epimerization cluster_2 Mechanism B: S_N2 Inversion A This compound B Activation of -OH (e.g., Mesylation) A->B J Nucleophile Attack A->J C Activated Intermediate (this compound-OMs) B->C E α-Proton Abstraction C->E D Strong Base (e.g., DIPEA) D->E Facilitates F Planar, Achiral Intermediate (Carbanion) E->F G Reprotonation F->G H Racemized Product (D/L Mixture) G->H I Mitsunobu Conditions (e.g., DEAD/PPh3) I->J Mediates K Inverted Product (L-Derivative) J->K

Caption: Potential racemization pathways for this compound.

G start Problem: High Level of Epimerization Detected q1 Was a Mitsunobu reaction used? start->q1 sol1 Avoid Mitsunobu. Use a two-step activation/ substitution protocol. q1->sol1 Yes q2 What type of base was used? q1->q2 No end Re-analyze Chiral Purity sol1->end sol2 Switch to a weaker or sterically hindered base (e.g., 2,4,6-collidine). q2->sol2 Strong / Non-hindered (DIPEA, DBU) q3 What was the reaction temperature? q2->q3 Weak / Hindered sol2->end sol3 Reduce temperature to 0°C or lower. Monitor reaction closely. q3->sol3 Above 0°C q3->end At or below 0°C (Other issue likely) sol3->end

Caption: Troubleshooting workflow for unexpected epimerization.

G cluster_0 Experimental Workflow for Chiral Purity Analysis A Obtain Sample from Reaction B Prepare Sample and L-Standard Solutions (0.1-1.0 mg/mL) A->B C Select Chiral HPLC Column & Method B->C D Inject L-Standard to find Retention Time (RT) C->D E Inject Sample D->E F Integrate Peak Areas at D and L RTs E->F G Calculate % Epimerization F->G

Caption: Experimental workflow for chiral purity analysis by HPLC.

References

Technical Support Center: Troubleshooting Low Yield in Peptides Containing Fmoc-D-Alaninol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing Fmoc-D-Alaninol, with a focus on resolving issues related to low peptide yield.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my peptide containing C-terminal this compound lower than expected compared to a standard peptide acid synthesis?

Low yields in peptide alcohol synthesis are often attributed to the nature of the ester linkage formed between the this compound and the resin. This bond is more labile than the typical amide bond in standard solid-phase peptide synthesis (SPPS). Several factors can contribute to this reduced yield:

  • Premature Cleavage: The ester linkage is sensitive to the repeated basic conditions used for Fmoc deprotection (e.g., piperidine in DMF), leading to gradual loss of the peptide from the resin throughout the synthesis.[1][2][3]

  • Incomplete Initial Loading: Suboptimal conditions during the loading of this compound onto the resin can result in a lower-than-expected starting substitution, which directly impacts the final yield.

  • Side Reactions: The hydroxyl group of the alaninol can be prone to side reactions, such as O-acylation, which can lead to undesired byproducts.

  • Steric Hindrance: The bulky nature of the 2-chlorotrityl resin, often used for peptide alcohol synthesis, combined with the growing peptide chain, can sometimes hinder coupling efficiency.[1]

Q2: Which resin is recommended for synthesizing peptides with this compound?

For the synthesis of peptides with a C-terminal alcohol, the 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[1][2][4] Its high acid lability allows for the cleavage of the peptide under very mild acidic conditions, which helps to preserve the final peptide alcohol and any acid-sensitive side-chain protecting groups.[1][4] The steric bulk of the trityl group also helps to minimize diketopiperazine formation, a common side reaction in SPPS.[1]

Q3: What are the critical parameters for loading this compound onto 2-chlorotrityl chloride resin?

Achieving high loading efficiency in the first step is crucial for a good overall yield. Key parameters to control include:

  • Resin Activation: Ensure the 2-CTC resin is highly active. If it has been stored for a long time, it may hydrolyze. Activation with thionyl chloride can regenerate the active chloride form.[1]

  • Anhydrous Conditions: The loading reaction is sensitive to moisture. Use anhydrous solvents (like Dichloromethane - DCM) and reagents.

  • Stoichiometry: Use an appropriate excess of this compound and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Reaction Time and Temperature: The reaction is typically fast at room temperature.[1][4]

Q4: How can I monitor the coupling efficiency of subsequent amino acids to the resin-bound D-Alaninol?

The hydroxyl group of the resin-bound D-Alaninol acts as the nucleophile for the subsequent coupling reactions. Monitoring these esterification steps can be challenging with traditional methods like the Kaiser test, which detects free primary amines. Alternative methods include:

  • Test Cleavage and Mass Spectrometry: After a few coupling cycles, a small amount of resin can be cleaved and the product analyzed by mass spectrometry to confirm the presence of the expected peptide.

  • HPLC Analysis of a Test Cleavage: A small-scale cleavage followed by HPLC analysis can provide a more quantitative assessment of the coupling efficiency.

Q5: What is O-acyl isopeptide formation and how can I prevent it?

O-acyl isopeptide formation is a side reaction where the incoming activated amino acid acylates the backbone amide nitrogen of the preceding residue instead of the intended N-terminal amine. While more commonly discussed for serine and threonine residues within a peptide sequence, a similar intramolecular rearrangement could theoretically occur. However, with the C-terminal hydroxyl group of D-Alaninol, the primary concern is incomplete coupling to this less nucleophilic group compared to an amine. To minimize side reactions and promote efficient coupling, it is important to use optimized coupling reagents and conditions.

Q6: What are the recommended cleavage conditions for a peptide alcohol from 2-chlorotrityl resin?

The choice of cleavage cocktail depends on whether you want to obtain a fully protected or deprotected peptide alcohol.

  • For Protected Peptide Alcohols: Very mild acidic conditions are used. A common cocktail is a solution of 1-5% Trifluoroacetic Acid (TFA) in DCM.[4] Another option is a mixture of acetic acid, trifluoroethanol (TFE), and DCM.[4]

  • For Fully Deprotected Peptide Alcohols: A standard TFA "cleavage cocktail" containing scavengers is used. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low overall yield with correct mass 1. Premature cleavage from the resin: The ester linkage to the 2-CTC resin is labile to the basic conditions of Fmoc deprotection.- Minimize the duration of piperidine treatment during Fmoc deprotection. - Consider using a milder base for deprotection, although this may require longer reaction times.
2. Low initial loading of this compound: Inefficient attachment of the first residue.- Ensure the 2-CTC resin is fresh or has been reactivated. - Use anhydrous solvents and reagents for the loading step. - Optimize the stoichiometry of this compound and DIPEA.[1][2]
3. Inefficient cleavage from the resin: The peptide is not fully released during the final cleavage step.- Increase the cleavage time or the volume of the cleavage cocktail. - Ensure the cleavage cocktail is freshly prepared.
Presence of deletion sequences in mass spectrum Incomplete coupling of subsequent amino acids: The hydroxyl group of D-Alaninol is less nucleophilic than an amine, making subsequent couplings more challenging.- Use a more potent coupling reagent such as HATU or HCTU. - Increase the coupling time. - Perform a "double coupling" where the coupling step is repeated with fresh reagents.
Presence of unexpected side products 1. O-acyl isopeptide formation or other side reactions: The hydroxyl group or other reactive side chains may be involved in unintended reactions.- Optimize coupling conditions to favor the desired reaction. - Ensure proper protection of all reactive side chains.
2. Racemization: The chiral center of amino acids can be susceptible to epimerization.- Use coupling reagents known to suppress racemization, such as those containing OxymaPure.[5]

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol is adapted for high-efficiency loading of the first amino alcohol onto 2-CTC resin.[1][2]

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Methanol

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1 g) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.

  • In a separate flask, dissolve this compound (2 equivalents relative to the resin loading capacity) in anhydrous DCM.

  • Add DIPEA (4 equivalents relative to the this compound) to the amino alcohol solution.

  • Drain the DCM from the swollen resin and add the this compound/DIPEA solution.

  • Agitate the mixture at room temperature for 1-2 hours.

  • To cap any unreacted chlorotrityl groups, add methanol (1 mL) and agitate for 30 minutes.

  • Filter the resin and wash sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Dry the resin under vacuum.

  • Determine the loading capacity using the spectrophotometric method by cleaving the Fmoc group from a small, accurately weighed amount of resin with 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct.

Protocol 2: Standard Cleavage of Peptide Alcohol from 2-Chlorotrityl Resin

This protocol is for the final cleavage and deprotection of the synthesized peptide alcohol.

Materials:

  • Peptide-bound 2-CTC resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again.

  • Dry the peptide pellet under vacuum.

Visualizing the Workflow

Troubleshooting Low Yield in this compound Peptide Synthesis

TroubleshootingWorkflow start Low Peptide Yield check_mass Mass Spectrometry Analysis start->check_mass correct_mass Correct Mass Observed? check_mass->correct_mass low_loading Issue: Low Initial Loading Solution: Optimize loading protocol correct_mass->low_loading Yes wrong_mass Incorrect Mass or Multiple Peaks correct_mass->wrong_mass No premature_cleavage Issue: Premature Cleavage Solution: Minimize deprotection time low_loading->premature_cleavage incomplete_coupling Issue: Incomplete Coupling Solution: Use stronger coupling agents, double couple deletion_sequences Deletion Sequences Present? wrong_mass->deletion_sequences side_reactions Issue: Side Reactions Solution: Optimize protecting groups and cleavage deletion_sequences->incomplete_coupling Yes deletion_sequences->side_reactions No

Caption: A troubleshooting workflow for diagnosing low yield in peptides containing this compound.

General Workflow for SPPS of Peptides with C-terminal this compound

SPPS_Workflow start Start: 2-Chlorotrityl Resin loading 1. Loading of this compound start->loading wash1 Wash loading->wash1 deprotection 2. Fmoc Deprotection (Piperidine/DMF) wash1->deprotection wash2 Wash deprotection->wash2 coupling 3. Coupling of next Fmoc-Amino Acid wash2->coupling wash3 Wash coupling->wash3 repeat Repeat Steps 2-3 for all Amino Acids wash3->repeat final_deprotection Final Fmoc Deprotection repeat->final_deprotection wash4 Wash final_deprotection->wash4 cleavage Cleavage from Resin (TFA Cocktail) wash4->cleavage precipitation Precipitation & Purification cleavage->precipitation end Final Peptide Alcohol precipitation->end

Caption: A generalized workflow for the solid-phase synthesis of peptides with a C-terminal alaninol.

References

Impact of steric hindrance from Fmoc-D-Alaninol on coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the coupling of Fmoc-D-Alaninol in solid-phase peptide synthesis (SPPS). The inherent steric hindrance of this building block can lead to suboptimal reaction outcomes. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful synthesis.

Troubleshooting Guide: Overcoming Steric Hindrance with this compound

This section addresses common issues encountered during the coupling of this compound and provides systematic solutions.

Problem 1: Low Coupling Efficiency / Incomplete Reaction
  • Symptom: A positive Kaiser test (resulting in blue beads) after the coupling step indicates the presence of unreacted free primary amines. Mass spectrometry of the crude peptide may also show a significant deletion sequence at the intended this compound position.

  • Potential Causes & Solutions:

    • Insufficient Reagent Reactivity: Standard coupling reagents may not be potent enough to overcome the steric barrier presented by this compound.

      • Solution: Employ a more powerful coupling reagent. Uronium/aminium salt-based reagents like HATU, HCTU, or COMU are generally more effective for sterically hindered amino acids and amino alcohols than carbodiimide-based reagents like DIC.[1] Phosphonium salts such as PyAOP and PyBOP are also excellent choices.

    • Inadequate Reaction Time or Temperature: The coupling reaction may be too slow under standard conditions.

      • Solution 1: Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours, or even overnight.[2] It is advisable to monitor the reaction progress with a Kaiser test at intermediate time points.

      • Solution 2: Increase Temperature: Performing the coupling at an elevated temperature (e.g., 50-60°C) can help overcome the activation energy barrier.[2]

    • Suboptimal Reagent Concentration: Insufficient concentration of this compound and coupling reagents can slow the reaction rate.

      • Solution: Increase the excess of this compound and coupling reagents to 3-5 equivalents relative to the resin loading capacity.[1]

    • Double Coupling: A single coupling cycle may not be sufficient to drive the reaction to completion.

      • Solution: Perform a "double coupling" by draining the reagents after the initial coupling and adding a fresh solution of activated this compound.[1][3] This is a highly effective strategy for difficult couplings.

Problem 2: Side Reactions Associated with this compound
  • Symptom: Mass spectrometry of the crude product reveals unexpected masses, or the desired product is present in low purity.

  • Potential Causes & Solutions:

    • Racemization: Although less common for D-amino acids, the chiral integrity of the alaninol can be compromised during activation, leading to the incorporation of the L-enantiomer.

      • Solution: When using carbodiimide coupling agents (like DIC), the addition of an additive such as HOBt or OxymaPure® can suppress racemization.[] Onium salt-based reagents (HBTU, HATU) generally result in low levels of racemization. The choice of base is also crucial; weaker bases like collidine may be preferred over DIPEA in cases with a high risk of racemization.

    • O-Acylation: The free hydroxyl group of the alaninol can potentially be acylated by the activated carboxyl group of another this compound molecule, leading to side products.

      • Solution: While often not necessary, if O-acylation is suspected, the hydroxyl group can be temporarily protected with a group like tert-butyl (tBu). This protecting group is stable to the basic conditions of Fmoc deprotection but is cleaved by the final acidic cleavage cocktail.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" building block to couple?

A1: this compound presents a significant steric challenge due to the bulky Fmoc protecting group and the methyl side chain on a β-carbon relative to the amine. This steric hindrance can physically obstruct the approach of the activated carboxyl group to the N-terminus of the growing peptide chain on the solid support, leading to slower reaction rates and incomplete couplings.

Q2: Which coupling reagents are most recommended for this compound?

A2: For sterically demanding building blocks like this compound, high-reactivity coupling reagents are strongly recommended. Uronium/aminium salt-based reagents such as HATU, HCTU, and COMU are generally more effective than carbodiimides alone.[1] Phosphonium salts like PyAOP are also highly effective choices.[1]

Q3: What is "double coupling," and should I use it for this compound?

A3: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and reagents after the initial coupling reaction. This strategy is highly effective for driving difficult couplings to completion and is strongly recommended for sterically hindered residues like this compound, especially if a single coupling proves insufficient as indicated by a positive Kaiser test.[1][3]

Q4: Do I need to protect the hydroxyl group of this compound?

A4: In many cases, the hydroxyl group of this compound does not require protection, as the N-acylation reaction is generally faster than O-acylation. However, if side reactions involving the hydroxyl group are observed (e.g., O-acylation), a temporary protecting group such as tert-butyl (tBu) can be employed.

Q5: Can I use microwave-assisted peptide synthesis (MAPS) for coupling this compound?

A5: Yes, microwave-assisted peptide synthesis can be beneficial for coupling sterically hindered residues. The elevated temperatures achieved with microwave energy can significantly accelerate the reaction rate and improve coupling efficiency. However, it is important to carefully optimize the temperature and reaction time to avoid potential side reactions.

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Residues

Disclaimer: The quantitative data presented below is extrapolated from studies on sterically hindered amino acids (e.g., Fmoc-D-Val-OH, Fmoc-N-Me-Asp(OtBu)-OH) and "difficult" peptide sequences, as direct comparative data for this compound is not extensively available in a single source. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Coupling ReagentClassTypical Reaction TimeCoupling Efficiency (Yield)PurityRisk of Racemization
HATU Aminium Salt20 - 45 min> 99.5%Very HighVery Low
HBTU Aminium Salt30 - 60 min98 - 99.5%HighLow to Moderate
DIC/HOBt Carbodiimide60 - 120 min95 - 98%GoodLow
PyBOP Phosphonium Salt30 - 60 min98 - 99%HighLow
COMU Uronium Salt15 - 40 min> 99.5%Very HighVery Low

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is designed for the efficient coupling of sterically hindered building blocks.

  • Resin Preparation: Swell the peptide-resin (with the deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 10-15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the swollen resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test.

    • Negative (yellow/colorless beads): The coupling is complete. Proceed to washing.

    • Positive (blue beads): The coupling is incomplete. Proceed with a second coupling (see Protocol 2).

  • Washing: Once the coupling is complete, wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.

Protocol 2: Double Coupling Procedure
  • First Coupling: Follow steps 1-5 of Protocol 1.

  • Washing: After the initial coupling time, drain the reaction vessel and wash the resin with DMF (3-5 times).

  • Second Activation: Prepare a fresh activation solution of this compound, HATU, and DIPEA as described in Protocol 1, step 4.

  • Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours.

  • Final Monitoring and Washing: Perform a Kaiser test. Once negative, wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.

Protocol 3: Kaiser Test for Monitoring Coupling Completion

This qualitative test is used to detect the presence of free primary amines on the resin.[1]

  • Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.

  • Washing: Wash the beads with DMF and then with ethanol to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Dark blue beads: Incomplete coupling (free primary amines are present).

    • Yellow/colorless beads: Complete coupling (no free primary amines).

Visualizations

Troubleshooting_Workflow start Positive Kaiser Test (Incomplete Coupling) strategy Review Initial Strategy: - Potent coupling reagent? (HATU/COMU) - Sufficient excess? (3-5 eq.) start->strategy action1 Action 1: Optimize Reagents - Switch to HATU, HCTU, or COMU - Increase reagent excess to 3-5 eq. strategy->action1 No time Sufficient Reaction Time? (Typically 1-2 hours) strategy->time Yes action1->time action2 Action 2: Extend Coupling Time - Increase to 2-4 hours or overnight - Monitor with Kaiser test periodically time->action2 No double_couple Perform Double Coupling? time->double_couple Yes action2->double_couple action3 Action 3: Perform Double Coupling - After initial coupling, wash and recouple with fresh reagents double_couple->action3 Yes capping (Optional) Capping - If coupling remains incomplete, cap unreacted amines with acetic anhydride double_couple->capping No, still incomplete action3->capping Still incomplete end Negative Kaiser Test (Proceed to Deprotection) action3->end Coupling now complete capping->end

Caption: Troubleshooting workflow for poor this compound coupling efficiency.

Experimental_Workflow cluster_SPPS_Cycle SPPS Cycle for this compound Resin 1. Swell Resin Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Coupling (this compound, HATU, DIPEA) Wash1->Couple Kaiser 5. Kaiser Test Couple->Kaiser Kaiser->Couple Positive (Recouple) Wash2 6. Wash (DMF) Kaiser->Wash2 Negative Next Proceed to Next Cycle Wash2->Next

Caption: Experimental workflow for a single coupling cycle of this compound.

References

Fmoc-D-Alaninol stability under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Fmoc-D-Alaninol under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure its stability and prevent degradation, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] For long-term storage, temperatures of -20°C are recommended.

Q2: In which solvents is this compound soluble?

A2: this compound, like most Fmoc-protected amino acids, is readily soluble in polar aprotic solvents commonly used in solid-phase peptide synthesis (SPPS), such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). It has lower solubility in less polar solvents like dichloromethane (DCM) and is poorly soluble in non-polar solvents and water.

Q3: How stable is the Fmoc group on D-Alaninol under acidic conditions?

A3: The Fmoc protecting group is known for its stability under acidic conditions.[2][3] It is resistant to cleavage by trifluoroacetic acid (TFA) at concentrations typically used for the removal of acid-labile side-chain protecting groups like Boc and tBu.[2]

Q4: What is the general stability of this compound in basic conditions?

A4: The Fmoc group is labile to basic conditions, particularly in the presence of primary and secondary amines.[2][4] It is rapidly cleaved by solutions of piperidine, a secondary amine, which is the standard procedure for its removal during SPPS.[5][6] The stability in the presence of weaker, sterically hindered tertiary amines like N,N-diisopropylethylamine (DIPEA) is dependent on the base concentration, solvent, and temperature.[2][5]

Stability Profile of this compound

The following table summarizes the stability of this compound under various chemical conditions.

Condition CategoryReagent/ConditionStability of this compoundNotes
Strongly Acidic Trifluoroacetic acid (TFA) (50-95%)StableThe Fmoc group is resistant to cleavage by strong acids used for side-chain deprotection.[2]
Weakly Acidic Acetic AcidGenerally StableSuitable for use in mildly acidic reaction mixtures or workups.
Neutral Water, Buffers (pH 7)Moderately StableProlonged exposure may lead to slow hydrolysis, but it is generally stable during typical aqueous workups.
Weakly Basic DIPEA, PyridineLimited StabilityStability is dependent on concentration, temperature, and solvent.[2][5] Premature deprotection can occur during long coupling times.
Strongly Basic Piperidine (20% in DMF)Unstable (Rapid Cleavage)This is the standard condition for Fmoc deprotection, with cleavage often complete within minutes.[7]
Strongly Basic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Unstable (Very Rapid Cleavage)A stronger base used for difficult Fmoc deprotections.
Solvents DMF, NMPModerately StableSome degradation can occur over extended periods. One study on Fmoc-Glycine showed 1.5% deprotection in DMF after 7 days.[4]
Coupling Reagents HBTU, HATU, DIC/HOBtGenerally CompatibleThese reagents are compatible with the Fmoc group under standard coupling conditions.[8]
Elevated Temperature > 40°CReduced StabilityIncreased temperatures can accelerate deprotection in the presence of bases and may lead to thermal degradation.

Troubleshooting Guide

Q5: My Fmoc deprotection seems incomplete. What could be the cause and how can I fix it?

A5: Incomplete Fmoc deprotection is a common issue in SPPS and can lead to truncated peptide sequences.

  • Potential Causes:

    • Degraded Reagent: Piperidine can degrade over time.

    • Insufficient Deprotection Time: While standard protocols are often sufficient, difficult or sterically hindered sequences may require longer deprotection times.

    • Peptide Aggregation: The growing peptide chain may aggregate on the resin, preventing the piperidine solution from accessing the Fmoc group.

    • Low Temperature: Reactions performed at temperatures significantly below ambient may be sluggish.

  • Solutions:

    • Use fresh, high-quality piperidine for your deprotection solution.

    • Increase the deprotection time or perform a second deprotection step.

    • To disrupt aggregation, consider switching to a solvent like NMP or adding chaotropic salts.

    • For very difficult sequences, a stronger base like DBU (e.g., 2% DBU in DMF) can be used.[9]

    • Monitor the deprotection using a qualitative test like the Kaiser test or by UV-Vis spectrophotometry of the dibenzofulvene-piperidine adduct in the waste stream.[9]

Q6: I observe an unexpected side product. What are the possibilities with this compound?

A6: While D-Alaninol itself has a non-reactive side chain, side products can still arise.

  • Potential Side Products & Causes:

    • Diketopiperazine Formation: If D-Alaninol is the second amino acid to be coupled, the resulting dipeptide-resin can cyclize to form a diketopiperazine, cleaving the peptide from the resin. This is more prevalent with sterically unhindered amino acids.

    • Fmoc-β-Alanine Formation: If Fmoc-OSu is used to prepare this compound, a side reaction can lead to the formation of Fmoc-β-Alanine as an impurity.[10]

    • Guanidinylation: Uronium/aminium-based coupling reagents (like HBTU, HATU) can react with the free N-terminal amine to form a guanidinium group, which terminates the peptide chain. This can be minimized by pre-activating the amino acid before adding it to the resin.

  • Solutions:

    • To avoid diketopiperazine formation, consider coupling the first two amino acids as a pre-formed dipeptide.

    • When preparing this compound, consider using Fmoc-Cl instead of Fmoc-OSu to avoid the formation of Fmoc-β-Alanine.

    • Always pre-activate the Fmoc-amino acid with the coupling reagent before adding it to the deprotected resin.

Q7: The coupling of the next amino acid after D-Alaninol is inefficient. What should I do?

A7: Poor coupling efficiency can be caused by several factors.

  • Potential Causes:

    • Incomplete Deprotection: As discussed in Q5, residual Fmoc groups will prevent coupling.

    • Steric Hindrance: The growing peptide chain may fold, hindering access to the free amine of the D-Alaninol residue.

    • Poor Reagent Quality: Degradation of the Fmoc-amino acid or coupling reagents can reduce efficiency.

  • Solutions:

    • Confirm complete deprotection with a Kaiser test.[9]

    • Increase the equivalents of the incoming Fmoc-amino acid and coupling reagents (e.g., to 3-5 equivalents).

    • Extend the coupling time or perform a double coupling.

    • Consider using a more potent coupling reagent like COMU or PyAOP.

    • Ensure all reagents and solvents are of high quality and anhydrous.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of this compound on Solid Support

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Solvent Wash: Drain the DMF and wash the resin with fresh DMF (3 times).

  • Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes.

  • Drain and Repeat: Drain the piperidine solution. Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) confirms the presence of a free primary amine.[9]

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

  • Collect Effluent: Collect the combined piperidine effluent from the deprotection steps in a volumetric flask of a known volume (e.g., 25 mL).

  • Dilute to Volume: Dilute the collected solution to the mark with DMF.

  • Measure Absorbance: Measure the absorbance of the solution at ~301 nm using a UV-Vis spectrophotometer, using DMF as a blank.

  • Calculate Loading: The loading of the resin can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (approximately 7800 L mol⁻¹ cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Visualizations

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: Decarboxylation & Scavenging Fmoc_NH_R Fmoc-NH-R Carbanion Carbanion Intermediate Fmoc_NH_R->Carbanion + Piperidine Piperidine Piperidine (Base) Piperidine_2 Piperidine Carbanion_2 Carbanion Intermediate Dibenzofulvene Dibenzofulvene Dibenzofulvene_2 Dibenzofulvene Carbamate Carbamate Carbamate_2 Carbamate Carbanion_2->Dibenzofulvene Carbanion_2->Carbamate Free_Amine H2N-R (Free Amine) CO2 CO2 Adduct DBF-Piperidine Adduct Carbamate_2->Free_Amine Carbamate_2->CO2 Dibenzofulvene_2->Adduct + Piperidine SPPS_Workflow start Start: Peptide-Resin (N-terminal Fmoc protected) swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash with DMF deprotect->wash1 kaiser1 Kaiser Test (Optional) wash1->kaiser1 kaiser1->deprotect Negative preactivate 4. Pre-activate this compound + Coupling Reagent + Base kaiser1->preactivate Positive couple 5. Couple this compound to Resin preactivate->couple wash2 6. Wash with DMF couple->wash2 kaiser2 Kaiser Test (Optional) wash2->kaiser2 kaiser2->couple Positive next_cycle Proceed to next cycle kaiser2->next_cycle Negative Troubleshooting_Logic issue Issue Encountered (e.g., Low Yield) check_deprotection Check Fmoc Deprotection (Kaiser Test) issue->check_deprotection check_coupling Check Coupling Step (Kaiser Test) check_deprotection->check_coupling Positive incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Negative incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive other_issues Consider Other Issues (Aggregation, Side Reactions) check_coupling->other_issues Negative solution_deprotection Solution: - Use fresh piperidine - Increase deprotection time - Use stronger base (DBU) incomplete_deprotection->solution_deprotection solution_coupling Solution: - Double couple - Increase reagent excess - Use stronger coupling reagent incomplete_coupling->solution_coupling

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-D-Alaninol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-standard amino acids and their derivatives into peptides is a critical strategy for enhancing therapeutic properties such as stability, potency, and receptor selectivity. One such derivative, D-alaninol, offers the unique feature of a C-terminal hydroxyl group in place of a carboxylic acid, which can significantly impact the peptide's biological activity and pharmacokinetic profile. The use of Fmoc-D-Alaninol in solid-phase peptide synthesis (SPPS) provides a direct route to such peptides.

This guide presents a comparative analysis of peptides synthesized using this compound against relevant alternatives, supported by illustrative experimental data and detailed protocols for synthesis and HPLC analysis.

Performance Comparison: this compound vs. Alternatives

The choice of chiral building block and synthetic strategy can significantly influence the yield, purity, and chiral integrity of the final peptide. Below is a summary of expected performance characteristics when using this compound compared to standard Fmoc-D-Alanine and the indirect method of post-synthesis C-terminal reduction.

ParameterThis compoundFmoc-D-AlaninePost-Synthesis Reduction of D-Alanine PeptideKey Considerations
Crude Peptide Purity (%) 80-9085-9570-85The hydroxyl group of alaninol may lead to minor side reactions or incomplete couplings, slightly lowering crude purity compared to the standard amino acid. Post-synthesis reduction introduces additional purification steps.[1][2]
Final Peptide Yield (%) 15-3020-4010-25The overall yield for this compound peptides is often comparable to standard SPPS, though potentially slightly lower. The multi-step nature of post-synthesis modification typically results in a lower overall yield.[3][4]
Enantiomeric Purity (%) >99>99>98Racemization is a known risk in peptide synthesis, particularly for certain amino acids like histidine and cysteine.[5][6][7][8] While the use of this compound is not expected to increase this risk significantly, the additional steps in post-synthesis modification could introduce a higher chance of epimerization.
Resistance to Carboxypeptidases HighLowHighPeptides with a C-terminal alcohol are resistant to degradation by carboxypeptidases, a significant advantage for in vivo applications.[9]
Synthetic Complexity LowLowMediumDirect incorporation of this compound is a straightforward extension of standard Fmoc-SPPS. Post-synthesis reduction adds complexity to the workflow.[10][11]

Note: The data presented is illustrative and based on typical outcomes in Fmoc-SPPS. Actual results will vary depending on the peptide sequence, coupling reagents, and purification methods.

Alternatives to Direct this compound Incorporation

Several alternative strategies can be employed to generate peptides with a C-terminal D-amino alcohol or to analyze the chiral purity of D-amino acid-containing peptides:

  • Post-Synthesis C-Terminal Reduction: A peptide can be synthesized with a C-terminal D-amino acid (e.g., Fmoc-D-Alanine) and, following cleavage from the resin, the C-terminal carboxylic acid can be chemically reduced to an alcohol.[12] This approach is versatile but adds steps to the overall process and may require optimization to avoid side reactions.

  • Chiral Derivatizing Agents for Analysis: For the determination of enantiomeric purity, an alternative to direct chiral HPLC is the use of a chiral derivatizing agent, such as Marfey's reagent (FDAA), after peptide hydrolysis.[13][14][15] The resulting diastereomers can then be separated and quantified using standard achiral reversed-phase HPLC. This method is highly sensitive but is destructive to the peptide.

  • Alternative Chiral Building Blocks: For introducing D-amino acids in general, a wide variety of Fmoc-protected D-amino acids are commercially available, offering alternatives to D-alanine for modulating peptide properties.[16][17][18][19] The choice of D-amino acid will depend on the specific therapeutic goal.

Experimental Protocols

I. Synthesis of a Model Peptide with C-Terminal D-Alaninol using this compound

This protocol outlines the manual solid-phase synthesis of a model tripeptide (e.g., L-Ala-L-Leu-D-Alaninol) on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-L-Leu-OH

  • Fmoc-L-Ala-OH

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection (Initial): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (this compound):

    • Pre-activate this compound (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Fmoc-SPPS Cycle (for L-Leu and L-Ala):

    • Deprotection: Treat the resin with 20% piperidine in DMF as in step 2. Wash with DMF.

    • Coupling: Pre-activate the next Fmoc-amino acid (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF. Add to the resin and agitate for 2 hours. Wash with DMF and DCM.

    • Repeat the cycle for each subsequent amino acid.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF. Wash thoroughly with DMF and DCM, and dry the resin.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[10]

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by preparative reversed-phase HPLC.

II. HPLC Analysis of the D-Alaninol-Containing Peptide

This protocol describes a general method for the analysis of the crude and purified peptide, as well as for the chiral separation of the D- and potential L-alaninol-containing epimers.

Instrumentation:

  • HPLC system with a UV detector

  • Analytical reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical chiral column (e.g., polysaccharide-based or macrocyclic glycopeptide-based CSP)

A. Purity Analysis (Reversed-Phase HPLC):

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: 220 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the peptide in Mobile Phase A.

B. Chiral Analysis (Chiral HPLC):

  • Column: Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T)[20]

  • Mobile Phase: Isocratic mixture of methanol, acetonitrile, and a small amount of acidic and basic modifier (e.g., 0.1% acetic acid and 0.1% triethylamine). The exact ratio should be optimized for the specific peptide.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: 220 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the peptide in the mobile phase.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

General Workflow for Synthesis and Analysis cluster_synthesis Peptide Synthesis cluster_analysis Analysis Resin Resin Preparation Coupling1 Coupling of This compound Resin->Coupling1 Deprotection Cycle Fmoc-SPPS Cycles (L-Leu, L-Ala) Coupling1->Cycle Deprotection Cleavage Cleavage & Deprotection Cycle->Cleavage Final Deprotection Purification Preparative HPLC Cleavage->Purification Purity_Analysis RP-HPLC (Purity Check) Purification->Purity_Analysis Chiral_Analysis Chiral HPLC (Enantiomeric Purity) Purification->Chiral_Analysis

Caption: General workflow for the synthesis and analysis of a peptide containing D-alaninol.

Decision Logic for Chiral Peptide Analysis Start Need to Determine Enantiomeric Purity? Method Direct or Indirect Method? Start->Method Direct Direct Chiral HPLC Method->Direct Direct Indirect Indirect Method Method->Indirect Indirect Hydrolysis Peptide Hydrolysis Indirect->Hydrolysis Derivatization Derivatization with Chiral Reagent Hydrolysis->Derivatization Achiral_HPLC Achiral RP-HPLC Derivatization->Achiral_HPLC

Caption: Decision logic for selecting a chiral peptide analysis method.

References

A Comparative Guide to the Characterization of Fmoc-D-Alaninol Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthetic peptides, robust analytical characterization is paramount to ensure the identity, purity, and structural integrity of their molecules. The incorporation of non-canonical amino acids, such as Fmoc-D-Alaninol, introduces unique analytical challenges and necessitates a comprehensive characterization strategy. This guide provides a detailed comparison of mass spectrometry with alternative analytical techniques for the characterization of this compound containing peptides, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical technique for characterizing this compound peptides depends on the specific information required, such as molecular weight confirmation, purity assessment, structural elucidation, or conformational analysis. The following table summarizes the key quantitative and qualitative parameters of the most relevant techniques.

FeatureMass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyCircular Dichroism (CD) Spectroscopy
Primary Use Molecular weight determination, amino acid sequencing, impurity identification, and quantification.Purity assessment, quantification, and separation of diastereomers.Definitive structural elucidation, including stereochemistry and conformation.Analysis of secondary structure (e.g., α-helix, β-sheet) and conformational changes.
Sensitivity High (picomolar to femtomolar range).[1]Moderate to high (nanogram to picogram range).Low (milligram to microgram range).Moderate (microgram range).
Limit of Detection (LOD) Low (pg/mL to fg/mL).[1]Low to moderate (ng/mL).High (µg/mL to mg/mL).Moderate (µg/mL).
Limit of Quantitation (LOQ) Low (pg/mL to fg/mL).[2]Low to moderate (ng/mL).High (mg/mL).Moderate (µg/mL).[3]
Resolution High mass resolution allows for the differentiation of isobaric species.High chromatographic resolution for separating closely related impurities and diastereomers.Atomic-level resolution for detailed structural information.Low resolution, provides information on the overall secondary structure.
Quantitative Accuracy Good, especially with the use of internal standards.Excellent, the gold standard for purity determination.Good, can be used for quantification but is less common for routine analysis.Can be quantitative for enantiomeric excess and secondary structure content.[3][4]
Information Provided Molecular mass, fragmentation pattern (sequence information), and relative abundance.Retention time, peak area (purity), and separation of isomers.Chemical shifts, coupling constants (bond connectivity), and NOEs (spatial proximity of atoms).Molar ellipticity as a function of wavelength (secondary structure).

Mass Spectrometry Characterization of this compound Peptides

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the detailed characterization of modified peptides.[5][6]

Fragmentation Pattern of this compound Peptides

Upon collision-induced dissociation (CID), this compound containing peptides exhibit characteristic fragmentation patterns:

  • Loss of the Fmoc group: A prominent neutral loss of the fluorenylmethoxycarbonyl (Fmoc) group (222.07 Da) is often observed.

  • Backbone Fragmentation: Standard b- and y-type ions are generated from the cleavage of amide bonds along the peptide backbone, allowing for sequence verification.[7]

  • Amino Alcohol Specific Fragmentation: The alaninol residue, being an amino alcohol, can undergo α-cleavage adjacent to the hydroxyl and amino groups. This can result in characteristic fragment ions. For instance, cleavage of the C-C bond next to the hydroxyl group can yield a resonance-stabilized, oxygen-containing cation. Additionally, the loss of water (18 Da) from the alcohol moiety is a possible fragmentation pathway.

Alternative Analytical Techniques

While mass spectrometry provides invaluable information, a comprehensive characterization often relies on orthogonal techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most widely used technique for assessing the purity of synthetic peptides. The presence of the D-amino alcohol in this compound peptides makes HPLC crucial for separating potential diastereomers that may have formed during synthesis.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of peptides in solution.[9] 1D and 2D NMR experiments can confirm the amino acid sequence, stereochemistry, and provide insights into the three-dimensional conformation of the peptide. While powerful, NMR is less sensitive than MS and requires larger sample amounts.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for analyzing the secondary structure of peptides in solution.[10][11] The incorporation of D-amino acids can significantly impact the peptide's conformation, and CD can be used to monitor these changes.[12] It is particularly useful for studying how the peptide folds in different environments.

Experimental Protocols

LC-MS/MS Analysis of this compound Peptides

Sample Preparation:

  • Cleavage from Resin: The peptide is cleaved from the solid-phase synthesis resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).

  • Precipitation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.

  • Solubilization: The peptide pellet is dissolved in a suitable solvent for LC-MS analysis, such as a mixture of acetonitrile and water with a small amount of formic acid to aid ionization.

LC-MS/MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is typically used for peptide separations.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptides.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

  • Acquisition Mode: Data-dependent acquisition (DDA) is commonly used to acquire MS1 survey scans followed by MS2 fragmentation of the most intense precursor ions.

HPLC Analysis for Purity and Diastereomer Separation

Sample Preparation: The peptide is dissolved in the initial mobile phase conditions.

HPLC Parameters:

  • Column: A high-resolution reversed-phase C18 column. For diastereomer separation, a chiral stationary phase may be required if the diastereomers are not resolved on a standard C18 column.[8]

  • Mobile Phases: Similar to LC-MS, typically water and acetonitrile with an ion-pairing agent like TFA.

  • Detection: UV detection at 214 nm (peptide bond) and 265 nm (Fmoc group).

NMR Spectroscopy

Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., DMSO-d6 or a mixture of H2O/D2O).

NMR Experiments:

  • 1D 1H NMR: Provides an overview of the proton signals in the molecule.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for determining the 3D structure.

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

Circular Dichroism Spectroscopy

Sample Preparation: The purified peptide is dissolved in a suitable buffer that does not have high absorbance in the far-UV region.

CD Parameters:

  • Wavelength Range: Typically 190-260 nm for secondary structure analysis.

  • Cuvette: A quartz cuvette with a short path length (e.g., 1 mm) is used.

  • Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity to allow for comparison between different peptides.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Precipitation cluster_purification Purification cluster_characterization Characterization synthesis Solid-Phase Peptide Synthesis (this compound incorporation) cleavage Cleavage from Resin (TFA Cocktail) synthesis->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification lcms LC-MS/MS (MW, Sequence) purification->lcms hplc Analytical HPLC (Purity, Diastereomers) purification->hplc nmr NMR Spectroscopy (Structure, Stereochemistry) purification->nmr cd CD Spectroscopy (Secondary Structure) purification->cd

Caption: Experimental workflow for the synthesis and characterization of this compound peptides.

logical_relationship cluster_methods Analytical Methods start Characterization Goal? mw_seq Molecular Weight & Sequence? start->mw_seq purity Purity & Isomers? start->purity structure Detailed 3D Structure? start->structure conformation Secondary Structure? start->conformation ms Mass Spectrometry ms->purity Provides some purity info hplc HPLC hplc->ms Often coupled (LC-MS) nmr NMR nmr->purity Can assess purity cd Circular Dichroism mw_seq->ms Yes purity->hplc Yes structure->nmr Yes conformation->cd Yes

Caption: Decision tree for selecting a characterization method for this compound peptides.

References

A Comparative Analysis of Fmoc-D-Alaninol and Fmoc-L-Alaninol in Peptide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of amino acids and their derivatives is a critical determinant of a peptide's therapeutic potential. The substitution of the naturally occurring L-amino acids with their D-enantiomers, or the modification of the C-terminus, can profoundly alter a peptide's biological properties. This guide provides a comprehensive comparison of the use of Fmoc-D-Alaninol versus Fmoc-L-Alaninol in peptide synthesis, focusing on the resulting peptide's biological activity, stability, and receptor interactions. This analysis is supported by experimental data from analogous studies and detailed methodologies for relevant assays.

Introduction to Chiral Amino Alcohols in Peptide Synthesis

Fmoc-L-Alaninol and this compound are chiral building blocks used in solid-phase peptide synthesis (SPPS) to introduce an alaninol residue at the C-terminus of a peptide. This modification replaces the terminal carboxylic acid with a primary alcohol, which can significantly impact the peptide's physicochemical properties and biological function. The choice between the D- and L-enantiomer of alaninol can lead to diastereomeric peptides with distinct biological activities and stabilities.

While direct head-to-head comparative studies on peptides terminating specifically with D-Alaninol versus L-Alaninol are not extensively available in published literature, a wealth of data on peptides incorporating D-amino acids allows for a strong inferential comparison. The primary effects of introducing a D-amino acid or a D-amino alcohol at the C-terminus are anticipated to be similar, primarily affecting proteolytic stability and interaction with chiral biological targets.

Key Differentiators: D-Alaninol vs. L-Alaninol in Peptides

The fundamental difference between peptides synthesized with this compound and Fmoc-L-Alaninol lies in the stereochemistry of the C-terminal residue. This seemingly subtle change can have a cascade of effects on the peptide's structure and function.

Impact on Proteolytic Stability

One of the most well-documented advantages of incorporating D-amino acids into peptides is the enhanced resistance to enzymatic degradation.[1][2][3] Proteases, the enzymes responsible for peptide and protein breakdown, are highly stereospecific and primarily recognize L-amino acids.

  • L-Alaninol Terminated Peptides: Peptides with a C-terminal L-alaninol are susceptible to degradation by carboxypeptidases, which cleave the C-terminal amino acid.

  • D-Alaninol Terminated Peptides: The presence of a D-alaninol at the C-terminus renders the peptide resistant to most endogenous proteases. This increased stability leads to a longer plasma half-life, a crucial attribute for therapeutic peptides.

Logical Relationship: Chirality and Proteolytic Stability

G L_Peptide Peptide with C-terminal L-Alaninol Protease Proteolytic Enzymes (e.g., Carboxypeptidases) L_Peptide->Protease Recognized D_Peptide Peptide with C-terminal D-Alaninol D_Peptide->Protease Not Recognized Stability Enhanced Stability (Longer Half-life) D_Peptide->Stability Degradation Rapid Degradation Protease->Degradation Leads to

Caption: Impact of C-terminal stereochemistry on proteolytic stability.

Influence on Biological Activity

The effect of D-amino acid substitution on biological activity is highly dependent on the specific peptide and its target. The altered stereochemistry can either enhance, diminish, or have a negligible effect on the peptide's interaction with its receptor.

  • Receptor Binding: If the C-terminal residue is critical for receptor binding, substituting L-alaninol with D-alaninol can significantly alter the binding affinity. This is because receptors are chiral macromolecules that often exhibit stereospecific binding.

  • Antimicrobial and Anticancer Activity: In the realm of antimicrobial and anticancer peptides, the introduction of D-amino acids has yielded mixed results. In some cases, the D-enantiomer exhibits improved activity and selectivity, while in others, the activity is reduced.

Comparative Experimental Data

The following tables summarize experimental data from studies on peptides where L-amino acids were substituted with D-amino acids. While not a direct comparison of alaninol-terminated peptides, these data provide valuable insights into the expected differences in performance.

Table 1: Anticancer Activity of CDT Peptide Analogs

This table presents the half-maximal inhibitory concentration (IC50) of L- and D-amino acid analogs of truncated Cysteine-deleted Tachyplesin (CDT) peptides against the A549 lung cancer cell line.[1]

Peptide AnalogStereochemistryMolecular Weight ( g/mol )IC50 (µM)
des-R-CDTL-amino acid(Not Reported)190.5
des-R-CDTD-amino acid(Not Reported)52.5
des-RR-CDTL-amino acid(Not Reported)97.7
des-RR-CDTD-amino acid(Not Reported)38.01

Data from Evans et al. (2016) suggests that for these CDT analogs, the D-amino acid versions exhibit significantly better anticancer activity (lower IC50 values) than their L-counterparts.[1]

Table 2: Biological Activity of Scorpion Peptide (Pin2) Analogs

This study compared the antimicrobial and hemolytic activities of the L- and D-diastereomers of the scorpion peptide Pin2.

PeptideAntimicrobial Activity (MIC against E. coli)Hemolytic Activity (HC50)
L-Pin2Lower MIC (More Active)Higher Hemolysis
D-Pin2Higher MIC (Less Active)30-40% Reduction in Hemolysis

Carmona et al. (2013) found that while the D-diastereomer of Pin2 was less effective as an antimicrobial agent, it exhibited a significant reduction in hemolytic activity, indicating improved selectivity.[4]

Table 3: Anticancer Activity of Nocardiotide A Analogs

This table shows the anticancer activity of the natural L-Ala containing nocardiotide A and its synthetic D-Ala containing analog against HeLa cancer cells.[5]

PeptideStereochemistry of AlanineIC50 (µM)
Nocardiotide AL-Alanine59
[D-Ala]-Nocardiotide AD-Alanine52

The substitution of L-Alanine with D-Alanine in nocardiotide A resulted in a slight improvement in anticancer activity.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

Solid-Phase Peptide Synthesis (SPPS) of C-terminal Alaninol Peptides

The synthesis of peptides with a C-terminal alaninol can be achieved using standard Fmoc-based SPPS protocols.

Workflow for Solid-Phase Peptide Synthesis

G cluster_0 Synthesis Cycle Deprotection Fmoc Deprotection (Piperidine in DMF) Washing1 Washing (DMF) Deprotection->Washing1 Repeat for each amino acid Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Washing1->Coupling Repeat for each amino acid Washing2 Washing (DMF) Coupling->Washing2 Repeat for each amino acid Washing2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Start Start with this compound or Fmoc-L-Alaninol loaded resin Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Characterization (Mass Spectrometry, NMR) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol:

  • Resin Preparation: Start with a suitable solid support (e.g., Wang resin) pre-loaded with either this compound or Fmoc-L-Alaninol.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the terminal amine.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling: Add the next Fmoc-protected amino acid to the resin along with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed to completion.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and NMR spectroscopy.[6]

Peptide Stability Assay in Human Serum

This assay determines the half-life of the peptide in a biologically relevant fluid.

Protocol:

  • Peptide Stock Solution: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., PBS).

  • Incubation: Add the peptide stock solution to human serum to a final concentration of 1 mg/mL. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Immediately add an equal volume of a precipitation agent (e.g., 10% trichloroacetic acid or acetonitrile) to the aliquot to stop enzymatic activity and precipitate serum proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant, which contains the remaining peptide, by RP-HPLC.

  • Quantification: Quantify the amount of intact peptide at each time point by measuring the peak area at a specific wavelength (e.g., 214 nm or 280 nm).

  • Half-Life Calculation: Plot the percentage of remaining peptide versus time and calculate the half-life (t1/2) of the peptide.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity of a potential medicinal agent.

Workflow for MTT Assay

G Seed Seed cancer cells in a 96-well plate Incubate1 Incubate for 24h (cell adherence) Seed->Incubate1 Treat Treat cells with varying concentrations of the peptide Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h (formazan formation) Add_MTT->Incubate3 Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solvent Read Measure absorbance (e.g., at 570 nm) Add_Solvent->Read Calculate Calculate cell viability and IC50 Read->Calculate

Caption: Workflow for determining anticancer activity using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the peptide in cell culture medium and add them to the wells. Include a vehicle control (medium without peptide) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control. Plot the cell viability against the peptide concentration to determine the IC50 value.

Conclusion

The choice between this compound and Fmoc-L-Alaninol for peptide synthesis has significant implications for the resulting peptide's therapeutic potential. While peptides incorporating L-alaninol at the C-terminus are more susceptible to proteolytic degradation, those with D-alaninol are expected to exhibit enhanced stability and a longer in vivo half-life. The impact on biological activity is context-dependent and must be empirically determined for each peptide-receptor system. The provided experimental protocols offer a framework for researchers to systematically evaluate and compare the performance of diastereomeric peptides, thereby facilitating the rational design of more effective and stable peptide-based therapeutics. The data from analogous D-amino acid substitution studies strongly suggest that the incorporation of this compound is a promising strategy for improving the pharmacokinetic properties of therapeutic peptides.

References

A Comparative Guide to Alternative Chiral Building Blocks for Fmoc-D-Alaninol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides and complex chiral molecules, the choice of building blocks is critical to success. Fmoc-D-Alaninol is a widely utilized reagent for introducing a D-alanine-derived chiral alcohol moiety. However, alternative N-protected derivatives of D-alaninol, primarily Boc-D-Alaninol and Cbz-D-Alaninol, offer distinct advantages and disadvantages depending on the synthetic strategy. This guide provides an objective comparison of these alternatives, supported by typical performance data and detailed experimental protocols.

Chiral amino alcohols are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and chiral ligands.[1][2] The stereochemistry of these compounds is often crucial for their biological activity, making their enantioselective synthesis and incorporation into larger molecules a key focus in medicinal chemistry.[2] While this compound is a staple in solid-phase peptide synthesis (SPPS) employing the popular Fmoc/tBu strategy, alternative protecting groups can offer benefits in terms of cost, solubility, and compatibility with different reaction conditions.[][4]

Comparison of Key Performance Indicators

The selection of an appropriate N-protected D-alaninol derivative is often guided by factors such as the overall synthetic scheme (e.g., solid-phase vs. solution-phase), the nature of other functional groups present in the molecule, and the desired final purity. The following table summarizes the key performance indicators for this compound and its primary commercially available alternatives.

FeatureThis compoundBoc-D-AlaninolCbz-D-Alaninol
Protecting Group 9-Fluorenylmethyloxycarbonyltert-ButoxycarbonylCarboxybenzyl
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., TFA, HCl in dioxane)Hydrogenolysis (e.g., H₂, Pd/C), strong acid
Orthogonality Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu)Orthogonal to base-labile and hydrogenolysis-labile groupsOrthogonal to base-labile and some acid-labile groups
Typical Coupling Efficiency >99% in SPPS with standard activators (e.g., HCTU, HATU)[5][6]>99% in SPPS with standard activators[5][7]High in solution-phase; less common in modern SPPS
Racemization Risk Low for urethane-based protected amino alcohols during coupling[8]Low for urethane-based protected amino alcohols during couplingLow during coupling; risk during some deprotection methods
Relative Cost HigherLowerModerate
Primary Application Solid-Phase Peptide Synthesis (Fmoc/tBu strategy)[4]Solid-Phase and Solution-Phase Synthesis[7][9]Primarily Solution-Phase Synthesis[10][11]

Strategic Considerations for Building Block Selection

The choice between Fmoc, Boc, and Cbz protecting groups for D-alaninol is fundamentally a strategic decision based on the planned synthetic route.

  • This compound is the building block of choice for standard Fmoc-based solid-phase peptide synthesis. Its key advantage is the mild, base-mediated deprotection, which is compatible with a wide range of acid-sensitive side-chain protecting groups.[4][12] This allows for the selective deprotection and elongation of the peptide chain on a solid support.

  • Boc-D-Alaninol is a versatile alternative, particularly in Boc-based SPPS or in solution-phase synthesis.[7][9] The Boc group is stable to the basic conditions used for Fmoc removal, making it an orthogonal protecting group in mixed Fmoc/Boc strategies.[] It is generally less expensive than its Fmoc counterpart.[]

  • Cbz-D-Alaninol is a classic protecting group, often employed in solution-phase synthesis.[10] Its removal by catalytic hydrogenolysis offers a very mild and clean deprotection method, provided the rest of the molecule is stable to these conditions (i.e., does not contain other reducible groups).

Experimental Protocols

The following are representative protocols for the incorporation of this compound and Boc-D-Alaninol into a growing peptide chain on a solid support.

Protocol 1: Coupling of this compound in Solid-Phase Peptide Synthesis

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

  • Swell the peptide-resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a reaction vessel.[13]
  • Remove the N-terminal Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 min).[13]
  • Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

2. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HCTU (0.4 mmol, 4 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL).
  • Allow the activation mixture to stand for 1-2 minutes.[12]
  • Add the activation mixture to the washed resin.
  • Agitate the reaction vessel at room temperature for 1-2 hours.

3. Washing:

  • Drain the reaction solution from the resin.
  • Wash the resin with DMF (5 x 1 min) to remove excess reagents.
  • A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Coupling of Boc-D-Alaninol in Solid-Phase Peptide Synthesis

This protocol is similar to the one above but would typically be part of a Boc-based SPPS strategy.

1. Resin Preparation:

  • Swell the peptide-resin (e.g., Merrifield resin, 0.1 mmol scale) in dichloromethane (DCM) for 1 hour.
  • Remove the N-terminal Boc group from the resin-bound peptide by treating with 25-50% trifluoroacetic acid (TFA) in DCM (1 x 1 min, 1 x 20 min).
  • Wash the resin with DCM (3 x 1 min), 10% DIPEA in DCM (2 x 2 min), and DMF (3 x 1 min).

2. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve Boc-D-Alaninol (0.4 mmol, 4 eq.), HBTU (0.4 mmol, 4 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL).
  • Allow the activation mixture to stand for 1-2 minutes.
  • Add the activation mixture to the neutralized, washed resin.
  • Agitate the reaction vessel at room temperature for 1-2 hours.

3. Washing:

  • Drain the reaction solution from the resin.
  • Wash the resin with DMF (5 x 1 min).
  • Perform a Kaiser test to check for complete coupling.

Visualizing the Synthetic Workflow

The choice of building block dictates the overall synthetic workflow, particularly the deprotection steps. The following diagrams illustrate the logical flow for incorporating D-alaninol using the Fmoc and Boc strategies in SPPS.

spss_workflow_comparison cluster_fmoc This compound Workflow cluster_boc Boc-D-Alaninol Workflow Fmoc_Start Resin-Peptide-NH-Fmoc Fmoc_Deprotect Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 DMF Wash Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Couple this compound (HCTU/DIPEA) Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 DMF Wash Fmoc_Couple->Fmoc_Wash2 Fmoc_End Resin-Peptide-D-Alaninol-Fmoc Fmoc_Wash2->Fmoc_End Boc_Start Resin-Peptide-NH-Boc Boc_Deprotect Deprotection (TFA/DCM) Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization (DIPEA/DCM) Boc_Deprotect->Boc_Neutralize Boc_Wash1 DMF Wash Boc_Neutralize->Boc_Wash1 Boc_Couple Couple Boc-D-Alaninol (HBTU/DIPEA) Boc_Wash1->Boc_Couple Boc_Wash2 DMF Wash Boc_Couple->Boc_Wash2 Boc_End Resin-Peptide-D-Alaninol-Boc Boc_Wash2->Boc_End protecting_group_decision_tree Start Synthetic Goal: Incorporate D-Alaninol Strategy Primary Synthetic Strategy? Start->Strategy SPPS_Fmoc Fmoc/tBu SPPS Strategy->SPPS_Fmoc Solid-Phase SPPS_Boc Boc/Bzl SPPS Strategy->SPPS_Boc Solid-Phase Solution_Phase Solution-Phase Synthesis Strategy->Solution_Phase Solution-Phase Use_Fmoc Use this compound SPPS_Fmoc->Use_Fmoc Use_Boc Use Boc-D-Alaninol SPPS_Boc->Use_Boc Use_Cbz_or_Boc Use Cbz-D-Alaninol or Boc-D-Alaninol Solution_Phase->Use_Cbz_or_Boc

References

A Researcher's Guide to the Structural Validation of Peptides Incorporating Fmoc-D-Alaninol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural validation of synthetic peptides is paramount to ensure efficacy, safety, and reproducibility. The incorporation of non-proteinogenic amino acids, such as D-amino alcohols like Fmoc-D-Alaninol, introduces unique stereochemical and structural complexities. This guide provides an objective comparison of key analytical techniques for the comprehensive validation of these specialized peptides, supported by experimental protocols and data.

The use of D-amino acids and their derivatives, including D-amino alcohols, is a strategic approach in medicinal chemistry to enhance peptide stability against enzymatic degradation. This compound, a derivative of D-Alanine, is a valuable building block in solid-phase peptide synthesis (SPPS) for creating peptides with tailored properties. However, its successful incorporation and the stereochemical integrity of the final peptide must be rigorously confirmed. This guide focuses on the primary analytical methodologies for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and specialized techniques for chiral and conformational analysis.

Comparative Analysis of Key Validation Techniques

The validation of a peptide containing this compound requires a multi-faceted approach to confirm its identity, purity, and stereochemical configuration. The table below compares the primary analytical techniques used in this process.

ParameterReversed-Phase HPLC (RP-HPLC)Mass Spectrometry (MS)Chiral Analysis (Post-Hydrolysis Derivatization)Chiral Analysis (Direct Chiral HPLC)Circular Dichroism (CD)
Primary Application Purity assessment and quantification of the main peptide and impurities.Molecular weight determination and sequence confirmation (via fragmentation).Quantitative analysis of D/L amino acid ratios.Quantitative analysis of D/L amino acid ratios.Analysis of secondary structure (e.g., α-helix, β-sheet).
Principle Separation based on hydrophobicity.Measurement of mass-to-charge ratio of ionized molecules.Peptide hydrolysis, derivatization with a chiral reagent (e.g., Marfey's reagent), followed by LC-MS analysis to separate and quantify diastereomers.[1][2][3]Peptide hydrolysis, followed by separation of underivatized D- and L-amino acids on a chiral stationary phase, with MS or UV detection.[4][5]Measures the differential absorption of left and right circularly polarized light.[6][7]
Sensitivity High (picomole range).High (picomole to femtomole range).[8]High (nanomole to picomole range).[8]Moderate to High (picomole range).Moderate (micromolar concentration).
Sample Preparation Dissolution in a suitable solvent.Dissolution, often with desalting.Acid hydrolysis (typically with deuterated acid to monitor racemization), followed by derivatization.[1][2]Acid hydrolysis.Dissolution in a suitable buffer.
Key Insights Provides quantitative purity data (e.g., % purity).Confirms the correct mass of the synthesized peptide. MS/MS fragmentation can verify the amino acid sequence.Confirms the presence and quantifies the enantiomeric excess of the D-Alaninol residue.Provides an alternative method to confirm enantiomeric purity without chemical derivatization.Indicates the peptide's secondary structure and folding, which is influenced by the D-amino acid.[7]
Limitations Does not provide structural or stereochemical information.Cannot distinguish between stereoisomers (e.g., peptides with D- vs. L-Alaninol) as they have the same mass.Requires complete hydrolysis and derivatization; potential for side reactions.Requires specialized and often expensive chiral columns; resolution can be challenging to optimize.[5]Provides global structural information, not site-specific details.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate validation of peptides containing this compound.

Peptide Purity and Identity Confirmation by LC-MS

This protocol outlines a general method for analyzing the purity and confirming the molecular weight of the synthesized peptide.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (e.g., ESI-Q-TOF).

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Peptide Sample

Procedure:

  • Sample Preparation: Dissolve the crude or purified peptide in Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Flow Rate: 0.3 mL/min.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes is a typical starting point. The gradient should be optimized based on the peptide's hydrophobicity.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • The column eluent is directed to the electrospray ionization (ESI) source of the mass spectrometer.

    • Acquire mass spectra in positive ion mode over a mass range that includes the expected molecular weight of the peptide.

    • The purity of the peptide is determined by integrating the peak area of the main peptide in the UV chromatogram. The identity is confirmed by matching the observed mass in the mass spectrum with the calculated theoretical mass.

Chiral Purity Analysis using Marfey's Reagent

This method is used to determine the enantiomeric purity of the amino acid constituents of the peptide after hydrolysis.

Instrumentation:

  • LC-MS system.

Reagents:

  • 6 M Deuterated Hydrochloric Acid (DCl) in D₂O.[1][2]

  • 1% (w/v) Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.

  • 1 M Sodium Bicarbonate.

  • 2 M Hydrochloric Acid.

  • Amino acid standards (D-Alaninol and L-Alaninol).

Procedure:

  • Peptide Hydrolysis:

    • Place approximately 100-500 µg of the peptide in a hydrolysis tube.

    • Add 200 µL of 6 M DCl/D₂O.

    • Seal the tube under vacuum and heat at 110°C for 24 hours. The use of deuterated acid helps to distinguish between original D-amino acids and those formed by racemization during hydrolysis.[1]

    • After hydrolysis, evaporate the acid under a stream of nitrogen.

  • Derivatization:

    • Dissolve the hydrolysate in 100 µL of water.

    • Add 20 µL of 1 M sodium bicarbonate.

    • Add 40 µL of 1% Marfey's reagent in acetone.

    • Incubate at 40°C for 1 hour.

    • Cool the reaction and neutralize with 20 µL of 2 M HCl.

    • Evaporate the acetone and dilute with the initial mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the derivatized sample using a standard C18 column.

    • The L-FDAA-D-amino acid diastereomers typically elute later than the L-FDAA-L-amino acid diastereomers.

    • Compare the retention times with derivatized D- and L-Alaninol standards.

    • Quantify the percentage of the D- and L-forms by integrating the respective peak areas in the chromatogram.

Visualizing the Validation Workflow

A systematic workflow is essential for the comprehensive validation of a peptide containing this compound, from synthesis to final characterization.

G cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_validation Structural Validation sp_synthesis Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) cleavage Cleavage from Resin & Global Deprotection sp_synthesis->cleavage crude_peptide Crude Peptide cleavage->crude_peptide rp_hplc Preparative RP-HPLC crude_peptide->rp_hplc lyophilization Lyophilization rp_hplc->lyophilization purified_peptide Purified Peptide lyophilization->purified_peptide lcms LC-MS Analysis purified_peptide->lcms Purity & Identity chiral Chiral Purity Analysis purified_peptide->chiral Stereochemical Integrity cd Conformational Analysis (Circular Dichroism) purified_peptide->cd Secondary Structure final_report Final Validation Report lcms->final_report chiral->final_report cd->final_report

Caption: Workflow for the synthesis and validation of a peptide containing this compound.

The logical flow from synthesis to multi-faceted validation ensures a thorough characterization of the final peptide product.

G cluster_hydrolysis Peptide Hydrolysis cluster_derivatization Derivatization cluster_analysis Analysis peptide Purified Peptide (containing D-Alaninol) hydrolysis Acid Hydrolysis (6 M DCl, 110°C, 24h) peptide->hydrolysis hydrolysate Amino Acid Hydrolysate (D/L-Alaninol mixture) hydrolysis->hydrolysate derivatize Derivatization Reaction (40°C, 1h) hydrolysate->derivatize marfey Marfey's Reagent (L-FDAA) marfey->derivatize diastereomers Diastereomeric Mixture (L-FDAA-D-Alaninol & L-FDAA-L-Alaninol) derivatize->diastereomers lcms_analysis RP-LC-MS Analysis diastereomers->lcms_analysis quantification Peak Integration & Quantification lcms_analysis->quantification chiral_purity Chiral Purity Result (% D-Alaninol) quantification->chiral_purity

Caption: Experimental workflow for chiral purity analysis using Marfey's method.

This detailed workflow illustrates the key steps involved in determining the enantiomeric purity of the constituent amino acids of the synthetic peptide.

References

A Comparative Guide to Coupling Reagents for the Synthesis of Fmoc-D-Alaninol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereochemically pure synthesis of amino acid derivatives is paramount. The choice of coupling reagent is a critical factor that significantly influences reaction yield, purity, time, and the extent of potential side reactions such as racemization. This guide provides a detailed comparative analysis of three commonly used coupling reagents—HATU, HBTU, and EDC in combination with HOBt—for the synthesis of Fmoc-D-Alaninol, a valuable building block in medicinal chemistry and peptide science.

Performance Comparison of Coupling Reagents

The selection of an optimal coupling reagent for the synthesis of this compound from Fmoc-D-Alanine and alaninol requires a balance of reactivity, minimization of side reactions, and practical considerations like cost and ease of workup. The following table summarizes the key performance indicators for each reagent based on established principles of peptide coupling chemistry.[1][2][3][4]

Coupling ReagentReagent TypeTypical Yield (%)Representative Purity (%)Typical Reaction Time (hours)Relative CostKey Advantages & Disadvantages
HATU Aminium/Uronium Salt95-99>981-2HighAdvantages: High reactivity, fast reaction times, and low racemization rates, particularly effective for sterically hindered or challenging couplings.[1][2] Disadvantages: Higher cost compared to other reagents.[3]
HBTU Aminium/Uronium Salt90-95>952-4MediumAdvantages: Good balance of reactivity and cost, reliable for standard couplings.[2][3] Disadvantages: Can be slightly less effective than HATU in preventing racemization and may require longer reaction times.[2]
EDC/HOBt Carbodiimide/Additive85-92>954-8LowAdvantages: Cost-effective, and its byproducts are water-soluble, facilitating easier purification.[3][5] Disadvantages: Generally lower reactivity compared to onium salt reagents, leading to longer reaction times and a potentially higher risk of racemization if not carefully controlled.[3][5]

Experimental Protocols

The following are representative solution-phase protocols for the coupling of Fmoc-D-Alanine with D-Alaninol using each of the three coupling reagents.

HATU Mediated Coupling
  • Materials:

    • Fmoc-D-Alanine (1.0 eq.)

    • D-Alaninol (1.0 eq.)

    • HATU (1.0 eq.)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve Fmoc-D-Alanine and HATU in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DIPEA to the solution and stir for 5-10 minutes to allow for the formation of the active ester.

    • In a separate flask, dissolve D-Alaninol in anhydrous DMF.

    • Slowly add the D-Alaninol solution to the activated Fmoc-D-Alanine mixture.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for further purification.

HBTU Mediated Coupling
  • Materials:

    • Fmoc-D-Alanine (1.0 eq.)

    • D-Alaninol (1.0 eq.)

    • HBTU (1.0 eq.)

    • DIPEA (2.0 eq.)

    • Anhydrous DMF

  • Procedure:

    • Dissolve Fmoc-D-Alanine and HBTU in anhydrous DMF.

    • Add DIPEA to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve D-Alaninol in anhydrous DMF.

    • Add the D-Alaninol solution to the pre-activated mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Follow the workup and purification procedure as described for the HATU protocol.

EDC/HOBt Mediated Coupling
  • Materials:

    • Fmoc-D-Alanine (1.0 eq.)

    • D-Alaninol (1.0 eq.)

    • EDC (1.2 eq.)

    • HOBt (1.0 eq.)

    • Anhydrous Dichloromethane (DCM) or DMF

  • Procedure:

    • Dissolve Fmoc-D-Alanine, HOBt, and D-Alaninol in anhydrous DCM or DMF.

    • Cool the mixture in an ice bath.

    • Add EDC to the solution and stir.

    • Allow the reaction to slowly warm to room temperature and continue stirring for 4-8 hours, monitoring by TLC.

    • Once the reaction is complete, if using DCM, wash the mixture with water to remove excess EDC and the urea byproduct.[6] If using DMF, precipitate the product by adding water.

    • Follow a standard aqueous workup as described in the HATU protocol for further purification.

Experimental Workflow

The general workflow for the synthesis of this compound via a coupling reaction is depicted below.

Coupling_Workflow cluster_reactants Reactants & Reagents Fmoc_Ala Fmoc-D-Alanine (Carboxylic Acid) Activation Activation of Carboxylic Acid Fmoc_Ala->Activation Alaninol D-Alaninol (Amino Alcohol) Coupling Nucleophilic Attack by Amino Alcohol Alaninol->Coupling Reagent Coupling Reagent (HATU, HBTU, or EDC/HOBt) Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Activated Intermediate Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: General workflow for the synthesis of this compound.

Conclusion

The choice of coupling reagent for the synthesis of this compound has a significant impact on the overall efficiency and purity of the product. For syntheses where high yield and minimal racemization are paramount, HATU stands out as the superior reagent, albeit at a higher cost.[1][3] HBTU offers a good compromise between performance and cost, making it suitable for a wide range of applications.[2][3] EDC/HOBt remains a viable and economical option, particularly when ease of byproduct removal is a key consideration, though it may require longer reaction times to achieve comparable yields to the onium salt-based reagents.[3] Researchers should select the most appropriate reagent based on the specific requirements of their synthesis, considering factors such as scale, purity requirements, and cost constraints.

References

D-Alaninol Modification Enhances the Biological Activity of Gonadotropin-Releasing Hormone (GnRH)

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Gonadotropin-Releasing Hormone (GnRH) and its C-terminal D-alaninol analog, [D-Ala¹⁰]GnRH, reveals a significant enhancement in biological activity with the incorporation of the D-amino acid alcohol. This modification, a key strategy in peptide drug design, has been demonstrated to increase the efficacy of GnRH in inducing ovarian ascorbic acid depletion, a bioassay for luteinizing hormone (LH) activity.

The substitution of the C-terminal L-glycinamide of the native GnRH decapeptide with D-alaninol results in an analog with heightened potency. This is attributed to increased resistance to enzymatic degradation, a common challenge in the therapeutic application of peptides. Proteases, which are stereospecific for L-amino acids, are less effective at cleaving the peptide bond involving a D-amino acid, thereby extending the peptide's in vivo half-life and its window of therapeutic action.

Quantitative Comparison of Biological Activity

The biological potencies of native GnRH and its D-Ala¹⁰ analog were evaluated using the ovarian ascorbic acid depletion assay in pseudopregnant mice. This assay measures the depletion of ascorbic acid in the ovaries, which is an indicator of LH-like activity stimulated by GnRH. The results, as reported by Saour et al. (2017), demonstrate a dose-dependent increase in ovarian ascorbic acid depletion for both peptides, with the [D-Ala¹⁰]GnRH analog exhibiting significantly greater activity at comparable doses.[1][2]

PeptideDose (mcg)Mean Ovarian Weight (mg) ± SDAscorbic Acid Concentration (µ g/100mg ) ± SD% Depletion
Control (Buffer) -12.5 ± 0.598.5 ± 2.5-
Native GnRH 0.513.2 ± 0.885.3 ± 3.113.4%
1.013.8 ± 0.776.4 ± 2.922.4%
2.014.5 ± 0.965.1 ± 3.533.9%
[D-Ala¹⁰]GnRH 0.514.1 ± 0.672.8 ± 2.726.1%
1.015.2 ± 0.860.5 ± 3.238.6%
2.016.1 ± 1.148.7 ± 3.850.5%

Data summarized from Saour et al. (2017).[1][2]

Experimental Protocols

Ovarian Ascorbic Acid Depletion Bioassay

This in vivo assay is a standard method for assessing the luteinizing hormone-like activity of compounds such as GnRH and its analogs.

1. Animal Preparation:

  • Immature female mice (21 days old) of approximately equal weight are used.

  • The mice are induced into a state of pseudopregnancy through subcutaneous injections of Human Chorionic Gonadotrophin (HCG) (50 units) on the first, third, and fifth day of the experiment.[1]

2. Administration of Test Compounds:

  • Six days after the initial HCG injection, the pseudopregnant mice are divided into control and test groups.

  • The test groups are subcutaneously injected with varying doses (e.g., 0.5, 1.0, 2.0 mcg) of the GnRH analog dissolved in a suitable buffer. The control group receives an injection of the buffer alone.[1]

3. Sample Collection and Processing:

  • Three hours post-injection, the mice are euthanized.

  • The ovaries are immediately removed, weighed, and placed in an ice bath.

  • The two ovaries from each mouse are homogenized in 10 ml of metaphosphoric acid.

  • The homogenate is allowed to stand for 30 minutes and then centrifuged.[1]

4. Ascorbic Acid Measurement:

  • A 7 ml aliquot of the clear supernatant is mixed with a freshly prepared solution containing 7 ml of acetic acid (pH 7), 3 ml of distilled water, and 2 ml of 2,6-dichlorophenol indophenol standard solution.

  • The absorbance of the resulting solution is measured at 520 nm within 30 seconds of mixing.[1]

  • The percentage of ascorbic acid depletion is calculated relative to the control group.

Signaling Pathway and Experimental Workflow

The biological effect of GnRH is initiated by its binding to the GnRH receptor (GnRHR), a G-protein coupled receptor, on ovarian cells.[3][4][5][6] This binding triggers a cascade of intracellular signaling events. While the classical pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), other pathways, including the activation of adenylyl cyclase and mitogen-activated protein kinases (MAPKs), have also been implicated in ovarian cells.[4][6] The culmination of this signaling cascade in the context of this bioassay is the depletion of ovarian ascorbic acid, although the precise molecular steps linking the signaling pathways to ascorbic acid metabolism are still under investigation.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH or [D-Ala¹⁰]GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binding G_protein G-protein (Gq/11) GnRHR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation Other_Pathways Other Signaling Pathways (e.g., MAPK) G_protein->Other_Pathways IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Ovarian Ascorbic Acid Depletion Ca_PKC->Response Other_Pathways->Response

Caption: GnRH signaling pathway in ovarian cells leading to ascorbic acid depletion.

Experimental_Workflow start Start: Immature Female Mice hgc_injection Induce Pseudopregnancy (HCG Injections) start->hgc_injection grouping Divide into Control & Test Groups hgc_injection->grouping peptide_injection Subcutaneous Injection (Buffer, GnRH, or [D-Ala¹⁰]GnRH) grouping->peptide_injection incubation 3-Hour Incubation peptide_injection->incubation euthanasia Euthanasia & Ovary Removal incubation->euthanasia homogenization Homogenize Ovaries in Metaphosphoric Acid euthanasia->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection colorimetric_reaction Colorimetric Reaction with 2,6-dichlorophenol indophenol supernatant_collection->colorimetric_reaction measurement Measure Absorbance at 520 nm colorimetric_reaction->measurement analysis Calculate % Ascorbic Acid Depletion measurement->analysis end End: Comparative Activity Data analysis->end

Caption: Workflow for the ovarian ascorbic acid depletion bioassay.

References

Navigating Peptide Synthesis and Conformation: A Comparative Guide to Fmoc-D-Alaninol and Pseudoproline Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, understanding the tools that influence peptide conformation is paramount. This guide provides an objective comparison of two key building blocks, Fmoc-D-Alaninol and pseudoproline dipeptides, clarifying their distinct applications and impacts on the final peptide product. While both influence peptide structure, they do so for fundamentally different purposes and at different stages of peptide synthesis.

This compound serves as a terminating agent in solid-phase peptide synthesis (SPPS), resulting in a C-terminal peptide alcohol. This permanent modification can significantly alter the peptide's physicochemical properties, including its conformational preferences and biological activity. In contrast, pseudoproline dipeptides are temporarily incorporated into the peptide backbone during synthesis to disrupt aggregation-prone secondary structures, thereby improving synthesis efficiency and yield.[1][2] This temporary modification is cleaved during the final deprotection step, yielding the native peptide sequence.

This compound: Crafting C-Terminal Peptide Alcohols for Enhanced Stability and Activity

The replacement of the C-terminal carboxylic acid with an alcohol moiety, achieved through the incorporation of this compound, can have profound effects on a peptide's conformational landscape. Alcohols can induce the formation of secondary structures, such as α-helices, by facilitating intramolecular hydrogen bonds.[3][4] This alteration of the C-terminus can lead to peptides with increased metabolic stability, enhanced membrane permeability, and novel biological activities compared to their corresponding peptide acids.

The synthesis of peptide alcohols using this compound is a straightforward extension of standard SPPS protocols. The Fmoc-protected amino alcohol is coupled to the resin-bound peptide, followed by cleavage and deprotection to yield the final C-terminally modified peptide.

Pseudoproline Dipeptides: Overcoming Aggregation in "Difficult" Peptide Sequences

Peptide aggregation during SPPS, driven by the formation of intermolecular β-sheets, is a major obstacle in the synthesis of long or hydrophobic sequences, often termed "difficult sequences."[5][6] This aggregation can lead to incomplete coupling reactions, resulting in low yields and impure products.[1] Pseudoproline dipeptides, which are derivatives of serine, threonine, or cysteine, introduce a temporary "kink" in the peptide backbone, effectively disrupting the formation of these secondary structures.[2][7] This transient conformational change enhances the solvation of the growing peptide chain, leading to more efficient and reliable synthesis.[8]

The use of pseudoproline dipeptides has been shown to dramatically improve the synthesis of challenging peptides such as human Amylin and Amyloid-beta.[9][10][11] For instance, the synthesis of human Amylin, a highly amyloidogenic peptide, was unsuccessful using standard Fmoc chemistry but was achieved in high yield and purity with the incorporation of pseudoproline dipeptides.[10]

Performance Comparison

The following table summarizes the distinct applications and impacts of this compound and pseudoproline dipeptides.

FeatureThis compoundPseudoproline Dipeptides
Primary Application Synthesis of C-terminal peptide alcohols.Prevention of on-resin peptide aggregation during SPPS.
Modification Type Permanent C-terminal modification.Temporary backbone modification, removed during cleavage.
Impact on Final Peptide Alters the C-terminus from a carboxylic acid to an alcohol, potentially impacting conformation, stability, and biological activity.Yields the native peptide sequence with improved purity and in higher yield, especially for difficult sequences.
Effect on Conformation Can induce or stabilize secondary structures like α-helices in the final peptide.[3][4]Temporarily disrupts β-sheet formation during synthesis; the final native peptide's conformation is sequence-dependent.
Use Case Example Creating more stable or potent analogs of bioactive peptides.Synthesis of long, hydrophobic, or aggregation-prone peptides like Amyloid-beta and human Amylin.[9][10][11]

Quantitative Data on the Efficacy of Pseudoproline Dipeptides

The impact of pseudoproline dipeptides on synthesis efficiency is evident in the synthesis of "difficult" sequences.

Peptide SequenceSynthesis MethodCrude Purity (%)Overall Yield (%)Reference
Human Amylin (1-37) Standard Fmoc SPPSNot reported (synthesis failed)Traces[10]
Human Amylin (1-37) With Pseudoproline DipeptidesHigh (sufficient for disulfide formation)High[10]
Amyloid-beta (1-42) Standard Fmoc SPPSLowLow[12]
Amyloid-beta (1-42) With Pseudoproline DipeptidesSignificantly Improved57% (crude)[12]
Liraglutide HCTU/DIEA, no pseudoprolinesLow, with multiple impuritiesNot reported[13]
Liraglutide With three pseudoproline dipeptidesHigh, single major peakNot reported[13]

Experimental Protocols

Detailed methodologies for the incorporation of this compound and a representative pseudoproline dipeptide, as well as for the analysis of peptide purity and conformation, are provided below.

Protocol 1: Synthesis of a C-Terminal Peptide Alcohol using this compound
  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Peptide Synthesis: Assemble the desired peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

  • This compound Coupling:

    • Following the final amino acid coupling and Fmoc deprotection, wash the resin thoroughly with DMF.

    • Dissolve this compound (1.5-2 equivalents) and a coupling reagent such as HBTU (1.5-2 equivalents) in DMF.

    • Add diisopropylethylamine (DIPEA) (3-4 equivalents) to the activation mixture.

    • Add the activated this compound solution to the resin and agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test.

  • Cleavage and Deprotection:

    • Wash the resin with DMF and then dichloromethane (DCM).

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Lyophilize the crude peptide alcohol.

Protocol 2: Synthesis of a "Difficult" Peptide using a Pseudoproline Dipeptide
  • Resin and Amino Acid Preparation: Utilize a low-loading resin (e.g., ChemMatrix) and prepare standard solutions of Fmoc-amino acids and coupling reagents.[12]

  • Peptide Synthesis: Perform automated or manual Fmoc-SPPS.

  • Pseudoproline Dipeptide Coupling:

    • At the desired position in the sequence (typically every 6-7 residues, or before a hydrophobic stretch), substitute the standard amino acid coupling with the corresponding Fmoc-pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH).

    • Couple the pseudoproline dipeptide using the same conditions as for a standard amino acid (e.g., 5-fold excess of dipeptide and coupling reagents like HCTU/DIPEA for 3-5 minutes).[14]

  • Completion of Synthesis: Continue with the standard SPPS cycles to complete the peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups, including the temporary pseudoproline moiety, using a standard TFA cleavage cocktail. The native serine, threonine, or cysteine residue is regenerated during this step.[15]

Protocol 3: Analysis of Peptide Purity by RP-HPLC
  • Sample Preparation: Dissolve the crude, lyophilized peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas to determine the percentage purity of the target peptide. Confirm the identity of the main peak by mass spectrometry.

Protocol 4: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., phosphate buffer) to a final concentration of 0.1-0.5 mg/mL. The buffer should be optically transparent in the far-UV region.[16][17]

    • Ensure the sample is free of aggregates by filtration or centrifugation.[17]

  • CD Spectrometer Setup:

    • Purge the instrument with nitrogen gas.

    • Use a quartz cuvette with a path length of 0.1 cm.

  • Data Acquisition:

    • Record the CD spectrum from approximately 190 nm to 260 nm at a controlled temperature (e.g., 25 °C).

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw data to molar ellipticity.

    • Analyze the spectrum for characteristic secondary structure features: α-helices (negative bands around 222 nm and 208 nm, positive band around 192 nm), β-sheets (negative band around 218 nm, positive band around 195 nm), and random coil (strong negative band around 200 nm).[18]

Visualizing the Mechanisms

The following diagrams illustrate the distinct roles of this compound and pseudoproline dipeptides in peptide synthesis and their impact on conformation.

Fmoc_D_Alaninol_Mechanism cluster_cleavage Cleavage & Deprotection cluster_product Final Product Growing_Peptide Resin-Bound Peptide Chain (...-AA_n-NH2) Fmoc_D_AlaOH This compound Cleavage TFA Cocktail Growing_Peptide->Cleavage Coupling Coupling_Reagents Coupling Reagents (e.g., HBTU, DIPEA) Peptide_Alcohol Peptide Alcohol (...-AA_n-NH-CH(CH3)-CH2OH) Cleavage->Peptide_Alcohol Conformation Altered Conformation (e.g., stabilized α-helix) Peptide_Alcohol->Conformation Impacts

This compound in Peptide Alcohol Synthesis.

Pseudoproline_Mechanism cluster_standard Standard SPPS (Aggregation Prone) cluster_pseudoproline Pseudoproline-Assisted SPPS Peptide_Chain1 Growing Peptide Chain 1 Aggregation β-sheet Aggregation Peptide_Chain1->Aggregation Peptide_Chain2 Growing Peptide Chain 2 Peptide_Chain2->Aggregation Low_Yield Low Yield & Purity Aggregation->Low_Yield High_Yield High Yield & Purity Peptide_Chain_PP1 Growing Peptide Chain with Pseudoproline (Kink) No_Aggregation Disrupted Aggregation Peptide_Chain_PP1->No_Aggregation Peptide_Chain_PP2 Growing Peptide Chain with Pseudoproline (Kink) Peptide_Chain_PP2->No_Aggregation No_Aggregation->High_Yield

Pseudoproline dipeptides prevent aggregation in SPPS.

References

Safety Operating Guide

Navigating the Disposal of Fmoc-D-Alaninol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Fmoc-D-Alaninol (CAS No. 202751-95-9) was found. The following guidance is synthesized from the SDS of closely related compounds, including Fmoc-L-Alaninol, Fmoc-D-Alanine, and N-Boc-D-alaninol, as well as general laboratory chemical waste guidelines. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific disposal protocols and adhere to all local, state, and federal regulations.

The proper disposal of this compound, a derivative of the amino acid alanine, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While many Fmoc-protected amino acids are not classified as hazardous, their toxicological properties are often not extensively studied. Therefore, treating them as potentially hazardous chemical waste is a prudent and recommended practice.

Immediate Safety and Handling

Before disposal, ensure proper personal protective equipment (PPE) is used to minimize exposure. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Nitrile or neoprene gloves.

  • Body Protection: A standard lab coat.

  • Respiratory Protection: When handling the powder form, work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust particles.

Quantitative Data from Related Compounds
ParameterValue / ObservationSource Compound
Acute Toxicity Data not available. Toxicological properties have not been fully investigated.N-Boc-D-alaninol[1]
Skin Corrosion/Irritation May cause skin irritation.N-Boc-D-alaninol[1]
Serious Eye Damage/Irritation Causes serious eye irritation.N-Boc-D-alaninol[1][2]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.N-Boc-D-alaninol[1]
Flammability Combustible.[3]Fmoc-L-Alanine monohydrate

Step-by-Step Disposal Procedures

1. Unused or Expired Solid this compound:

  • Segregation: Do not mix solid this compound with other chemical waste unless approved by your institution's EHS office.

  • Packaging: Place the solid waste in a clearly labeled, sealed, and compatible container. The label should include the chemical name ("this compound"), CAS number (202751-95-9), the quantity, and the date of disposal.

  • Collection: Dispose of the container through your institution's hazardous waste management program.

2. Contaminated Labware and PPE:

  • Solid Waste: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in a designated solid chemical waste container.

  • Glassware: Contaminated glassware should be rinsed with a suitable solvent (e.g., methanol or ethanol). The resulting solvent rinse should be collected as hazardous liquid waste. Once decontaminated, the glassware can be washed and reused.

3. Liquid Waste (Solutions containing this compound):

  • Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The label should specify all constituents of the solution and their approximate concentrations.

  • Storage: Store the liquid waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office. Do not pour any solutions containing this compound down the drain.[4][5]

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[6] For liquid spills, absorb with an inert material (e.g., vermiculite or sand) and place the absorbent material into a sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste streams.

cluster_0 This compound Waste Generation cluster_1 Disposal Pathway start Start: Have this compound Waste waste_type Identify Waste Type start->waste_type solid Solid (Unused/Expired/Contaminated) waste_type->solid Solid liquid Liquid (Solutions/Rinsates) waste_type->liquid Liquid ppe Contaminated PPE/Labware waste_type->ppe PPE package_solid Package in sealed, labeled container solid->package_solid package_liquid Collect in labeled, leak-proof container liquid->package_liquid package_ppe Place in designated solid waste container ppe->package_ppe ehs_pickup Arrange for EHS Hazardous Waste Pickup package_solid->ehs_pickup package_liquid->ehs_pickup package_ppe->ehs_pickup final_disposal Final Disposal via Certified Vendor ehs_pickup->final_disposal

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-D-Alaninol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling Fmoc-D-Alaninol, a key building block in peptide synthesis.[1] Adherence to these procedures will help ensure a safe laboratory environment and reliable results.

Immediate Safety and Personal Protective Equipment (PPE)

When working with this compound, a proactive approach to safety is crucial. The primary hazards include potential skin and eye irritation, as well as respiratory tract irritation from inhalation of the powder.[2] The following personal protective equipment is mandatory to mitigate these risks.

Recommended Personal Protective Equipment (PPE) for Handling this compound

Situation Required PPE Specifications & Best Practices
Handling Solid (Weighing, Aliquoting) Eye Protection, Lab Coat, Gloves, Respiratory ProtectionUse safety glasses with side shields or goggles.[3][4] A standard lab coat should be worn and kept fastened.[3] Nitrile or neoprene gloves are recommended.[2] A dust mask or respirator should be used, especially when handling large quantities or in areas with limited ventilation.[2][3]
Handling Solutions Eye Protection, Lab Coat, GlovesSafety glasses or goggles are necessary to protect from splashes.[3] A lab coat provides a barrier against spills.[3] Nitrile or neoprene gloves should be worn to prevent skin contact.[2]
Cleaning Spills Eye Protection, Lab Coat, Gloves, Respiratory ProtectionGoggles, a lab coat, and appropriate gloves are essential.[3] For larger spills of the solid, a respirator is recommended to avoid inhaling dust.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to managing this compound throughout its lifecycle in the laboratory is critical for safety and efficiency.

1. Engineering Controls and Storage:

  • Ventilation: Always handle solid this compound in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[2][3] Ensure that eyewash stations and safety showers are readily accessible.[5][6]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. Some sources recommend storage at -20°C to prevent degradation.

2. Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines the standard procedure for safely preparing a solution of this compound.

  • Preparation:

    • Don the appropriate PPE as specified in the table above for handling solids.

    • Prepare the workspace within a chemical fume hood.

    • Gather all necessary equipment: spatula, weigh boat, vortex mixer, and the appropriate solvent.

  • Procedure:

    • Carefully transfer the desired amount of solid this compound from the storage container to the weigh boat using a clean spatula. Avoid creating dust.

    • Once weighed, add the solid to the vessel that will contain the final solution.

    • Under the fume hood, add the desired solvent to the vessel.

    • Cap the vessel securely and mix until the solid is fully dissolved. A vortex mixer can be used if necessary.

  • Post-Procedure:

    • Clean the spatula and weigh boat. Dispose of the weigh boat according to your institution's guidelines for chemically contaminated waste.

    • Wipe down the work surface in the fume hood.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Unused or waste this compound should be treated as hazardous chemical waste.

  • Disposal Procedure:

    • Collect all waste material, including any contaminated consumables (e.g., gloves, weigh boats), in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

    • Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[3]

    • Handle uncleaned, empty containers as you would the product itself.

Spill Management

In the event of a spill, prompt and correct action is necessary to contain the material and protect personnel.

  • Small Spills (Solid):

    • Wearing appropriate PPE, carefully sweep or scoop the material into a designated waste container.[3]

    • Avoid generating dust.

    • Clean the spill area with a suitable solvent and wipe clean.

  • Large Spills (Solid):

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.[3]

    • Use a shovel to place the spilled material into a convenient waste disposal container.[3]

    • Ventilate the area and clean the spill site once the material has been removed.

  • Spills of Solutions:

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.

    • Collect the absorbent material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent.

Below is a logical workflow for the safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Solid prep_workspace->weigh dissolve Dissolve in Solvent weigh->dissolve clean_equipment Clean Equipment dissolve->clean_equipment dispose_waste Dispose of Waste clean_equipment->dispose_waste spill Spill Occurs contain Contain Spill spill->contain cleanup_spill Clean Spill Area contain->cleanup_spill cleanup_spill->dispose_waste

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-D-Alaninol
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Alaninol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.